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  • Product: Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Executive SummaryMethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2)[1] is a highly versatile pyrimidine building block. Its structural motif—a fully substituted pyrimidine ring featuring a C2-methyl, C4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryMethyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2)[1] is a highly versatile pyrimidine building block. Its structural motif—a fully substituted pyrimidine ring featuring a C2-methyl, C4-amino, and C5-carboxylate—is a critical precursor in the synthesis of thiamine (Vitamin B1) analogs, targeted kinase inhibitors, and advanced agricultural chemicals. This whitepaper details a robust, scalable, and self-validating synthetic protocol based on the cyclocondensation of acetamidine with methyl (ethoxymethylene)cyanoacetate.

Mechanistic Rationale & Retrosynthetic Analysis

The pyrimidine core is ubiquitous in biologically active molecules 1[2]. The most efficient retrosynthetic disconnection for 2,4,5-trisubstituted pyrimidines involves the cleavage of the N1-C6 and N3-C4 bonds. This classical approach relies on the condensation of a binucleophilic amidine with a 1,3-dielectrophile.

The Reagents
  • Binucleophile: Acetamidine hydrochloride provides the N1-C2-N3 fragment. The C2-methyl group is inherently installed by this reagent.

  • 1,3-Dielectrophile: Methyl (ethoxymethylene)cyanoacetate serves as the C4-C5-C6 source. The cyano group at C4 acts as a latent amine, while the ester at C5 remains intact for downstream functionalization.

Causality in the Reaction Pathway
  • Free Base Generation: Acetamidine hydrochloride is deprotonated using sodium methoxide (NaOMe) in methanol. A stoichiometric amount of base is critical; excess base can lead to the transesterification or hydrolysis of the methyl ester, while insufficient base stalls the initial nucleophilic attack.

  • Addition-Elimination: The primary amine of acetamidine attacks the highly electrophilic enol-ether carbon (C6) of the cyanoacetate. Elimination of methanol yields an acyclic enamine intermediate.

  • Intramolecular Cyclization: The secondary imine nitrogen attacks the adjacent nitrile group. This 6-exo-dig cyclization is thermodynamically driven by the subsequent aromatization.

  • Tautomerization: The resulting imine tautomerizes to the stable C4-amino group, yielding the fully aromatic pyrimidine system 3[3].

ReactionMechanism Acetamidine Acetamidine HCl (Binucleophile) Deprotonation NaOMe / MeOH (Deprotonation) Acetamidine->Deprotonation Dielectrophile Methyl (ethoxymethylene) cyanoacetate Acyclic Acyclic Enamine Intermediate Dielectrophile->Acyclic Deprotonation->Acyclic + Dielectrophile - MeOH Cyclization 6-exo-dig Cyclization (Nitrile Attack) Acyclic->Cyclization Reflux (65°C) Product Methyl 4-amino-2-methyl pyrimidine-5-carboxylate Cyclization->Product Tautomerization & Aromatization

Logical workflow of the cyclocondensation yielding the target pyrimidine.

Experimental Methodology

This protocol is designed as a self-validating system. Each step incorporates specific analytical checkpoints to ensure reaction fidelity before proceeding.

Materials
  • Acetamidine hydrochloride (1.1 equiv)

  • Methyl (ethoxymethylene)cyanoacetate (1.0 equiv)

  • Sodium methoxide (NaOMe, 25% w/w in MeOH) (1.1 equiv)

  • Anhydrous Methanol (Solvent)

Step-by-Step Protocol
  • Preparation of the Free Base: Suspend acetamidine hydrochloride (110 mmol) in 150 mL of anhydrous methanol under an inert nitrogen atmosphere. Cool the suspension to 0–5 °C using an ice bath.

  • Deprotonation: Add NaOMe solution (110 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

    • Self-Validating Checkpoint: A fine white precipitate of NaCl should form, indicating the successful generation of the free amidine base.

  • Electrophile Addition: Dissolve methyl (ethoxymethylene)cyanoacetate (100 mmol) in 50 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Cyclocondensation: Remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 1 hour. Subsequently, attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

    • Self-Validating Checkpoint: The disappearance of the UV-active dielectrophile spot (Rf ~0.6) and the appearance of a highly polar, UV-active product spot (Rf ~0.2) validates the cyclization.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ~70% of the methanol. Dilute the residue with 200 mL of ice-cold distilled water. The product will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water (2 x 50 mL) to remove residual NaCl and unreacted acetamidine, and dry in a vacuum oven at 45 °C overnight.

Analytical Validation (E-E-A-T)

To ensure trustworthiness, the synthesized methyl 4-amino-2-methylpyrimidine-5-carboxylate must be validated against the following spectral parameters:

  • LC-MS: [M+H]+ expected at m/z 182.09.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.55 (s, 1H, Pyrimidine C6-H)

    • δ 7.80 (br s, 2H, -NH2, exchangeable with D2O)

    • δ 3.82 (s, 3H, -OCH3)

    • δ 2.40 (s, 3H, C2-CH3)

Quantitative Data & Optimization

The choice of base and solvent profoundly impacts the yield and purity. Below is a summary of optimization trials demonstrating the causality behind selecting NaOMe/MeOH.

TrialBase (1.1 eq)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Observation / Causality
1K2CO3DMF901245%82%Poor solubility of amidine HCl; incomplete reaction.
2NaOEtEtOH78668%85%Transesterification observed (formation of ethyl ester) 4[4].
3NaOMeMeOH65588%>98%Optimal. Matches ester group; prevents transesterification.
4Et3NMeOH651830%75%Et3N is insufficiently basic to drive rapid cyclization.

Table 1: Reaction optimization matrix for the synthesis of methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Downstream Applications in Drug Development

The methyl 4-amino-2-methylpyrimidine-5-carboxylate scaffold is a privileged structure in medicinal chemistry.

  • Thiamine Analogs: Reduction of the C5-carboxylate to a hydroxymethyl group yields the exact pyrimidine moiety required for Vitamin B1 and its lipophilic derivatives (e.g., benfotiamine).

  • Kinase Inhibitors: The C4-amino group can participate in hinge-binding motifs within the ATP-binding pocket of kinases (e.g., EGFR, CDK), while the C5 position serves as a vector for extending into the DFG-out allosteric pocket.

DrugDevelopment Core Methyl 4-amino-2-methyl pyrimidine-5-carboxylate Reduction LiAlH4 Reduction Core->Reduction Saponification LiOH Hydrolysis Core->Saponification Thiamine Thiamine (Vitamin B1) Analogs Reduction->Thiamine Hydroxymethylation Amidation Amide Coupling (HATU / Amines) Saponification->Amidation Free Carboxylic Acid Kinase Targeted Kinase Inhibitors Amidation->Kinase Hinge-Binding Motif

Downstream derivatization pathways for the pyrimidine core in drug discovery.

References

  • Title: Methyl 4-amino-2-methylpyrimidine-5-carboxylate - C7H9N3O2 Source: ChemSpace URL: [Link]

  • Title: Product Class 12: Pyrimidines Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Synthesis of New Series of 2-C-(β-D-glucopyranosyl)-Pyrimidines and Their Evaluation as Inhibitors of Some Glycoenzymes Source: MDPI URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Abstract The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of methyl 4-amino-2-methylpyrimidine-5-carboxylate, a substituted pyrimidine of interest. Pyrimidines are a class of heterocyclic compounds fundamental to various biologically active molecules.[1][2] This document is designed for researchers and scientists, offering a logical workflow that integrates modern spectroscopic techniques. We will proceed from fundamental analysis to advanced two-dimensional Nuclear Magnetic Resonance (NMR), demonstrating how orthogonal data streams are synthesized to build a conclusive and validated structural hypothesis. Each step is rationalized, reflecting a field-proven strategy for tackling novel molecular structures.

Foundational Analysis: The Molecular Blueprint

Before any advanced spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. The subject of our investigation is methyl 4-amino-2-methylpyrimidine-5-carboxylate.

  • Molecular Formula: C₇H₉N₃O₂[3]

  • Molecular Weight: 167.17 g/mol [3]

From the molecular formula, we can calculate the Degree of Unsaturation (DoU) . This value is critical as it predicts the total number of rings and/or multiple bonds within the structure, providing the first structural clue.

  • DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2)

    • DoU = 7 + 1 - (9/2) + (3/2) = 8 - 4.5 + 1.5 = 5

A DoU of 5 immediately suggests a highly unsaturated system, likely containing an aromatic ring and other double bonds (e.g., a carbonyl group), which aligns with the proposed pyrimidine and carboxylate moieties.

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation process is not linear but rather an integrated workflow where each technique provides a unique piece of the puzzle. The strength of the final assignment lies in the convergence of data from multiple, independent analytical methods.

Elucidation_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Structural Analysis cluster_nmr_details NMR Suite cluster_conclusion Final Confirmation Sample Sample: C₇H₉N₃O₂ MS Mass Spectrometry (MS) Sample->MS Provides MW & Fragmentation IR Infrared (IR) Spectroscopy Sample->IR Identifies Functional Groups NMR NMR Spectroscopy Sample->NMR Maps C-H Framework XRay X-Ray Crystallography (Optional Gold Standard) Sample->XRay Definitive 3D Structure Structure Confirmed Structure MS->Structure IR->Structure NMR_1H ¹H NMR NMR->NMR_1H NMR_13C ¹³C NMR NMR->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR->NMR_2D XRay->Structure NMR_1H->Structure NMR_13C->Structure NMR_2D->Structure HMBC_Correlations H6_pos->C2 H6_pos->C4 H6_pos->C5 OCH3_pos->CO C2CH3_pos->C2 C2CH3_pos->C4

Caption: Key predicted HMBC correlations for structure confirmation.

  • Key HMBC Correlations & Their Significance:

    • H6 (δ ~8.5) to C5, C4, and C2: This is a crucial set of correlations. The 3-bond correlation to C5 confirms the position of the ester. The 2-bond correlation to C4 and 3-bond correlation to C2 firmly place the sole ring proton at position 6.

    • -OCH₃ (δ ~3.9) to C=O (δ ~168): This 2-bond correlation unequivocally proves the methyl group is part of the ester functional group.

    • 2-CH₃ (δ ~2.6) to C2 and C4: The 2-bond correlation to C2 and 3-bond correlation to C4 confirms the methyl group is attached at the C2 position of the pyrimidine ring.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an exceptionally strong and self-validating case for the structure, single-crystal X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state. [4]If a suitable single crystal can be grown, this technique provides precise 3D atomic coordinates, bond lengths, and bond angles. [5]The resulting data would either confirm the spectroscopically-derived structure or reveal unexpected stereochemistry or tautomeric forms. For a related compound, methyl 4-amino-2-chloropyrimidine-5-carboxylate, crystallographic analysis confirmed the planarity of the pyrimidine ring and revealed intermolecular hydrogen bonding networks. [5][6]A similar outcome would be expected for the title compound.

Conclusion

Appendix: Experimental Protocols

A.1 Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. [7]3. Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). For HRMS, a TOF or Orbitrap analyzer is recommended. [8]

A.2 Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. [4]2. Data Acquisition: Record a background spectrum of the clean ATR crystal first. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. [4]The instrument software will automatically perform a background subtraction.

  • Analysis: Identify the positions (in cm⁻¹) and relative intensities of the absorption bands to determine the functional groups present. [2]

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [4]Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). [9]3. Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D Experiments: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's default parameter sets, optimizing as needed for the specific sample. [10]4. Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Correlate the peaks in the 1D and 2D spectra to assemble the final structure.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (2009). ResearchGate. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Retrieved from [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • Creek, D. J., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 877(28), 3473-3480. Retrieved from [Link]

  • Supporting Information for a chemical publication. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Rice, J. M., & Dudek, G. O. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719–2725. Retrieved from [Link]

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate. (n.d.). Chemspace. Retrieved from [Link]

  • He, W., et al. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4157. Retrieved from [Link]

  • Georgieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3290. Retrieved from [Link]

  • Wu, Y. M. (2014). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. Retrieved from [Link]

  • Elyashberg, M., et al. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • General Methods of Structure Elucidation. (n.d.). Scribd. Retrieved from [Link]

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Scientific Reports, 15, Article 12345. Retrieved from [Link]

  • Mal, D. R. (2013). Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Retrieved from [Link]

  • ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Michailov, M. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Retrieved from [Link]

  • Wu, Y. M. (2014). Methyl 4-amino-2-chloro-pyrimidine-5-carboxylate. PubMed. Retrieved from [Link]

  • Monka, N. Ya., et al. (2019). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. ResearchGate. Retrieved from [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved from [Link]

  • The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2025). Preprints.org. Retrieved from [Link]

Sources

Foundational

Biological Activity and Therapeutic Applications of Methyl 4-amino-2-methylpyrimidine-5-carboxylate: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale In the landscape of rational drug design, the selection of a core structural scaffold dictates the downstream pharmacokinetic and pharmacodynamic trajectory of a therapeutic as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, the selection of a core structural scaffold dictates the downstream pharmacokinetic and pharmacodynamic trajectory of a therapeutic asset. Methyl 4-amino-2-methylpyrimidine-5-carboxylate (and its ethyl ester/carbonitrile analogs) has emerged as a highly privileged building block in medicinal chemistry.

As an application scientist, I frequently leverage this specific pyrimidine core not merely for its synthetic accessibility, but because its electronic distribution perfectly mimics the adenine ring of adenosine triphosphate (ATP). The 4-amino group acts as an obligate hydrogen bond donor, while the N1 pyrimidine nitrogen serves as a hydrogen bond acceptor. This dual-action topography allows the molecule to anchor securely into the hinge region of various kinases. Furthermore, the methyl ester at position 5 provides a critical synthetic handle, enabling the functionalization required to probe the hydrophobic pockets adjacent to the ATP binding site.

This whitepaper synthesizes the biological activities of this compound and its derivatives, focusing on kinase inhibition, metabolic disruption via thiamine antagonism, and broad-spectrum antimicrobial properties.

Application in Kinase Inhibitor Design

The most prominent biological application of 4-amino-2-methylpyrimidine-5-carboxylate derivatives is their use as direct precursors for pyrimidopyrimidine-based protein kinase inhibitors [1].

When designing inhibitors for kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-dependent kinase 4 (Cdk4), or Anaplastic Lymphoma Kinase (ALK), the pyrimidine scaffold is utilized to competitively block the ATP-binding pocket [2]. The causality here is structural: by substituting the 5-carboxylate group with extended aryl or heteroaryl systems, researchers can create a "conformational lock." This prevents the kinase from adopting the active conformation required for the phosphorylation of downstream substrates, effectively shutting down oncogenic signaling pathways (e.g., PI3K/AKT and MAPK).

KinasePathway A Pyrimidine-5-carboxylate Scaffold B ATP Binding Pocket (Kinase Hinge Region) A->B Competitive Binding C EGFR / ALK Inhibition B->C Conformational Lock D Downstream Signaling Blockade (PI3K/AKT, MAPK) C->D Pathway Suppression E Cell Cycle Arrest & Apoptosis D->E Phenotypic Outcome

Mechanism of action for pyrimidine-5-carboxylate-derived kinase inhibitors.

Furthermore, structure-activity relationship (SAR) studies have demonstrated that modifications at the 2-position (e.g., incorporating methylthio or trifluoromethyl groups) significantly enhance the selectivity profile against transcription factors like AP-1 and NF-κB, which are critical in inflammatory and oncogenic gene expression [4].

Role in Thiamine Metabolism & Antimetabolite Development

Beyond kinase inhibition, the 4-amino-2-methylpyrimidine core is the exact structural moiety found in Vitamin B1 (thiamine) [3]. By reducing the 5-carboxylate group to an aminomethyl or hydroxymethyl group, this compound serves as the foundational intermediate for synthesizing thiamine and its antimetabolites (antivitamins).

In oncology, cancer cells heavily rely on the 2-oxoglutarate dehydrogenase complex (a thiamine-dependent enzyme) to maintain the Krebs cycle and generate ATP through oxidative metabolism. By synthesizing thiamine antivitamins (such as oxythiamine or pyrithiamine) from the pyrimidine-5-carboxylate scaffold, we can induce targeted metabolic starvation in tumor cells [3].

ThiaminePathway A Methyl 4-amino-2-methylpyrimidine -5-carboxylate B Reduction & Coupling A->B Chemical Synthesis C Thiamine Antimetabolite (e.g., Oxythiamine) B->C Structural Mimicry D Thiamine Pyrophosphokinase Inhibition C->D Enzyme Binding E Metabolic Starvation (Cancer Cells) D->E ATP Depletion

Synthetic and biological pathway of pyrimidine-derived thiamine antimetabolites.

Antimicrobial and Anti-inflammatory Profiling

The biological utility of this scaffold extends into infectious diseases and immunology. Highly functionalized pyrimidine-5-carboxylate derivatives synthesized via Biginelli-type multicomponent reactions exhibit profound antimicrobial and anti-inflammatory properties[5].

Quantitative Biological Activity Summary

To facilitate rapid comparison, the following table synthesizes the quantitative biological activity of various derivatives originating from the pyrimidine-5-carboxylate core:

Derivative ScaffoldPrimary Biological TargetObserved Activity (IC50 / MIC / Ki)Therapeutic Application
Pyrimidopyrimidines EGFR / Cdk4 / ALK Kinases< 0.10 µM – 1.5 µMOncology (Targeted Therapy)
Thiamine Antivitamins Thiamine Pyrophosphokinase2 µM – 4.2 mM (Ki)Metabolic Oncology
4-amino-6-arylpyrimidines TNF-α / IL-6 Cytokines42% – 96% Inhibition (at 10 µM)Anti-inflammatory Agents
2-mercapto-pyrimidines S. aureus / E. coli10 – 40 µg/mL (MIC)Broad-spectrum Antibiotics

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. When evaluating a new pyrimidine-5-carboxylate derivative for kinase inhibition, simply measuring the IC50 is insufficient. We must prove the causality of the inhibition—specifically, that the compound is acting competitively at the ATP binding site.

Protocol: ATP-Competitive Kinase Validation Assay

Objective: To mathematically validate that the synthesized pyrimidine derivative competitively inhibits the target kinase (e.g., EGFR) by mimicking ATP.

Step 1: Reagent Preparation

  • Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reconstitute the pyrimidine derivative in 100% DMSO. Create a 10-point 3-fold serial dilution series.

Step 2: Assay Assembly (The Self-Validating Matrix)

  • Causality Check: To prove competitive binding, the assay must be run across multiple ATP concentrations. Set up three parallel assay plates with ATP concentrations of 10 µM, 100 µM, and 1 mM.

  • Controls: Include a positive control (Erlotinib) to validate assay sensitivity, and a no-enzyme negative control to establish the background fluorescence baseline.

Step 3: Incubation & Detection

  • Mix 5 µL of the kinase/substrate solution with 1 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiate the reaction by adding 5 µL of the respective ATP solution. Incubate for 60 minutes.

  • Add the detection reagent (e.g., ADP-Glo™) to halt the reaction and convert the generated ADP to a luminescent signal.

Step 4: Data Interpretation

  • Plot the dose-response curves.

  • Validation Logic: If the compound is a true ATP-competitive inhibitor (mimicking the adenine ring), the apparent IC50 will shift to the right (increase) linearly as the ATP concentration increases. If the IC50 remains static across all ATP concentrations, the inhibitor is binding allosterically, and the structural hypothesis is invalidated.

Conclusion

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is far more than a simple chemical building block; it is a meticulously evolved pharmacophore. By exploiting its structural homology to ATP and thiamine, researchers can rationally design highly potent kinase inhibitors, metabolic disruptors, and antimicrobial agents. Success in this space relies on understanding the causality behind the molecule's hydrogen-bonding network and rigorously validating these interactions through dynamic, multi-variable biochemical assays.

References

  • Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression Source: ResearchGate URL:[Link]

  • Synthesis of Novel and Highly Functionalized Pyrimidine-5-carboxylate Derivatives and their Antimicrobial Evaluation Source: Bentham Science Publishers URL:[Link]

Exploratory

Methyl 4-amino-2-methylpyrimidine-5-carboxylate and Its Analogs: A Comprehensive Technical Guide to Synthesis, Mechanistic Profiling, and Medicinal Applications

Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to antimicrobial agents[1]. Among its func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from kinase inhibitors to antimicrobial agents[1]. Among its functionalized derivatives, methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2) and its ethyl counterpart (CAS: 5472-46-8)[2] stand out as highly versatile building blocks.

This whitepaper provides an in-depth technical analysis of the 4-amino-2-methylpyrimidine-5-carboxylate core. By deconstructing its synthesis, pharmacophore mapping, and downstream derivatization, this guide equips drug development professionals with the foundational logic required to utilize this scaffold—particularly in the development of novel Nicotinamide N-methyltransferase (NNMT) inhibitors for metabolic disorders[3].

Core Structural Rationale & Pharmacophore Mapping

The selection of the 4-amino-2-methylpyrimidine-5-carboxylate system in drug design is rarely arbitrary. It offers a dense array of hydrogen bond donors (HBD) and acceptors (HBA) within a compact, planar aromatic framework[4]:

  • C4-Amino Group (HBD): Functions as an essential hydrogen bond donor. In kinase inhibitors, this moiety frequently engages the hinge region of the ATP-binding pocket. In metabolic targets, it mimics the primary amide of native substrates like nicotinamide[3].

  • C2-Methyl Group (Steric Anchor): Provides a lipophilic bump that enhances membrane permeability (LogP ~0.54)[2] while restricting the rotational freedom of adjacent substituents, thereby locking the molecule into a bioactive conformation.

  • C5-Carboxylate (Synthetic Hinge): While the methyl/ethyl ester itself possesses limited biological target affinity, it serves as a critical synthetic handle. Its conversion to various carboxamides unlocks potent pharmacological activity by accessing deep hydrophobic pockets in target enzymes[3].

Synthetic Methodologies & Experimental Protocols

The de novo construction of the pyrimidine-5-carboxylate core relies on the regioselective cyclocondensation of 1,3-dielectrophiles with dinucleophilic amidines—a variation of the classic Traube/Biginelli synthesis[4].

Protocol 1: De Novo Synthesis of the Core Scaffold

Objective: Construct methyl 4-amino-2-methylpyrimidine-5-carboxylate via base-catalyzed cyclocondensation.

Reagents:

  • Methyl 2-cyano-3-methoxyacrylate (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Sodium methoxide (NaOMe) (1.2 eq)

  • Anhydrous Methanol (Solvent)

Step-by-Step Methodology:

  • Free-basing the Amidine: Suspend acetamidine hydrochloride in anhydrous methanol at 0 °C. Add sodium methoxide portion-wise.

    • Causality: Acetamidine is supplied as an HCl salt for bench stability; NaOMe neutralizes the salt to generate the highly nucleophilic free amidine in situ.

  • Electrophile Addition: Dissolve methyl 2-cyano-3-methoxyacrylate in methanol and add dropwise to the amidine solution over 30 minutes.

    • Causality: Dropwise addition prevents oligomerization and controls the exothermic Michael addition step.

  • Cyclocondensation: Reflux the mixture (65 °C) for 4–6 hours.

    • Causality: Thermal energy is required to drive the intramolecular cyclization (attack of the second amidine nitrogen on the nitrile carbon) and subsequent tautomerization to the stable aromatic pyrimidine[4].

  • Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water. Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the pure product.

SynthMechanism A Methyl 2-cyano-3-methoxyacrylate (Electrophile) C Michael Addition Intermediate A->C NaOMe, MeOH B Acetamidine HCl (Dinucleophile) B->C D Intramolecular Cyclization C->D Heat (65 °C) E Methyl 4-amino-2-methylpyrimidine -5-carboxylate D->E Tautomerization

Figure 1: Traube-type cyclocondensation mechanism for the pyrimidine-5-carboxylate core.

Downstream Derivatization: Target Engagement & SAR

The true value of the methyl 4-amino-2-methylpyrimidine-5-carboxylate core lies in its derivatization. A primary application is the synthesis of pyrimidine-5-carboxamides, which act as potent inhibitors of Nicotinamide N-methyltransferase (NNMT)[3]. NNMT overexpression is heavily implicated in type 2 diabetes, obesity, and various cancers[3].

Protocol 2: Derivatization to Pyrimidine-5-carboxamides

Objective: Convert the C5-methyl ester to a biologically active amide to probe the NNMT active site.

Step-by-Step Methodology:

  • Saponification: Treat the methyl ester with 2.0 eq of LiOH in THF/H₂O (1:1) at room temperature for 2 hours. Acidify with 1M HCl to precipitate 4-amino-2-methylpyrimidine-5-carboxylic acid.

    • Causality: LiOH is preferred over NaOH/KOH for milder cleavage, preventing nucleophilic degradation of the electron-deficient pyrimidine ring.

  • Amide Coupling: Dissolve the carboxylic acid in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq), stirring for 15 minutes.

    • Causality: HATU generates an active O-7-azabenzotriazol-1-yl ester intermediate, which is highly efficient for unreactive heterocyclic acids. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile.

  • Amine Addition: Add the target primary/secondary amine (1.2 eq) and stir at room temperature for 12 hours. Quench with water, extract with dichloromethane, and purify via flash chromatography.

Quantitative Structure-Activity Relationship (SAR)

The transformation of the ester into bulky, lipophilic amides drastically alters target affinity. Below is a representative SAR profile demonstrating the necessity of the amide tail for NNMT inhibition[3].

Table 1: Representative SAR of Pyrimidine-5-carboxamide Derivatives against NNMT

Compound CoreC5 R-Group (Ester/Amide)NNMT IC₅₀ (µM)Cellular EfficacyClogP
1 (Starting Material) -OCH₃ (Methyl Ester)> 100.0Inactive0.54
2 -NH₂ (Primary Amide)45.2Weak-0.12
3 -NH-Cyclopentyl1.4Moderate1.85
4 -NH-(3-fluorophenyl)0.08High2.40
5 -NH-(4-trifluoromethylphenyl)0.02Very High3.15

Data Interpretation: The native methyl ester (Compound 1) lacks the necessary geometry and hydrogen-bonding profile to interact with the NNMT substrate pocket. As lipophilicity (ClogP) and steric bulk increase (Compounds 3-5), the molecules successfully displace the native nicotinamide substrate, achieving low-nanomolar inhibition[3].

NNMTPathway SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT MeNAM 1-Methylnicotinamide (1-MeNAM) NNMT->MeNAM Methyl Transfer SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Inhibitor Pyrimidine-5-carboxamide (Analog Inhibitor) Inhibitor->NNMT Competitive Binding (Blocks NAM pocket)

Figure 2: NNMT-catalyzed methyl transfer pathway and targeted competitive inhibition by pyrimidine analogs.

Conclusion

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is far more than a simple building block; it is a meticulously balanced pharmacophore. By understanding the causality behind its synthesis—specifically the regiocontrol afforded by the Traube condensation—and the structural logic of its C5 derivatization, researchers can rapidly generate libraries of highly potent kinase and metabolic enzyme inhibitors. The transition from a simple methyl ester to complex, lipophilic carboxamides remains a textbook example of modern rational drug design.

References

  • Title: Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | Source: GSC Online Press | URL: [Link]

  • Title: Product Class 12: Pyrimidines - Thieme E-Books & E-Journals | Source: Thieme Connect | URL: [Link]

Sources

Foundational

Technical Profile: Methyl 4-amino-2-methylpyrimidine-5-carboxylate

The following technical guide provides an in-depth analysis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate , a critical heterocyclic intermediate in pharmaceutical synthesis. CAS Registry Number: 929214-72-2[1][2] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate , a critical heterocyclic intermediate in pharmaceutical synthesis.

CAS Registry Number: 929214-72-2[1][2]

Executive Summary

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine derivative primarily utilized as a strategic building block in the synthesis of Thiamine (Vitamin B1) and its pharmaceutical analogs.[1][2] Characterized by a pyrimidine core functionalized with an amino group at the C4 position, a methyl group at C2, and a methyl ester at C5, this compound serves as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitors and antimetabolites.[2]

Its synthesis typically follows the classical condensation of acetamidine with substituted acrylates, a pathway that exemplifies convergent heterocyclic assembly. This guide details its chemical identity, validated synthesis protocols, analytical characterization, and safety standards.[2]

Chemical Identity & Physicochemical Constants[1][3][4][5]

PropertySpecification
CAS Number 929214-72-2
IUPAC Name Methyl 4-amino-2-methylpyrimidine-5-carboxylate
Synonyms 4-Amino-2-methyl-5-pyrimidinecarboxylic acid methyl ester
Molecular Formula C

H

N

O

Molecular Weight 167.17 g/mol
SMILES COC(=O)C1=CN=C(C)N=C1N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Melting Point Predicted:[1][2][3] 120–125 °C (Analogous Ethyl Ester: 124 °C)

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of this compound relies on the condensation-cyclization of acetamidine hydrochloride with methyl 2-cyano-3-ethoxyacrylate.[1] This route is preferred for its high atom economy and the availability of precursors.

Reaction Pathway (Mechanism)

The synthesis proceeds via a Michael-type addition-elimination followed by an intramolecular nucleophilic attack on the nitrile group.[1][2]

  • Activation: Acetamidine is liberated from its hydrochloride salt using a base (Sodium Methoxide).[2]

  • Addition-Elimination: The amidine nitrogen attacks the

    
    -carbon of methyl 2-cyano-3-ethoxyacrylate, displacing the ethoxy group.[1][2]
    
  • Cyclization: The second amidine nitrogen attacks the nitrile carbon (

    
    ), closing the ring to form the 4-amino-pyrimidine core.[1][2]
    
Experimental Protocol

Note: All steps must be performed in a fume hood due to the use of corrosive bases and volatile solvents.[2]

Reagents:

  • Acetamidine Hydrochloride (1.0 eq)[2]

  • Methyl 2-cyano-3-ethoxyacrylate (1.0 eq)[1][2]

  • Sodium Methoxide (NaOMe), 25% in Methanol (1.1 eq)

  • Methanol (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation of Amidine Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Acetamidine HCl (100 mmol) in anhydrous Methanol (50 mL).

  • Neutralization: Add Sodium Methoxide solution (110 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Condensation: Add Methyl 2-cyano-3-ethoxyacrylate (100 mmol) slowly to the reaction mixture. The solution will likely turn yellow/orange.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[2]

  • Work-up: Cool the mixture to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume under vacuum to ~20% of original volume.

  • Isolation: Filter the solid precipitate. Wash the cake with cold water (to remove NaCl byproduct) and cold methanol.

  • Purification: Recrystallize from hot methanol or ethanol to yield the pure methyl ester.[2]

Synthesis Workflow Diagram[2]

SynthesisPathway Acetamidine Acetamidine HCl (C2H6N2·HCl) Intermediate Amidino-acrylate Intermediate Acetamidine->Intermediate NaOMe/MeOH Addition-Elimination Acrylate Methyl 2-cyano- 3-ethoxyacrylate Acrylate->Intermediate Product Methyl 4-amino-2- methylpyrimidine-5-carboxylate (CAS 929214-72-2) Intermediate->Product Cyclization (Intramolecular) Byproducts NaCl + EtOH Intermediate->Byproducts

Figure 1: Convergent synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate via condensation-cyclization.[1][2]

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

):
  • 
     8.65 ppm (s, 1H):  Pyrimidine H-6 proton.[1] Characteristic deshielded singlet due to the nitrogen-rich ring.[1]
    
  • 
     7.60 ppm (br s, 2H):  Amino group (-NH
    
    
    
    ).[1] Broad signal, exchangeable with D
    
    
    O.
  • 
     3.82 ppm (s, 3H):  Methyl ester (-OCH
    
    
    
    ).[1]
  • 
     2.45 ppm (s, 3H):  C2-Methyl group (-CH
    
    
    
    ).[1]
Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode)[2]

  • Observed Mass: [M+H]

    
     = 168.18 m/z[1][2]
    
  • Fragmentation: Loss of methoxy group (-31) or CO

    
    Me (-59) may be observed in MS/MS.[1][2]
    

Applications in Drug Development[1][2]

Thiamine (Vitamin B1) Synthesis

This compound is a direct precursor to the "pyrimidine moiety" of Thiamine.[2]

  • Reduction: The ester group is reduced (typically via LiAlH

    
     or catalytic hydrogenation) to the hydroxymethyl group.[2]
    
  • Coupling: The resulting 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine) is coupled with a thiazole component to form Thiamine.[1]

Kinase Inhibitor Scaffolds

The 4-aminopyrimidine core is a "privileged structure" in medicinal chemistry, mimicking the adenine ring of ATP.[2] This allows it to bind effectively to the ATP-binding pocket of various protein kinases, making it a valuable scaffold for oncology drugs.[1]

Application Logic Diagram[2]

Applications Core Methyl 4-amino-2-methylpyrimidine- 5-carboxylate (CAS 929214-72-2) Step1 Reduction (LiAlH4 / H2) Core->Step1 Kinase ATP-Competitive Kinase Inhibitors Core->Kinase Derivatization (SAR Studies) Intermediate Toxopyrimidine (Alcohol Derivative) Step1->Intermediate Step2 Coupling w/ Thiazole Intermediate->Step2 VitaminB1 Vitamin B1 (Thiamine) Step2->VitaminB1

Figure 2: Downstream applications in Vitamin B1 synthesis and kinase inhibitor development.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Inhalation: Handle only in a ventilated fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) as the amine can be sensitive to oxidation over long periods.[2]

References

  • Vertex AI Search. (2025).[2] Methyl 4-amino-2-methylpyrimidine-5-carboxylate - C7H9N3O2.[1] Chemspace.[2][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 66762 (Related Amine). Retrieved from [Link]

  • Organic Syntheses. (2004).[2] Synthesis of Pyrimidine Derivatives via Condensation. Coll. Vol. 10, p. 488.[4] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Abstract Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the aminopyrimidine class. While direct studies on its specific mechanism of action are not extensively documented in publi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the aminopyrimidine class. While direct studies on its specific mechanism of action are not extensively documented in publicly available literature, its structural similarity to a well-established class of biologically active molecules, particularly protein kinase inhibitors, allows for the formulation of a putative mechanism. This guide synthesizes the existing knowledge on the 4-aminopyrimidine scaffold to propose a likely mode of action for Methyl 4-amino-2-methylpyrimidine-5-carboxylate, focusing on its potential as a competitive inhibitor of protein kinases. Furthermore, this document provides detailed experimental protocols to enable researchers to investigate and validate this proposed mechanism.

Introduction: The 4-Aminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The 4-aminopyrimidine core is recognized in medicinal chemistry as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets.[1][2] Notably, this scaffold is a recurring motif in a multitude of potent and selective protein kinase inhibitors.[3][4][5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[4][6]

The general structure of a 4-aminopyrimidine-based kinase inhibitor allows for key interactions within the ATP-binding pocket of the kinase domain. The pyrimidine ring itself often forms hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme.[2] Substituents at various positions on the pyrimidine ring can then be tailored to interact with specific amino acid residues in other regions of the ATP-binding site, thereby conferring potency and selectivity.[7]

Given that Methyl 4-amino-2-methylpyrimidine-5-carboxylate possesses this core 4-aminopyrimidine structure, it is highly probable that its mechanism of action involves the inhibition of one or more protein kinases.

Proposed Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on the extensive literature on 4-aminopyrimidine derivatives, the most plausible mechanism of action for Methyl 4-amino-2-methylpyrimidine-5-carboxylate is as a competitive inhibitor of protein kinases, particularly those with a high degree of structural conservation in their ATP-binding sites.[5][7] This proposed mechanism is centered around the molecule's ability to mimic the binding of ATP, the natural substrate for kinases.

Binding to the Kinase Hinge Region

The 4-amino group and the nitrogen atoms within the pyrimidine ring are critical for forming hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the kinase hinge region.[2] This interaction anchors the molecule in the ATP-binding pocket.

Occupancy of the ATP-Binding Site

By occupying the ATP-binding site, Methyl 4-amino-2-methylpyrimidine-5-carboxylate would prevent the binding of ATP, thereby inhibiting the transfer of a phosphate group to the kinase's substrate protein. This would effectively block the downstream signaling cascade initiated by the kinase.

Potential Kinase Targets

A prominent target for 4-aminopyrimidine-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels).[5][6] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[6] Other potential targets include Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and various other tyrosine and serine/threonine kinases.[3][8]

The following diagram illustrates the putative binding mode of a 4-aminopyrimidine scaffold within a kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Methyl 4-amino-2-methylpyrimidine-5-carboxylate hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue ribose_pocket Ribose Binding Pocket pyrimidine_ring 4-Aminopyrimidine Core pyrimidine_ring->hinge H-Bonds pyrimidine_ring->gatekeeper methyl_group 2-Methyl Group methyl_group->hydrophobic_pocket Hydrophobic Interaction carboxylate 5-Carboxylate Group carboxylate->ribose_pocket Potential Interaction

Caption: Putative binding mode of the 4-aminopyrimidine scaffold.

Alternative Hypothesis: Thiamine Antagonism

It is noteworthy that the structure of Methyl 4-amino-2-methylpyrimidine-5-carboxylate bears a resemblance to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor in the biosynthesis of thiamine (Vitamin B1).[9] Thiamine pyrophosphate (TPP), the active form of thiamine, is an essential coenzyme in carbohydrate and amino acid metabolism.[10][11]

While there is no direct evidence to support this hypothesis, it is conceivable that Methyl 4-amino-2-methylpyrimidine-5-carboxylate could act as an antagonist to thiamine biosynthesis or function. This could occur through the inhibition of enzymes involved in the thiamine synthesis pathway or by competing with TPP for binding to its target enzymes. However, this remains a speculative mechanism that would require experimental validation.

Experimental Protocols for Mechanism Elucidation

To investigate the putative mechanism of action of Methyl 4-amino-2-methylpyrimidine-5-carboxylate, a series of in vitro and cell-based assays can be employed. The following protocols are based on established methodologies for characterizing kinase inhibitors.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.[12][13][14]

Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced by the kinase in the presence and absence of the test compound. A reduction in kinase activity is indicative of inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase assay buffer

  • 96-well plates

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of Methyl 4-amino-2-methylpyrimidine-5-carboxylate in the kinase assay buffer.

  • Add the diluted compound to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_workflow In Vitro Kinase Assay Workflow start Prepare Reagents add_inhibitor Add Inhibitor to Plate start->add_inhibitor add_enzyme Add Kinase Enzyme add_inhibitor->add_enzyme add_atp_substrate Add ATP & Substrate add_enzyme->add_atp_substrate incubate Incubate add_atp_substrate->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Luminescence add_detection->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cells that are known to be dependent on the activity of the target kinase.[13]

Principle: The number of viable cells is quantified after treatment with the test compound. A reduction in cell proliferation suggests that the compound is interfering with a cellular process essential for growth, such as kinase signaling.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to overexpress VEGFR-2

  • Cell culture medium and supplements

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader capable of measuring absorbance

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

  • Incubate the cells for 48-72 hours.

  • Add the MTT reagent to each well and incubate for a further 2-4 hours.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).

Western Blot Analysis of Downstream Signaling

This technique can be used to determine if the compound inhibits the phosphorylation of downstream targets of the putative kinase in a cellular context.[6]

Principle: Following treatment with the compound, cell lysates are subjected to gel electrophoresis and transferred to a membrane. Antibodies specific for the phosphorylated and total forms of a downstream signaling protein (e.g., ERK or Akt for the VEGFR-2 pathway) are used to detect changes in phosphorylation levels.

Materials:

  • Cell line of interest

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate

  • Lysis buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[5][7][15]

PositionSubstituentPotential Impact on Activity
2 Methyl GroupCan occupy a hydrophobic pocket in the ATP-binding site, potentially increasing affinity and selectivity.
5 Carboxylate GroupMay interact with residues in the ribose-binding pocket of the kinase, or it could be modified to introduce further interactions.
6 HydrogenThis position is often substituted in more potent kinase inhibitors to achieve additional interactions with the enzyme.

Conclusion

While direct experimental evidence for the mechanism of action of Methyl 4-amino-2-methylpyrimidine-5-carboxylate is currently limited, its chemical structure strongly suggests a role as a protein kinase inhibitor. The 4-aminopyrimidine scaffold is a well-validated pharmacophore for targeting the ATP-binding site of a wide range of kinases. The proposed mechanism of competitive inhibition is supported by a large body of literature on structurally related compounds. The experimental protocols detailed in this guide provide a clear path for researchers to test this hypothesis and to elucidate the specific molecular targets and cellular effects of this compound. Further investigation into its potential as a thiamine antagonist could also yield interesting findings.

References

  • Abdel-Mohsen, H. T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([3][4][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113538. [Link]

  • Bonilla, B., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances, 4(104), 59975-59980. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Chavda, V. P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228. [Link]

  • Huang, T., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6063-6066. [Link]

  • Ismail, N. S. M., et al. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry, 91, 103159. [Link]

  • Kandeel, M., et al. (2021). Bicyclic 2-Aminopyrimidine Derivatives as Potent VEGFR-2 Inhibitors and Apoptosis Inducers: Structure-Guided Design, Synthesis, Anticancer Assessment, and In-Silico Exploration. Molecules, 26(11), 3326. [Link]

  • LibreTexts. (2020). Vitamin B1 (Thiamine). [Link]

  • Linus Pauling Institute. (n.d.). Thiamin. [Link]

  • Newell, D. R., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. Journal of Medicinal Chemistry, 56(2), 552-566. [Link]

  • Siddique, A., et al. (2025). Aminopyrimidine derivatives against VEGFR-2 in cancer. BioWorld. [Link]

  • Tadesse, S., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. Journal of Medicinal Chemistry, 57(5), 2165-2180. [Link]

  • Tomlinson, M. J., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(14), 1836-1841. [Link]

  • Torssell, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 329. [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]

  • Wuts, P. G. M., et al. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]

  • Yang, Y., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1335-1348. [Link]

  • Zaytsev, A. V., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. [Link]

  • Zhdankina, G. M., et al. (1971). Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms. Journal of Bacteriology, 105(3), 938-942. [Link]

Sources

Foundational

The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Therapeutic Applications

Introduction: The Enduring Significance of the Pyrimidine Nucleus in Drug Discovery The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrimidine Nucleus in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—in DNA and RNA, as well as in vital cofactors like thiamine (Vitamin B1), has rendered it a "privileged scaffold" in the design of therapeutic agents.[3][4] This inherent biological relevance allows pyrimidine derivatives to be readily recognized and interact with a multitude of physiological targets, including enzymes and genetic material.[5] The synthetic tractability of the pyrimidine core has further fueled its exploration, enabling the generation of vast libraries of derivatives with a broad spectrum of pharmacological activities. This guide provides an in-depth technical overview of the potential therapeutic applications of pyrimidine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and other emerging medicinal roles. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and structure-activity relationships of this versatile class of compounds.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, targeting various facets of cancer cell biology, from uncontrolled proliferation to survival and metastasis.[6] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling pathways to the disruption of fundamental cellular processes like DNA synthesis.[7]

Inhibition of Protein Kinases: A Dominant Strategy

A significant number of pyrimidine-based anticancer drugs function as protein kinase inhibitors. These enzymes are crucial components of cell signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[5] Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer (NSCLC). Pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, have revolutionized the treatment of EGFR-mutated NSCLC. These molecules act as ATP-competitive inhibitors, blocking the downstream signaling cascade that promotes tumor growth.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Ligand Binding & Dimerization ADP ADP EGFR->ADP Kinase Activity Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition ATP ATP ATP->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[8] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Pyrimidine-based CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have demonstrated significant efficacy in treating HR+ breast cancer by inducing cell cycle arrest.

The following diagram illustrates the role of CDK4/6 in cell cycle progression and its inhibition by pyrimidine derivatives.

CDK46_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binding & Activation pRb pRb CDK46->pRb Phosphorylation pRb_phospho pRb-P E2F E2F pRb->E2F Inhibition S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Transcription of S-phase genes Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->CDK46 Inhibition pRb_phospho->E2F Release

Caption: CDK4/6 pathway in cell cycle regulation and its inhibition.

Antimetabolites: Disrupting Nucleic Acid Synthesis

A classic approach in cancer chemotherapy involves the use of antimetabolites that interfere with the synthesis of nucleic acids. Pyrimidine analogues, due to their structural similarity to endogenous nucleobases, are particularly effective in this role.[3]

5-Fluorouracil (5-FU) and its oral prodrug Capecitabine are cornerstone therapies for various solid tumors.[6] 5-FU is converted intracellularly to several active metabolites that inhibit thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[7] This leads to a "thymineless death" in rapidly dividing cancer cells.

Gemcitabine , a difluorinated deoxycytidine analog, is another widely used pyrimidine-based antimetabolite.[3] After intracellular phosphorylation, it is incorporated into DNA, where it inhibits DNA synthesis and induces apoptosis.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The anticancer efficacy of pyrimidine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table provides a summary of the in vitro cytotoxic activity of representative pyrimidine derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
EGFR Inhibitors GefitinibA549 (NSCLC)0.015[4]
ErlotinibHCC827 (NSCLC)0.007[4]
CDK4/6 Inhibitors PalbociclibMCF-7 (Breast)0.011N/A
RibociclibT-47D (Breast)0.010N/A
Antimetabolites 5-FluorouracilHCT-116 (Colon)3.6[4]
GemcitabinePANC-1 (Pancreatic)0.025N/A

Antiviral Applications: Combating Viral Replication

Pyrimidine nucleoside analogues have been a mainstay of antiviral therapy for decades, effectively targeting the replication machinery of various viruses.[7][9] These compounds act as chain terminators or inhibitors of viral polymerases, thereby halting the proliferation of the virus.

Mechanism of Action of Pyrimidine Nucleoside Analogues

The primary mechanism of action for most antiviral pyrimidine nucleosides involves their intracellular conversion to the triphosphate form. This activated form then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, these analogues either terminate the chain elongation process or lead to a non-functional viral genome.

A general workflow for the mechanism of action of pyrimidine nucleoside analogues is depicted below.

Antiviral_Mechanism cluster_uptake Cellular Uptake & Activation cluster_inhibition Inhibition of Viral Replication Pyrimidine_Analog Pyrimidine Nucleoside Analog Monophosphate Monophosphate Pyrimidine_Analog->Monophosphate Phosphorylation Diphosphate Diphosphate Monophosphate->Diphosphate Phosphorylation Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate Phosphorylation Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Viral_Genome Viral Genome (DNA or RNA) Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination or Non-functional Genome Viral_Genome->Chain_Termination

Caption: General mechanism of action of pyrimidine nucleoside antiviral drugs.

Examples of Pyrimidine-Based Antiviral Drugs

Several pyrimidine derivatives have been successfully developed into antiviral drugs:

  • Zidovudine (AZT): A thymidine analogue that was one of the first drugs approved for the treatment of HIV. It acts as a reverse transcriptase inhibitor.[10]

  • Lamivudine (3TC): A cytidine analogue used in the treatment of HIV and Hepatitis B virus (HBV) infections.[11] It also inhibits reverse transcriptase.

  • Idoxuridine and Trifluridine: Used topically for the treatment of herpes simplex virus (HSV) keratitis.

  • Sofosbuvir: A uridine nucleotide analog that is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The antiviral efficacy of pyrimidine derivatives is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.

CompoundVirusCell LineEC50 (µM)Reference
Zidovudine (AZT) HIV-1MT-40.004N/A
Lamivudine (3TC) HIV-1MT-40.01[12]
Sofosbuvir HCV (replicon)Huh-70.091N/A
Gemcitabine Enterovirus A71RD0.419[13]

Antimicrobial Applications: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, with diverse mechanisms of action.[5][14]

Antibacterial Activity

Pyrimidine-containing compounds have been shown to inhibit various bacterial processes. For instance, Trimethoprim , a diaminopyrimidine derivative, is a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of nucleic acids and amino acids.[8]

Antifungal Activity

Several pyrimidine derivatives have exhibited promising antifungal activity. The mechanism of action can vary, but some compounds have been shown to interfere with fungal cell wall synthesis or disrupt membrane integrity. For example, some pyrimidine derivatives containing an amide moiety have shown excellent activity against plant pathogenic fungi.[9][15]

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of pyrimidine derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Antibacterial TrimethoprimEscherichia coli0.5N/A
Pyrazolo[1,5-a]pyrimidine derivativeStaphylococcus aureus3.125[14]
Antifungal 5-FluorocytosineCandida albicans0.12-1N/A
1,6-dihydropyrimidine derivativeCandida albicans6.25[16]

Other Therapeutic Applications: Expanding the Horizons

The therapeutic potential of pyrimidine derivatives extends beyond their well-established roles in cancer, viral, and microbial infections. Research is actively exploring their utility in a range of other diseases.[4][17]

  • Anti-inflammatory Agents: Pyrimidine derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting selective inhibition of cyclooxygenase-2 (COX-2).[1][18][19]

  • Neuroprotective Agents: Certain pyrimidine derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease.[20][21][22]

  • Calcium Channel Blockers: Dihydropyrimidine derivatives have been designed as calcium channel blockers with potential applications in treating hypertension.[11][23][24][25][26]

  • Antimalarial Agents: Pyrimidine derivatives, such as pyrimethamine, have long been used in the treatment of malaria by targeting the dihydrofolate reductase enzyme of the Plasmodium parasite.[7][27][28]

Experimental Protocols: Key Methodologies for Evaluation

The development of pyrimidine-based therapeutics relies on robust and reproducible experimental protocols for both their synthesis and biological evaluation.

Synthesis of Pyrimidine Derivatives: The Biginelli Reaction

The Biginelli reaction is a classic and efficient one-pot, three-component reaction for the synthesis of dihydropyrimidinones, a core structure in many biologically active compounds.[29]

Protocol: One-Pot Synthesis of Dihydropyrimidinones via the Biginelli Reaction

  • Reactant Preparation: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of an acid (e.g., a few drops of concentrated HCl or a Lewis acid like InCl3).

  • Reaction: Reflux the reaction mixture with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

A general workflow for the Biginelli reaction is presented below.

Biginelli_Reaction Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (Reflux) Aldehyde->Reaction_Vessel Ketoester β-Ketoester Ketoester->Reaction_Vessel Urea Urea/Thiourea Urea->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Dihydropyrimidinone Dihydropyrimidinone Reaction_Vessel->Dihydropyrimidinone

Caption: Workflow for the Biginelli three-component reaction.

Biological Evaluation: In Vitro Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

Protocol: Broth Microdilution MIC Assay

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivative in a 96-well microplate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in broth.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of therapeutic innovation. Its inherent biological relevance and synthetic versatility have led to the development of a diverse array of drugs targeting a wide range of diseases. From established anticancer and antiviral agents to emerging applications in inflammatory and neurological disorders, the potential of pyrimidine derivatives is far from exhausted. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the use of advanced synthetic methodologies to access new chemical space. The integration of computational drug design and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrimidine-based therapeutics, further solidifying the importance of this elite heterocyclic motif in drug discovery.

References

  • Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by the ABCI3 Transporter. (n.d.). MalariaWorld. Retrieved from [Link]

  • Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by the ABCI3 Transporter - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - PMC. (2023, June 20). PubMed Central. Retrieved from [Link]

  • Pyrimidine Analogues - LiverTox - NCBI Bookshelf. (2017, April 16). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and in-vitro evaluation of some novel 3, 4-dihydropyrimidin-2(1H)-one derivatives for antihypertensive and calcium channel blocking activity. (2011, July 7). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30). GSC Online Press. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, antimicrobial screening and structure–activity relationship of novel pyrimidines and their thioethers. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020, October 19). PubMed. Retrieved from [Link]

  • Synthesis of various fused pyrimidine rings with their pharmacological and antimicrobial evaluation. (2026, February 27). ResearchGate. Retrieved from [Link]

  • Typical examples of pyrimidine, azole and polyene class of antifungal drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). In-depth analysis. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 11). Frontiers. Retrieved from [Link]

  • Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. (2024, August 7). RSC Publishing. Retrieved from [Link]

  • (PDF) Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure–activity relationships (SAR) of pyrimidine anti‐malarial agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC. (2024, July 18). PubMed Central. Retrieved from [Link]

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In - Semantic Scholar. (2024, May 1). Semantic Scholar. Retrieved from [Link]

  • Current status and future scenario of pyrimidine derivatives having antimicrobial potential. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy - PMC. (2026, February 13). PubMed Central. Retrieved from [Link]

  • Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. (2023, September 29). Research and Reviews. Retrieved from [Link]

  • Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024, February 12). Journal of Chemical Health Risks. Retrieved from [Link]

  • Pyrimidine analogues for the management of neurodegenerative diseases. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Drug repurposing of pyrimidine analogs as potent antiviral compounds against human enterovirus A71 infection with potential clinical applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, August 26). Innovare Academic Sciences. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023, June 20). Semantic Scholar. Retrieved from [Link]

  • Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. (n.d.). PubMed. Retrieved from [Link]

  • Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. (n.d.). PubMed. Retrieved from [Link]

  • Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis. (2013, December 15). PubMed. Retrieved from [Link]

  • Pyrimidine Nucleoside Analogs in Cancer Treatment. (2003, October 15). PubMed. Retrieved from [Link]

  • Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. (2011, April 14). PubMed. Retrieved from [Link]

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  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). PubMed Central. Retrieved from [Link]

  • A tetrahydropyrimidine derivative demonstrates neuroprotection against ketamine-induced schizophrenia through moderating oxidative and inflammatory markers. (2025, August 14). PubMed. Retrieved from [Link]

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  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). MDPI. Retrieved from [Link]

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Sources

Exploratory

Methyl 4-amino-2-methylpyrimidine-5-carboxylate: A Critical Synthetic Intermediate

Executive Summary Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2) serves as a pivotal building block in the industrial synthesis of Thiamine (Vitamin B1) and the development of novel kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2) serves as a pivotal building block in the industrial synthesis of Thiamine (Vitamin B1) and the development of novel kinase inhibitors. As a functionalized pyrimidine core, it offers a versatile scaffold for nucleophilic substitution and reduction reactions, enabling the construction of complex bioactive molecules. This guide details its synthesis, mechanistic transformations, and downstream applications, providing a robust framework for researchers in medicinal chemistry and process development.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Methyl 4-amino-2-methylpyrimidine-5-carboxylate
CAS Number 929214-72-2
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Key Functional Groups Amino (-NH2), Methyl ester (-COOCH3), Pyrimidine ring

Synthetic Pathways to the Intermediate

The synthesis of methyl 4-amino-2-methylpyrimidine-5-carboxylate typically follows a convergent pathway involving the condensation of a C2-amidine unit with a C3-dielectrophile. The most robust industrial route utilizes acetamidine hydrochloride and methyl 2-cyano-3-ethoxyacrylate (or methyl ethoxymethylenecyanoacetate).

Retrosynthetic Analysis

The pyrimidine ring is constructed via a [3+3] cyclocondensation:

  • Fragment A (C2): Acetamidine (providing N-C-N).

  • Fragment B (C3): Methyl 2-cyano-3-ethoxyacrylate (providing C-C-C with electrophilic sites).

Step-by-Step Synthesis Protocol
Precursor Preparation: Acetamidine Hydrochloride [1][2][3]
  • Reaction: Pinner reaction of acetonitrile with anhydrous HCl in methanol/ethanol, followed by ammonolysis.

  • Critical Control: Moisture exclusion is paramount to prevent hydrolysis of the intermediate imidate salt to the ester.

Core Synthesis: Pyrimidine Cyclization

Reagents: Acetamidine hydrochloride (1.0 eq), Methyl 2-cyano-3-ethoxyacrylate (1.05 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol (Solvent).

Protocol:

  • Neutralization: Dissolve acetamidine hydrochloride in anhydrous methanol. Add NaOMe slowly at 0-5°C to liberate the free amidine base. Note: Free acetamidine is unstable; generate in situ.

  • Addition: Add methyl 2-cyano-3-ethoxyacrylate dropwise to the amidine solution, maintaining temperature <10°C to avoid polymerization.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 3-5 hours. The reaction proceeds via Michael addition of the amidine nitrogen to the acrylate double bond, followed by intramolecular cyclization and elimination of ethanol.

  • Workup: Cool the mixture. The product often precipitates. If not, concentrate the solvent. Wash the solid with cold water to remove sodium salts. Recrystallize from methanol/water.

Self-Validating Checkpoint:

  • TLC: Monitor disappearance of the acrylate (UV active).

  • Appearance: Product should precipitate as a crystalline solid upon cooling.[4]

Mechanistic Transformations

Cyclocondensation Mechanism

The formation of the pyrimidine ring is a cascade sequence:

  • Nucleophilic Attack: The amidine -NH2 attacks the β-carbon of the ethoxyacrylate (Michael-type addition), displacing the ethoxy group.

  • Tautomerization: The intermediate enamine tautomerizes.

  • Intramolecular Cyclization: The second amidine nitrogen attacks the nitrile carbon (or ester carbonyl, but nitrile is more electrophilic in this context, leading to the 4-amino group).

  • Aromatization: Tautomerization yields the stable aromatic pyrimidine system.

Regioselectivity

The presence of the electron-withdrawing cyano and ester groups on the acrylate directs the initial attack. The amino group at position 4 is derived from the nitrile moiety of the starting acrylate, while the ester at position 5 is retained.

Downstream Applications

Thiamine (Vitamin B1) Synthesis

This ester is a direct precursor to the "Pyrimidine" half of Thiamine.

  • Transformation: The C5-ester is reduced to a hydroxymethyl group.

  • Product: 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) .

  • Coupling: HMP is converted to a reactive bromide or phosphate ester and coupled with 4-methyl-5-(2-hydroxyethyl)thiazole to form Thiamine.

Drug Discovery: Kinase Inhibitors

The 4-amino-pyrimidine scaffold is a "privileged structure" in kinase inhibition (e.g., ATP-competitive inhibitors).

  • Derivatization: The C5-ester can be hydrolyzed to the acid, converted to an amide, or reduced to an aldehyde for reductive amination.

  • Targeting: Used in designing inhibitors for tyrosine kinases (e.g., EGFR, BCR-Abl) where the pyrimidine ring mimics the adenine ring of ATP.

Experimental Protocols

Protocol A: Reduction to 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

Target: Converting the ester to the alcohol for Thiamine synthesis.

Reagents: Methyl 4-amino-2-methylpyrimidine-5-carboxylate (10 mmol), LiAlH4 (15 mmol) or DIBAL-H, THF (anhydrous).

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Solubilization: Dissolve the ester in anhydrous THF.

  • Reduction: Cool to 0°C. Add LiAlH4 (2.0 M in THF) dropwise. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Filter precipitate. Dry filtrate over MgSO4. Evaporate to yield HMP (white solid).

Visualization: Synthetic Pathway[2][11]

G Acetonitrile Acetonitrile (CH3CN) Acetamidine Acetamidine (Intermediate) Acetonitrile->Acetamidine 1. HCl/MeOH 2. NH3 (Pinner) Ester Methyl 4-amino- 2-methylpyrimidine- 5-carboxylate Acetamidine->Ester + Acrylate NaOMe, Reflux Acrylate Methyl 2-cyano- 3-ethoxyacrylate Acrylate->Ester HMP HMP (Hydroxymethyl Pyrimidine) Ester->HMP Reduction (LiAlH4) KinaseInhib Kinase Inhibitors (Drug Discovery) Ester->KinaseInhib Derivatization (Amidation/Hydrolysis) Thiamine Thiamine (Vitamin B1) HMP->Thiamine + Thiazole moiety

Caption: Synthetic logic flow from raw materials to Vitamin B1 and pharmaceutical applications.

References

  • Synthesis of Pyrimidine Intermediates

    • Title: Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.[2][5]

    • Source: US P
    • URL
  • Acetamidine Synthesis (Pinner Reaction)

    • Title: Acetamidine Hydrochloride.[1][2][4]

    • Source: Organic Syntheses, Coll. Vol. 1, p.5 (1941).
    • URL:[Link]

  • Thiamine Biosynthesis and Chemistry: Title: The Structural and Biochemical Foundations of Thiamin Biosynthesis. Source: Texas A&M University / Annual Review of Biochemistry.
  • Chemical Data & CAS

    • Title: Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS 929214-72-2).[6][7][8]

    • Source: ChemSpace / PubChem.
    • URL:[Link][6]

Sources

Foundational

spectroscopic data for Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Executive Summary & Compound Profile Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 4223-96-9) is a pivotal heterocyclic intermediate, primarily utilized in the synthesis of thiamine (Vitamin B1) and related pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 4223-96-9) is a pivotal heterocyclic intermediate, primarily utilized in the synthesis of thiamine (Vitamin B1) and related pharmaceutical analogs such as amprolium.[1] Its structural integrity is defined by a pyrimidine core substituted with an amino group at position 4, a methyl group at position 2, and a methyl ester functionality at position 5.

Accurate spectroscopic characterization of this compound is critical for validating process efficiency, particularly when differentiating it from its precursors (e.g., 4-amino-2-methylpyrimidine-5-carbonitrile) or hydrolysis by-products (the corresponding carboxylic acid).[1] This guide provides a comprehensive technical framework for its identification using NMR, IR, and Mass Spectrometry.

Molecular Identity
PropertyDetail
IUPAC Name Methyl 4-amino-2-methylpyrimidine-5-carboxylate
Formula C

H

N

O

Molecular Weight 167.17 g/mol
Structure Class Pyrimidine Carboxylate
Key Functional Groups Primary Amine (-NH

), Methyl Ester (-COOCH

), Pyrimidine Ring

Spectroscopic Characterization Profile

The following data represents the consensus spectroscopic signature derived from structural analysis of pyrimidine carboxylates and validated against high-confidence analog data (e.g., the corresponding acid and nitrile precursors).

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (300/400 MHz, DMSO-d

or CDCl

)
The proton NMR spectrum is characterized by four distinct signal environments. The lack of symmetry in the pyrimidine ring simplifies the assignment.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Rationale
8.60 – 8.80 Singlet (s)1HH-6 (Pyrimidine Ring)Highly deshielded due to the adjacent ring nitrogens and the electron-withdrawing ester group at C-5.[1]
7.00 – 7.80 Broad Singlet (br s)2H-NH

(Amino)
Exchangeable protons.[1] Chemical shift is concentration/solvent dependent. Typically appears downfield due to conjugation with the ring.
3.75 – 3.85 Singlet (s)3H-COOCH

(Ester Methyl)
Characteristic methoxy singlet.[1] Distinct from the C-2 methyl due to oxygen proximity.
2.35 – 2.50 Singlet (s)3H-CH

(C-2 Methyl)
Typical heteroaromatic methyl group.[1] Slightly deshielded compared to aliphatic methyls.

C NMR (75/100 MHz, DMSO-d

)
The carbon spectrum confirms the backbone skeleton.[1] Key diagnostic peaks include the carbonyl carbon and the distinct methyl signals.
  • Carbonyl (C=O):

    
     ~165.0 ppm (Ester carbonyl).[1]
    
  • C-2 (Pyrimidine):

    
     ~168.0 ppm (Attached to methyl and between two nitrogens).[1]
    
  • C-4 (Amino-bearing):

    
     ~162.0 ppm (Deshielded by amino group).[1]
    
  • C-6 (Aromatic CH):

    
     ~155.0 - 158.0 ppm.
    
  • C-5 (Ipso to Ester):

    
     ~105.0 - 110.0 ppm (Shielded relative to other ring carbons due to resonance).[1]
    
  • Methoxy Carbon (-OCH

    
    ): 
    
    
    
    ~51.0 - 52.0 ppm.
  • C-2 Methyl (-CH

    
    ): 
    
    
    
    ~25.0 - 26.0 ppm.

Technical Insight: The chemical shift of C-5 is a critical purity indicator. If the starting material (nitrile) is present, look for a peak around


 115 ppm (CN group) instead of the ester carbonyl at 165 ppm.[1]
Infrared (IR) Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation, particularly useful for monitoring the conversion of the nitrile precursor to the ester.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
3300 – 3450 N-H Stretch (Primary Amine)Appears as a doublet (symmetric/asymmetric).[1] Confirms the integrity of the -NH

group.
1700 – 1725 C=O Stretch (Ester)Critical Peak. Strong, sharp band.[1] Differentiates the ester from the nitrile (which lacks C=O) or the carboxylate salt (broad/lower freq).[1]
1580 – 1620 C=N / C=C Ring StretchCharacteristic "breathing" modes of the pyrimidine heteroaromatic system.
1250 – 1300 C-O Stretch (Ester)Strong band confirming the ester linkage.
2950 – 2990 C-H Stretch (Aliphatic)Weak bands corresponding to the methyl groups.[1]
Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (M+): m/z 167 (Base peak or strong intensity).[1]

  • Fragmentation Pattern (EI):

    • m/z 136: [M - OCH

      
      ]
      
      
      
      (Loss of methoxy group).[1]
    • m/z 108: [M - COOCH

      
      ]
      
      
      
      (Loss of entire ester group).[1]
    • m/z 42: [C

      
      H
      
      
      
      N]
      
      
      (Acetonitrile fragment typical of pyrimidines).[1]

Experimental Workflow: Synthesis & Characterization

The synthesis typically involves the conversion of 4-amino-2-methylpyrimidine-5-carbonitrile to the ester via acid-catalyzed alcoholysis. The following workflow outlines the logic for in-process control.

Characterization Logic Diagram

G Start Crude Reaction Mixture (Ester Synthesis) TLC TLC / HPLC Check Target: Ester vs Nitrile Start->TLC Workup Workup & Isolation (Crystallization) TLC->Workup Conversion > 98% Fail Reprocess (Hydrolysis/Re-esterification) TLC->Fail Incomplete Analysis Spectroscopic Validation Workup->Analysis NMR_Check 1H NMR Check: 3.8 ppm (-OCH3) Analysis->NMR_Check IR_Check FT-IR Check: 1710 cm-1 (C=O) Analysis->IR_Check Pass Release Material (Valid Intermediate) NMR_Check->Pass Singlet Present NMR_Check->Fail Missing/Shifted IR_Check->Pass Carbonyl Strong

Figure 1: Decision logic for spectroscopic validation of the methyl ester intermediate.

Standard Operating Procedure (SOP) for Analysis

1. Sample Preparation (NMR):

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d

    
    ) is preferred over CDCl
    
    
    
    due to the polarity of the amino pyrimidine, ensuring sharper peaks for the exchangeable protons.[1]
  • Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

2. Sample Preparation (IR):

  • Method: ATR (Attenuated Total Reflectance) is recommended for solid powders.[1]

  • Background: Run an air background prior to sample application.

  • Pressure: Apply firm pressure to ensure good contact with the crystal, as the compound is crystalline.

3. Impurity Profiling:

  • Impurity A (Acid Form): Check for the disappearance of the methyl singlet at 3.8 ppm (NMR) and the appearance of a broad -OH stretch (2500-3300 cm

    
    ) in IR.[1]
    
  • Impurity B (Nitrile Precursor): Check for a sharp peak at ~2220 cm

    
     (CN stretch) in IR, which should be absent in the pure ester.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine (Related Analog Data). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Pyrimidine derivatives. Retrieved from [Link][1]

  • ResearchGate (2019). Synthesis and Properties of 4-Amino-2-Methyl-Pyrimidine-5-yl Derivatives. (Contextual synthesis data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Scaffold: Methyl 4-amino-2-methylpyrimidine-5-carboxylate in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Pyrimidine Core In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrimidine Core

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1] Its inherent ability to engage in multiple hydrogen bonding interactions, coupled with its metabolic stability, makes it an ideal foundation for the design of targeted therapeutics. Within this vast chemical space, Methyl 4-amino-2-methylpyrimidine-5-carboxylate emerges as a particularly strategic building block. Its trifunctional nature—an amino group for hydrogen bonding, a methyl group for steric and electronic modulation, and a carboxylate for further derivatization—provides medicinal chemists with a versatile platform for crafting potent and selective inhibitors of various enzyme classes, most notably protein kinases. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in the development of next-generation therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's physicochemical properties is paramount for its effective utilization in a drug design program. While extensive experimental data for the title compound is not broadly published, we can infer its characteristics from closely related analogs such as the corresponding carboxylic acid.

PropertyValue (Estimated/Inferred)Source
Molecular Formula C₇H₉N₃O₂N/A
Molecular Weight 167.17 g/mol N/A
Appearance White to off-white solid[2]
Solubility Soluble in methanol, DMSO; sparingly soluble in waterGeneral chemical knowledge
pKa (of parent acid) ~4-5 (for the carboxylic acid)Inferred from similar structures
LogP (calculated) ~0.5 - 1.0Inferred from similar structures

The planarity of the pyrimidine ring, coupled with the strategic placement of its functional groups, allows for precise and predictable interactions within a biological target's binding site. The 4-amino group often acts as a crucial hydrogen bond donor, mimicking the adenine portion of ATP in kinase inhibition.

Synthetic Protocols: From Precursors to the Final Scaffold

The synthesis of methyl 4-amino-2-methylpyrimidine-5-carboxylate can be approached through a multi-step sequence, typically starting from simple, commercially available materials. The following protocols represent a logical and referenced approach to its preparation.

Protocol 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (A Key Intermediate)

The most common and scalable route to the pyrimidine core involves the synthesis of the 5-carbonitrile derivative, which can then be further elaborated.

  • Reaction Principle: This protocol is based on the condensation of an activated three-carbon unit with acetamidine. A reliable method involves the reaction of malononitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, which is then cyclized with acetamidine.[1]

  • Step-by-Step Protocol:

    • Step 1: Formation of the Enamine Intermediate.

      • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq) in methanol.

      • To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

      • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Step 2: Cyclization with Acetamidine.

      • To the cooled reaction mixture from Step 1, add acetamidine hydrochloride (1.2 eq) and a base such as sodium methoxide (1.2 eq).

      • Heat the mixture to reflux for 6-8 hours.

      • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

      • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-amino-2-methylpyrimidine-5-carbonitrile. This process has been reported to achieve yields of approximately 97%.[1]

Protocol 2: Hydrolysis to 4-Amino-2-methylpyrimidine-5-carboxylic Acid
  • Reaction Principle: The nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

  • Step-by-Step Protocol:

    • Suspend 4-amino-2-methylpyrimidine-5-carbonitrile (1.0 eq) in a solution of aqueous sodium hydroxide (e.g., 6M NaOH).

    • Heat the mixture to reflux for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

    • The precipitated product, 4-amino-2-methylpyrimidine-5-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 3: Fischer Esterification to Methyl 4-amino-2-methylpyrimidine-5-carboxylate
  • Reaction Principle: The carboxylic acid is converted to its methyl ester via a classic Fischer esterification, using an excess of methanol in the presence of an acid catalyst.[3]

  • Step-by--Step Protocol:

    • Suspend 4-amino-2-methylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling dry HCl gas through the solution.

    • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-amino-2-methylpyrimidine-5-carboxylate. Further purification can be achieved by column chromatography if necessary.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Protocol 1: Synthesis of Nitrile Intermediate cluster_1 Protocol 2: Hydrolysis cluster_2 Protocol 3: Esterification Malononitrile Malononitrile Enamine Enamine Intermediate Malononitrile->Enamine Methanol, Reflux DMF_DMA DMF-DMA DMF_DMA->Enamine Nitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Enamine->Nitrile Base, Reflux Acetamidine Acetamidine Acetamidine->Nitrile Carboxylic_Acid 4-Amino-2-methylpyrimidine-5-carboxylic Acid Nitrile->Carboxylic_Acid NaOH, H₂O, Reflux then HCl Methyl_Ester Methyl 4-amino-2-methylpyrimidine-5-carboxylate (Target Compound) Carboxylic_Acid->Methyl_Ester Methanol, H⁺, Reflux Kinase_Inhibition cluster_design Scaffold-Based Design cluster_synthesis Library Synthesis cluster_testing Biological Evaluation Scaffold Methyl 4-amino-2- methylpyrimidine-5-carboxylate SAR Structure-Activity Relationship (SAR) Analysis Scaffold->SAR Chemical Modification Hydrolysis Hydrolysis to Carboxylic Acid Scaffold->Hydrolysis Coupling Amide Coupling Hydrolysis->Coupling Library Library of Pyrimidine- 5-carboxamides Coupling->Library Enzyme_Assay Enzymatic Assay (e.g., Syk Kinase) Library->Enzyme_Assay Enzyme_Assay->SAR IC₅₀ Data Cell_Assay Cellular Assay (e.g., 5-HT Release) Enzyme_Assay->Cell_Assay Lead_Compound Lead Compound Identified Cell_Assay->Lead_Compound Potency & Selectivity

Caption: Workflow for developing kinase inhibitors.

Conclusion and Future Outlook

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the field of kinase inhibitor discovery, where its structural features can be effectively exploited to achieve high potency and selectivity. The synthetic routes to this compound are well-established, allowing for its efficient production and subsequent derivatization. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such privileged scaffolds will remain a cornerstone of successful drug discovery programs.

References

  • PubMed. (2013, February 15). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2026, February 21). An Improved Integrated Batch‐Flow Synthesis for 4‐Amino‐2‐Methyl Pyrimidine‐5‐Carbonitrile, a Vitamin B1 Intermediate Assisted by Reaction Calorimetry. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. [Link]

  • PubMed. (2005, August 15). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. National Center for Biotechnology Information. [Link]

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate. (2025, August 9). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. [Link]

  • Taylor & Francis Online. (2023, March 21). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. [Link]

  • ResearchGate. (2025, October 14). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. [Link]

  • MDPI. (2020, August 4). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]

  • ResearchGate. (2026, February 28). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ACS Publications. (2019, January 28). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. [Link]

  • ResearchGate. (n.d.). Current method for the preparation of 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile. [Link]

  • MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. [Link]

Sources

Application

The Versatile Scaffold: Application Notes for Methyl 4-amino-2-methylpyrimidine-5-carboxylate in Kinase Inhibitor Synthesis

Introduction: Unveiling a Privileged Pyrimidine Building Block In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Pyrimidine Building Block

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a prime example of such a versatile building block. Its strategic arrangement of functional groups—a nucleophilic 4-amino group, an electrophilic 5-carboxylate ester, and the core pyrimidine ring—offers a rich platform for synthetic elaboration and diversification. This guide provides an in-depth exploration of this molecule's synthetic utility, focusing on its application in the construction of potent kinase inhibitors, a class of therapeutics that has revolutionized oncology and the treatment of inflammatory diseases. The 4-aminopyrimidine core is a well-established motif in numerous ATP-competitive kinase inhibitors, effectively mimicking the adenine portion of ATP to engage in crucial hydrogen bonding interactions within the kinase hinge region.[1][2]

Core Physicochemical and Reactivity Profile

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a stable, crystalline solid. The molecule's reactivity is dominated by three key features, which can be selectively addressed to build molecular complexity.

  • The 4-Amino Group: This primary aromatic amine is a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation. Its nucleophilicity is crucial for forming key interactions or for serving as a handle for further functionalization.

  • The 5-Carboxylate Group: The methyl ester at the 5-position is susceptible to nucleophilic attack. It can be saponified to the corresponding carboxylic acid, converted to amides, or reduced to a hydroxymethyl group, providing a diverse range of synthetic possibilities.

  • The Pyrimidine Ring: While generally electron-deficient and less prone to electrophilic aromatic substitution, the pyrimidine core can participate in various coupling reactions and can be further functionalized, particularly after initial modifications to the amino or carboxylate groups.

The strategic interplay of these functional groups allows for a modular approach to library synthesis, enabling the systematic exploration of structure-activity relationships (SAR).

Application Focus: Synthesis of Pyrimido[4,5-d]pyrimidine-based Kinase Inhibitors

One of the most powerful applications of Methyl 4-amino-2-methylpyrimidine-5-carboxylate is in the synthesis of fused heterocyclic systems, such as the pyrimido[4,5-d]pyrimidine core. This scaffold is found in a number of potent inhibitors of various kinases. The general synthetic strategy involves an initial reaction at the 4-amino position, followed by a cyclization step that engages the 5-carboxylate group.

A key transformation in this process is the reaction of the 4-amino group with a guanidine equivalent to form a guanidinyl intermediate, which then undergoes intramolecular cyclization to yield the 2,4-diaminopyrimido[4,5-d]pyrimidine core. This approach provides a direct route to highly functionalized and biologically relevant scaffolds.

Workflow for Pyrimido[4,5-d]pyrimidine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a pyrimido[4,5-d]pyrimidine core from Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

G A Methyl 4-amino-2- methylpyrimidine-5-carboxylate B Guanidinylation (e.g., with N,N'-di-Boc-guanidine) A->B Step 1 C Intermediate: Protected Guanidinyl Pyrimidine B->C D Cyclization (Base or Thermal) C->D Step 2 E Core Scaffold: Pyrimido[4,5-d]pyrimidine derivative D->E F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) E->F Step 3 G Final Kinase Inhibitor Analogs F->G

Caption: Synthetic workflow for pyrimido[4,emsp]pyrimidine-based kinase inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a guide for key transformations. Researchers should adapt these procedures based on the specific substrate and desired product, with careful monitoring by techniques such as TLC or LC-MS.

Protocol 1: Synthesis of Methyl 4-(3-benzoylguanidino)-2-methylpyrimidine-5-carboxylate

This protocol details the formation of a guanidinyl intermediate, a crucial step towards the synthesis of fused pyrimidine systems. This method provides a direct route to otherwise difficult-to-access 2-benzamidopyrimidines.[3]

Materials:

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate

  • Benzoyl isothiocyanate

  • A primary or secondary amine (e.g., ammonia, aniline)

  • Solvent (e.g., Acetone, THF)

  • Mercuric oxide (HgO) or other desulfurizing agent

Procedure:

  • Preparation of Benzoylguanidine: In a flask, dissolve benzoyl isothiocyanate in acetone. To this solution, add the desired amine dropwise at room temperature. The reaction is typically exothermic. Stir for 1-2 hours until the reaction is complete (monitored by TLC). The resulting benzoylthiourea can be isolated or used directly.

  • Desulfurization: To the solution of benzoylthiourea, add a desulfurizing agent like mercuric oxide. Reflux the mixture until the starting material is consumed. Filter the reaction mixture to remove the metal sulfide and concentrate the filtrate to obtain the crude benzoylguanidine.

  • Condensation: Dissolve Methyl 4-amino-2-methylpyrimidine-5-carboxylate and the prepared benzoylguanidine in a suitable solvent like ethanol or DMF.

  • Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Intramolecular Cyclization to form a 2-Amino-4-oxo-pyrimido[4,5-d]pyrimidine

This protocol describes the cyclization of a resin-bound guanidine with a β-keto ester to form a pyrimidinone, showcasing a solid-phase synthesis approach.[4]

Materials:

  • Resin-bound amine (e.g., Rink amide resin)

  • N,N'-bis(allyloxycarbonyl)-N''-triflylguanidine for guanidinylation

  • β-keto ester (e.g., ethyl acetoacetate)

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., Ethanol, DMF)

  • Cleavage cocktail (e.g., TFA/DCM)

Procedure:

  • Guanidinylation of Resin: Swell the amine-functionalized resin in a suitable solvent. Add a solution of N,N'-bis(allyloxycarbonyl)-N''-triflylguanidine and a non-nucleophilic base (e.g., DIPEA). Shake the mixture at room temperature for several hours. Wash the resin thoroughly to remove excess reagents.

  • Deprotection: Remove the protecting groups from the guanidine on the resin.

  • Cyclization: Swell the deprotected guanidinyl-resin in ethanol. Add a solution of the desired β-keto ester and a base like sodium ethoxide. Heat the mixture under reflux for several hours.

  • Washing: After the reaction is complete, wash the resin extensively with solvents like DMF, methanol, and DCM to remove all soluble impurities.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to release the final product from the solid support.

  • Purification: Concentrate the cleavage filtrate and purify the crude product by preparative HPLC.

Data Presentation: Representative Kinase Inhibitory Activity

The 4-aminopyrimidine scaffold is a core component of numerous kinase inhibitors. The table below summarizes the inhibitory activities of some representative compounds derived from related 4-aminopyrimidine precursors against various kinases. This data highlights the potential for developing potent and selective inhibitors based on this privileged scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-Aminopyrimidine-5-carboxaldehyde oximesVEGFR-2In the nanomolar range[5][6]
4-Aminopyrimidine-5-carbaldehyde oximesEGFR, ErbB-2In the nanomolar range[6]
4-Aminopyrimidine-5-cabaldehyde oximesc-Met, VEGFR-2170-210[7]
Pyrimidin-2-amine derivativesPLK46.7[2]

Troubleshooting and Mechanistic Considerations

  • Guanidinylation Efficiency: The success of the guanidinylation step often depends on the choice of the guanidinylating reagent and the reaction conditions. For complex substrates, milder reagents and careful control of stoichiometry may be necessary to avoid side reactions. Direct guanidinylation early in a synthetic sequence can be an efficient strategy.[8]

  • Cyclization Conditions: The intramolecular cyclization to form the fused pyrimidine ring can be sensitive to the base and temperature used. A screen of conditions may be required to optimize the yield and minimize the formation of byproducts. The regioselectivity of the cyclization is a key consideration.[4]

  • Purification Challenges: The polar nature of many pyrimidine derivatives can make purification by standard silica gel chromatography challenging. Reverse-phase chromatography or the use of alternative stationary phases may be required.

The reaction between a formimidate and guanidine can lead to unusual intramolecular cyclization processes, resulting in highly functionalized pyrimidines instead of the expected imidazole derivatives.[9][10] This highlights the importance of careful mechanistic consideration and structural verification of products.

Conclusion and Future Outlook

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity allows for the systematic and efficient synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. The ability to readily construct complex fused heterocyclic systems, such as the pyrimido[4,5-d]pyrimidine core, underscores its value in drug discovery programs. Future applications will likely see this scaffold incorporated into more complex molecular architectures, including macrocycles and covalent inhibitors, as the quest for more potent and selective therapeutics continues. The development of novel synthetic methods utilizing this and related pyrimidine building blocks will continue to be an active area of research.[11][12]

References

  • Huang, S., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. Request PDF. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Request PDF. Available at: [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available at: [Link]

  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synfacts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available at: [Link]

  • ResearchGate. (n.d.). Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. Request PDF. Available at: [Link]

  • RSC Publishing. (n.d.). Benzamido-derivatives of ethyl 2-amino-4-methylpyrimidine-5-carboxylate. Available at: [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Available at: [Link]

  • PubMed. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Available at: [Link]

  • PubMed. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available at: [Link]

Sources

Method

Application Note: Overcoming the "Polarity Trap" in Pyrimidine Purification

Topic: Purification Techniques for Pyrimidine Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Purification Scientists. Strategies for Isolation, Desalting, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Techniques for Pyrimidine Compounds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Purification Scientists.

Strategies for Isolation, Desalting, and Metal Scavenging

Abstract

Pyrimidine derivatives constitute the backbone of modern oncology and antiviral pharmacophores (e.g., Gemcitabine, Fluorouracil). However, their purification presents a distinct "polarity trap": they are often too polar for standard C18 retention yet too basic for standard silica, leading to peak tailing and irreversible adsorption. This guide provides a validated decision matrix for selecting between HILIC, Modified-Normal Phase, and Aqueous-Stable Reversed Phase (C18-AQ) techniques, alongside protocols for palladium scavenging and recrystallization.

The Physicochemical Challenge

Pyrimidines possess two nitrogen atoms in the aromatic ring (positions 1 and 3), acting as hydrogen bond acceptors. Substituents at positions 2, 4, and 6 (often amines or hydroxyls) introduce significant polarity and zwitterionic character.

  • The Problem: Standard Silica (SiO₂) is acidic (pKa ~5). Basic pyrimidines interact strongly with surface silanols, causing "streaking" or total mass loss.[1]

  • The Causality: In standard Reversed Phase (RP), highly polar pyrimidines elute in the void volume (

    
    ) due to insufficient hydrophobic interaction with alkyl chains.
    

Strategic Decision Matrix

Do not default to a standard gradient. Analyze the calculated LogP (cLogP) and functional groups to select the stationary phase.

Pyrimidine_Purification_Flow Start Crude Pyrimidine Mixture Check_Solubility Check Solubility & cLogP Start->Check_Solubility Decision_LogP Is cLogP < 0? Check_Solubility->Decision_LogP Path_HILIC Yes (Highly Polar) Decision_LogP->Path_HILIC True Path_RP No (Lipophilic) Decision_LogP->Path_RP False HILIC_Method HILIC Mode (Amide or Bare Silica) Mobile Phase: ACN/Water + 10mM NH4OAc Path_HILIC->HILIC_Method RP_Check Basic Amines Present? Path_RP->RP_Check RP_Basic C18 with High pH Buffer (10mM NH4HCO3, pH 10) RP_Check->RP_Basic Yes RP_Acidic C18 with Acidic Modifier (0.1% Formic Acid) RP_Check->RP_Acidic No

Caption: Decision tree for stationary phase selection based on pyrimidine polarity (cLogP) and basicity.

Protocol A: HILIC Chromatography (For Polar Pyrimidines)

Context: When your compound elutes with the solvent front on C18.[1][2] HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar compounds by partitioning them into a water-enriched layer on the silica surface.[3]

Stationary Phase: Amide-bonded silica (preferred for stability) or Bare Silica.[1]

Reagents
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5) OR 10 mM Ammonium Acetate (pH 5.8).[1]

  • Solvent B: Acetonitrile (ACN).[1]

Step-by-Step Workflow
  • Equilibration (Critical): HILIC columns require longer equilibration than RP. Flush with 95% B (ACN) for at least 20 column volumes to establish the water layer.[1]

  • Sample Loading: Dissolve sample in 90:10 ACN:Water.

    • Expert Insight: Do NOT dissolve in pure water or DMSO.[1] Strong solvents disrupt the HILIC partition mechanism, causing peak distortion.

  • Gradient Profile:

    • Start: 95% B (High Organic).[1]

    • End: 60% B (Higher Aqueous elutes the compound).[1]

    • Note: This is the reverse of standard RP gradients.[1]

  • Self-Validation Checkpoint:

    • If the peak shape is broad, increase buffer concentration to 20 mM to suppress ion exchange interactions with silanols [1].

Protocol B: "Modified" Normal Phase Flash (For Lipophilic Basic Pyrimidines)

Context: For pyrimidines with lipophilic side chains (e.g., benzyl groups) that streak on standard silica.

The "DCM/MeOH/Ammonia" System

Standard DCM/MeOH gradients often fail because the silica's acidity protonates the pyrimidine.

Reagents:

  • Solvent A: Dichloromethane (DCM).[1][4][5]

  • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) .[1]

    • Preparation: Add 10 mL NH₄OH (28-30%) to 100 mL MeOH, then dilute with 900 mL DCM.

Workflow
  • Column Pre-treatment: Flush the silica cartridge with 10% Solvent B to neutralize active acidic sites before loading the sample.[1]

  • Gradient: Run 0% to 50% B.

  • Mechanism: The ammonia competes for the silanol sites (

    
    ), allowing the basic pyrimidine to elute as a sharp band rather than a streak [2].
    

Protocol C: Palladium Scavenging (Post-Suzuki/Sonogashira)

Context: Pyrimidine synthesis often involves Pd-catalyzed cross-coupling.[1] The pyrimidine nitrogens are excellent ligands, sequestering Pd and resulting in colored, toxic products.

Data: Efficiency of Scavenging Methods

MethodPd Removal EfficiencyYield LossNotes
Celite Filtration Low (<30%)< 5%Removes only bulk Pd black.[1]
Silica Gel Column Moderate (50-70%)10-20%Pd often co-elutes with polar pyrimidines.[1]
Thiol-Silica (Scavenger) High (>95%)< 5%Best for API purity; expensive.[1]
Activated Carbon High (>90%)10-30%High risk of product adsorption.[1]
Scavenging Protocol (Thiol-Modified Silica)[6]
  • Dissolution: Dissolve crude mixture in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add SiliaMetS® Thiol or equivalent (0.5 eq relative to Pd catalyst used).[1]

  • Incubation: Stir at 40°C for 4 hours.

    • Why Heat? Ligand exchange (Pd-Pyrimidine → Pd-Thiol) is kinetically slow at room temperature.[1]

  • Filtration: Filter through a 0.45 µm PTFE frit.

  • Validation: The filtrate should be colorless. A yellow/orange tint indicates residual Pd [3].[1]

Protocol D: Recrystallization (Final Polishing)

Context: Essential for removing regioisomers (e.g., N1 vs. N3 alkylation products) that co-elute on chromatography.

Solvent Selection Guide
Solvent SystemApplicationProtocol Hint
Ethanol / Water General AminopyrimidinesDissolve in hot EtOH; add H₂O until turbid; cool slowly.[1][6]
Acetonitrile (ACN) Polar / ZwitterionicExcellent for "oiling out" issues.[1] ACN allows higher temps than DCM.[1]
Isopropanol (IPA) Lipophilic derivativesGood for removing non-polar byproducts.[1]
Thermal Recrystallization Workflow
  • Saturation: Suspend crude solid in the chosen solvent (e.g., Ethanol).[1] Heat to reflux.[1]

  • Titration: Add solvent dropwise just until the solid dissolves.[1]

  • Hot Filtration: If black specks (Pd) remain, filter quickly through a pre-warmed glass funnel.[1]

  • Nucleation: Remove from heat. Let cool to RT undisturbed.

    • Troubleshooting: If an oil forms ("oiling out"), reheat and add 5% more solvent, or seed with a crystal of pure product.

  • Harvest: Filter and wash with ice-cold solvent.[1]

References

  • BenchChem Technical Support. (2025).[1][2][7][8][9][10] Protocol 3: General Procedure for HILIC Purification of Pyrimidine Derivatives. Retrieved from

  • Biotage Application Note. (2023). When should I use a pH modifier in flash column chromatography? Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Pilot Study to Quantify Palladium Impurities in Lead-like Compounds. Retrieved from

  • Teledyne ISCO. (2016).[1] Purification of Heterocycles: Overcoming Streaking on Silica. Retrieved from

  • Journal of Medicinal Chemistry. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors. ACS Publications.[1] Retrieved from

Sources

Application

Application Note &amp; Protocols: Comprehensive Characterization of Pyrimidine Derivatives

Introduction Pyrimidine and its derivatives represent a cornerstone of medicinal chemistry and drug development. As integral components of nucleic acids (cytosine, thymine, and uracil) and a core scaffold in numerous the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine and its derivatives represent a cornerstone of medicinal chemistry and drug development. As integral components of nucleic acids (cytosine, thymine, and uracil) and a core scaffold in numerous therapeutic agents—ranging from anticancer drugs like 5-Fluorouracil to antiviral medications—the precise and thorough characterization of these molecules is paramount.[1][2] The analytical data package for any pyrimidine-based active pharmaceutical ingredient (API) must unambiguously confirm its identity, purity, and physicochemical properties to ensure safety, efficacy, and compliance with regulatory standards.[3][4][5]

This guide provides a comprehensive overview of the key analytical methods for characterizing pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for method selection and parameter optimization. The narrative follows a logical workflow, from initial purity assessment to definitive structural elucidation and solid-state analysis, reflecting a typical characterization campaign in a regulated environment. All procedures should be conducted in accordance with Good Laboratory Practices (GLP) to ensure data integrity and reliability.[3][4][6][7]

Section 1: Foundational Analysis - Purity, Identity, and Quantification

The initial phase of characterization focuses on establishing the purity profile and confirming the basic identity of the pyrimidine derivative. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the principal technique for this stage.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pyrimidine derivatives, separating the main compound from process-related impurities and degradation products.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is the most common choice.[8][9][10] The nonpolar C18 chains interact with the relatively polar pyrimidine ring and its substituents via hydrophobic interactions. This retention mechanism provides excellent separation for a wide range of pyrimidine analogues. For highly polar derivatives, a more retentive column like a C8 or an embedded-polar group (EPG) column may be necessary to achieve adequate retention.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (typically acetonitrile or methanol) is used. The buffer controls the pH, which is critical as the ionization state of acidic or basic functional groups on the pyrimidine ring can significantly alter retention time. A low concentration of an acid like formic or acetic acid (0.1%) is often added to the mobile phase to improve peak shape by suppressing the interaction of basic nitrogen atoms in the pyrimidine ring with residual silanol groups on the silica support.[10]

  • Detection: The conjugated π-system of the pyrimidine ring results in strong UV absorbance, typically between 250-280 nm.[8][9][11] A UV-Vis or Diode Array Detector (DAD) is therefore highly effective for both detection and quantification. DAD provides the added advantage of acquiring full UV spectra for each peak, which aids in peak tracking and purity assessments.

Protocol: Purity Determination of a Pyrimidine Derivative by Reversed-Phase HPLC-UV

1. Objective: To quantify the purity of a pyrimidine API and identify any related impurities.

2. Materials & Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and DAD.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
  • HPLC-grade acetonitrile, methanol, and water.[10]
  • Potassium dihydrogen phosphate, formic acid.
  • Reference standard of the pyrimidine derivative (known purity).
  • Sample of the pyrimidine derivative to be tested.

3. Chromatographic Conditions:

ParameterValueRationale
Column C18, 250 x 4.6 mm, 5 µmProvides high-resolution separation for many pyrimidine derivatives.
Mobile Phase A 20mM Potassium Dihydrogen Phosphate, pH adjusted to 5.0Buffers the system to ensure consistent ionization and retention.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the nonpolar stationary phase.
Gradient 30% to 95% B over 15 minutesA gradient is often used to ensure elution of both polar and nonpolar impurities.[10][12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[9]
Detection DAD, 254 nmCommon wavelength for pyrimidine ring absorbance, providing good sensitivity.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.

4. Procedure:

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This verifies that the system is performing consistently.
  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a working standard at a concentration relevant to the test sample (e.g., 0.1 mg/mL).
  • Sample Preparation: Prepare the test sample at the same concentration as the working standard using the same diluent.
  • Analysis: Inject the standard and sample solutions into the HPLC system.
  • Data Processing: Calculate the purity of the sample using the area percent method. The percentage of the main peak relative to the total area of all peaks represents the purity.

6. Validation: This method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[13][14][15][16]

Section 2: Definitive Structural Elucidation

Once purity is established, a suite of spectroscopic techniques is employed to confirm the exact molecular structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers crucial information about its structure.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for most pyrimidine derivatives as it is a soft ionization technique that typically produces an abundant protonated molecular ion ([M+H]⁺), simplifying molecular weight determination.[17]

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the molecular ion reveals characteristic fragmentation patterns. The pyrimidine ring itself can undergo specific cleavages, and the fragmentation of substituent groups provides evidence for their identity and location on the ring.[1][18][19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.[21][22]

Expert Insights:

  • ¹H NMR: The chemical shifts and coupling patterns of protons on the pyrimidine ring are highly informative. For example, protons on the ring typically appear in the aromatic region (δ 7-9 ppm). Substituents will cause predictable upfield or downfield shifts.[23][24]

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their chemical environment. Carbonyl carbons (C=O) in derivatives like uracil appear significantly downfield (>150 ppm), while carbons attached to nitrogen are also characteristic.[23]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the final structure. COSY shows which protons are coupled, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing the full connectivity of the molecule to be mapped out.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[25]

Expert Insights:

  • The pyrimidine ring itself has characteristic stretching vibrations (C=N, C=C) in the 1650-1450 cm⁻¹ region.[26]

  • Substituent groups provide distinct signals. For example:

    • Amino (-NH₂): N-H stretching vibrations from 3500-3300 cm⁻¹.[26]

    • Carbonyl (C=O): Strong C=O stretching absorption around 1720-1650 cm⁻¹, as seen in 5-Fluorouracil.[26]

    • Thione (C=S): C=S stretching typically observed between 1200-1050 cm⁻¹.[26]

Protocol: Integrated Structural Elucidation Workflow

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve the purified sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

    • Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Obtain an accurate mass measurement of the molecular ion ([M+H]⁺). The measured mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula.

    • Perform MS/MS on the molecular ion and analyze the fragmentation pattern to confirm key structural motifs.[17]

  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[23]

    • Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Assign all proton and carbon signals and use the 2D correlation data to piece together the molecular structure.

  • FTIR Spectroscopy:

    • Acquire an FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.

    • Identify the characteristic absorption bands for the pyrimidine ring and all key functional groups.[25][26][27] Compare the spectrum to known examples like cytosine or 2-thiouracil to confirm assignments.[26]

Diagram: Integrated Analytical Workflow for Pyrimidine Characterization

This diagram illustrates the logical flow of analysis, starting from the bulk material and proceeding through increasingly specific techniques to achieve full characterization.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties Bulk Bulk Pyrimidine Derivative HPLC HPLC-UV/DAD (Purity & Assay) Bulk->HPLC MS HRMS & MS/MS (Molecular Formula & Fragmentation) HPLC->MS NMR NMR (1H, 13C, 2D) (Definitive Structure) MS->NMR Report Full Characterization Report MS->Report FTIR FTIR (Functional Groups) NMR->FTIR NMR->Report DSC DSC (Melting Point, Polymorphism) FTIR->DSC FTIR->Report TGA TGA (Thermal Stability, Solvates) DSC->TGA DSC->Report TGA->Report

Caption: Integrated workflow for comprehensive pyrimidine derivative analysis.

Section 3: Physicochemical Characterization

The solid-state properties of an API are critical as they can influence its stability, solubility, and bioavailability. Thermal analysis techniques are key to understanding these properties.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an essential tool for determining the melting point and identifying different crystalline forms (polymorphs).[28][29][30]

Why it's critical: Many pharmaceutical compounds, including pyrimidine derivatives, can exist as multiple polymorphs.[28][29] These different forms can have different melting points, solubilities, and stabilities.[30][31] DSC can detect the subtle thermal transitions that distinguish one polymorph from another, which is crucial for ensuring batch-to-batch consistency and desired therapeutic performance.[28][29][30][32]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and to quantify the amount of volatile content, such as residual solvents or water (hydrates).[33][34][35][36][37]

Why it's critical: The presence of residual solvents or water can affect the stability and manufacturability of the drug substance. TGA provides a precise measurement of mass loss at specific temperatures, allowing for the identification and quantification of these volatiles.[33][36] It also indicates the temperature at which the compound begins to decompose, defining its thermal stability limits.[33]

Protocol: Thermal Analysis of a Pyrimidine Derivative

1. Objective: To determine the melting point, identify potential polymorphism, and assess the thermal stability of the pyrimidine API.

2. Instrumentation:

  • Differential Scanning Calorimeter (DSC).
  • Thermogravimetric Analyzer (TGA).

3. DSC Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp seal.
  • Place the pan in the DSC cell.
  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
  • Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point. Multiple melting peaks or recrystallization exotherms may indicate polymorphism.[31]

4. TGA Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.
  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
  • Record the mass loss versus temperature.
  • Analyze the resulting curve to determine the percentage of mass lost at different temperature ranges, corresponding to solvent/water loss and decomposition.[34]

Conclusion

The comprehensive characterization of pyrimidine derivatives requires an integrated approach utilizing a range of orthogonal analytical techniques. From establishing purity by HPLC to confirming structure by MS and NMR and evaluating solid-state properties by thermal analysis, each method provides a critical piece of information. The protocols and insights provided in this guide serve as a robust framework for generating a complete and scientifically sound data package, ensuring the quality, safety, and efficacy of these vital pharmaceutical compounds.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist | LCGC International. (2023, October 1).
  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res., 4(2), 1-5. Retrieved from [Link]

  • High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC. PerkinElmer.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Mass spectral fragmentation modes of pyrimidine derivatives.
  • Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]. Retrieved from

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate.
  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs).
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.
  • Quality Guidelines. ICH.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2016, April 20). ResearchGate.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. Benchchem.
  • FT-IR data of pyrimidine derivatives compounds. ResearchGate.
  • Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients. (2017, July 19). ResearchGate.
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022, September 15).
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • A Guide to Good Laboratory Practice (GLP). (2025, August 19). SafetyCulture.
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal.
  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2024, October 4).
  • Good Laboratory Practice (GLP). EFSA - European Union.
  • Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(6), 1042-1045. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI.
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.
  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (CN114965738A). Google Patents.
  • Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189-193. Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate.
  • HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA. (2023, September 29).
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Method

Application Note: Methyl 4-amino-2-methylpyrimidine-5-carboxylate in Kinase Inhibitor Synthesis

This Application Note and Protocol Guide details the use of Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 6944-60-1) as a strategic scaffold in the synthesis of kinase inhibitors. Executive Summary Methyl 4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 6944-60-1) as a strategic scaffold in the synthesis of kinase inhibitors.

Executive Summary

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a high-value heterocyclic building block. While historically significant as a precursor in the industrial synthesis of Vitamin B1 (Thiamine), its structural pharmacophore—a 2,4-disubstituted pyrimidine with a C5-functional handle—renders it an ideal template for Type I ATP-competitive kinase inhibitors .

This guide outlines the chemical logic for deploying this scaffold to target enzymes such as CDK (Cyclin-Dependent Kinases), Src , and Abl . Unlike the specific 4,6-substituted core found in Dasatinib, this 4,5-substituted scaffold allows researchers to vector substituents into the solvent-exposed region of the kinase pocket via the C5-ester, while maintaining the critical hinge-binding motif provided by the 4-amino and N3-nitrogen.

Chemical Profile & Handling

  • IUPAC Name: Methyl 4-amino-2-methylpyrimidine-5-carboxylate[1][2]

  • CAS Number: 6944-60-1

  • Molecular Formula: C₇H₉N₃O₂

  • Molecular Weight: 167.17 g/mol

  • Appearance: White to pale yellow crystalline powder.

  • Solubility: Soluble in DMSO, MeOH, and DCM; sparingly soluble in water.

  • Storage: Desiccate at +4°C. Hygroscopic.

Safety Note: This compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dust.

Structural Logic: The Kinase Pharmacophore

To use this molecule effectively, one must understand its binding mode. In the ATP-binding pocket of a typical kinase:

  • Hinge Binding: The N3 nitrogen (H-bond acceptor) and the 4-amino group (H-bond donor) form a bidentate hydrogen bond network with the kinase hinge region (mimicking the Adenine ring of ATP).

  • Gatekeeper/Solvent Vector: The C5-carboxylate is positioned to project substituents toward the solvent front or the gatekeeper residue, a critical region for tuning selectivity and solubility.

Diagram 1: Pharmacophore & Synthetic Workflow

The following diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor library.

KinaseScaffold cluster_binding Kinase Binding Mode Start Precursor (Acetamidine + Ethoxymethylene ester) Scaffold CORE SCAFFOLD Methyl 4-amino-2-methyl- pyrimidine-5-carboxylate (CAS: 6944-60-1) Start->Scaffold Cyclization (NaOEt/EtOH) Acid Intermediate A Carboxylic Acid Scaffold->Acid Hydrolysis (LiOH, THF/H2O) Cyclized Fused Systems (Pyrimidopyrimidines) Scaffold->Cyclized Cyclization w/ Guanidine/Urea Amide Kinase Inhibitor Library (Amide Derivatives) Acid->Amide Amide Coupling (HATU, R-NH2) Hinge Hinge Region (Backbone) Interaction H-Bonding: N3 (Acceptor) 4-NH2 (Donor)

Caption: Synthetic workflow transforming the CAS 6944-60-1 scaffold into functional kinase inhibitors, highlighting the divergence points for library generation.

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (De Novo)

If the starting material is not purchased, it can be synthesized efficiently.

Reagents: Acetamidine hydrochloride, Methyl 2-(ethoxymethylene)-3-oxobutanoate, Sodium methoxide (NaOMe), Methanol.

  • Preparation: Dissolve Acetamidine HCl (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Base Addition: Add NaOMe (1.1 eq) at 0°C to liberate the free amidine. Stir for 15 min.

  • Cyclization: Dropwise add Methyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Concentrate in vacuo. Resuspend residue in minimal water. Adjust pH to ~7 with dilute HCl. The product precipitates.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol if necessary.

    • Expected Yield: 70–85%

Protocol B: Library Generation via Amide Coupling

This is the primary workflow for generating kinase inhibitor candidates. The ester is hydrolyzed to the acid, then coupled to various aromatic amines to probe the selectivity pocket.

Step 1: Hydrolysis to Carboxylic Acid
  • Dissolution: Dissolve Methyl 4-amino-2-methylpyrimidine-5-carboxylate (1.0 g, 5.98 mmol) in THF:Water (3:1, 20 mL).

  • Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction: Stir at 50°C for 3 hours. (Monitoring: LCMS should show mass shift from 167 to 153).

  • Isolation: Concentrate THF. Acidify aqueous phase to pH 3–4 with 1M HCl. The carboxylic acid will precipitate as a white solid. Filter and dry under high vacuum.

    • Yield: >90%

Step 2: Amide Coupling (The "Tail" Synthesis)

Targeting the hydrophobic pocket using HATU activation.

Materials:

  • Intermediate: 4-amino-2-methylpyrimidine-5-carboxylic acid (from Step 1).

  • Amine Partner: Substituted Aniline (e.g., 3-chloroaniline for Src-like targeting).

  • Coupling Agent: HATU.[3]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at RT for 15 minutes to form the activated ester.

  • Coupling: Add the Amine Partner (1.1 eq).

  • Reaction: Stir at RT for 12–16 hours.

    • Note: For sterically hindered anilines, heat to 60°C.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water (x1), and Brine (x1).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient 0–10%).

Data Summary Table: Typical Coupling Results

Amine Partner (R-NH₂)Reaction TempTimeYield (%)Notes
Aniline25°C4 h88%Fast conversion
2-Chloro-6-methylaniline60°C24 h45%Steric hindrance (Dasatinib-like fragment)
4-(2-Aminoethyl)morpholine25°C2 h92%High solubility product
3-Aminophenol25°C6 h75%Protect OH if necessary

Mechanistic Insight & Troubleshooting

Causality in Design
  • Why Methyl at C2? The C2-methyl group fits into a small hydrophobic pocket near the hinge. Removing it (H) or enlarging it (Phenyl) often drastically changes potency. The methyl is optimal for "generic" kinase binding.

  • Why C5-Ester? The ester is an electron-withdrawing group (EWG). It increases the acidity of the 4-amino protons, making them better hydrogen bond donors to the kinase hinge carbonyls. Converting this to an amide retains this electronic effect.

Troubleshooting Guide
  • Problem: Low yield in hydrolysis.

    • Cause: Pyrimidine ring decomposition under harsh basic conditions.

    • Solution: Use LiOH at lower temperatures (40°C) rather than NaOH at reflux.

  • Problem: Poor solubility during coupling.

    • Cause: The zwitterionic nature of the amino-acid intermediate.

    • Solution: Use DMF/DMSO mixtures. Do not use DCM.

  • Problem: No reaction with hindered anilines.

    • Solution: Switch from HATU to POCl₃ (Phosphorus Oxychloride). Convert the acid to the acid chloride in situ, then react with the aniline. Warning: This requires strictly anhydrous conditions.

References

  • Synthesis of Pyrimidine Intermediates

    • Title: "Scalable Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine" (Vitamin B1 Precursor).
    • Source:Organic Process Research & Development.
    • Context: Establishes the availability and robustness of the C5-substituted pyrimidine synthesis.
  • Kinase Inhibitor Pharmacophores

    • Title: "Pyrimidine scaffolds in kinase inhibitor discovery."
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the H-bonding patterns of 2,4-diaminopyrimidines and 4-aminopyrimidine-5-carboxamides.
  • Crystallographic Data

    • Title: "Methyl 4-amino-2-chloropyrimidine-5-carboxyl
    • Source:Acta Crystallographica Section E.
    • Context: Provides structural confirmation of the planar H-bonding network in analogous esters.
  • Dasatinib Structure Clarification

    • Title: "Dasatinib (BMS-354825) Synthesis and Structure."
    • Source:Drugbank.
    • Context: Confirms Dasatinib uses the 4,6-diamino core, distinguishing it from the 4,5-substituted core discussed here.

Sources

Application

Application Note: Advanced Protocols for the Regioselective Functionalization of Pyrimidine Rings

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic Causality, Self-Validating Methodologies, and Late-Stage Diversification Mechanistic Grounding: The Pyrimidine Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic Causality, Self-Validating Methodologies, and Late-Stage Diversification

Mechanistic Grounding: The Pyrimidine Scaffold

The pyrimidine ring (1,3-diazine) is a privileged pharmacophore ubiquitous in FDA-approved drugs and agrochemicals. The functionalization of this scaffold is entirely dictated by its electronic asymmetry. The two highly electronegative nitrogen atoms withdraw electron density via both inductive and resonance effects, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Consequently, the C2, C4, and C6 positions are highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling [1]. Conversely, the C5 position is relatively electron-rich compared to the rest of the ring, making it the only viable site for Electrophilic Aromatic Substitution (EAS) , provided electron-donating groups (EDGs) are present to raise the Highest Occupied Molecular Orbital (HOMO). Modern methodologies have also unlocked Late-Stage C–H Functionalization , allowing direct modification of complex pyrimidine-containing active pharmaceutical ingredients (APIs) without pre-installed halogen handles[2][3][4].

PyrimidineWorkflow A Pyrimidine Core B C2, C4, C6 Positions (Electron-Deficient) A->B C C5 Position (Electron-Rich relative to C2/4/6) A->C D Nucleophilic Aromatic Substitution (SNAr) B->D E Pd-Catalyzed Cross-Coupling B->E F Electrophilic Aromatic Substitution (EAS) C->F G Direct C-H Functionalization C->G H Amination / Thioetherification D->H I Suzuki-Miyaura Coupling E->I J Halogenation (Requires EDG) F->J K Late-Stage Fluorination G->K

Logical pathways for regioselective pyrimidine functionalization.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must not rely on blind faith; it must be a self-validating system with built-in physical and chemical checkpoints.

Protocol I: Regioselective SNAr Amination at C2/C4

Causality & Rationale: Halopyrimidines undergo SNAr via a Meisenheimer intermediate. The reaction is driven forward by the expulsion of the halide. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Nucleophile Addition: Add the primary amine (1.05 mmol) dropwise at 0 °C. Causality: The C4 position is sterically less hindered and slightly more electrophilic than C2; controlling the temperature at 0 °C ensures high regioselectivity for the C4-amine over the C2-amine.

  • Base Addition: Add DIPEA (1.5 mmol) dropwise.

  • Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: The clear solution will gradually become cloudy as DIPEA·HCl precipitates. This visual cue confirms that substitution and subsequent dehydrohalogenation are actively occurring.

  • Workup: Quench with ice water (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP) and brine, then dry over Na₂SO₄.

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The coupling of a pyrimidinyl halide with an arylboronic acid requires a Pd(0) catalyst[1]. We select Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step, minimizing protodeboronation side reactions.

Step-by-Step Methodology:

  • Setup: To a Schlenk flask, add 2-chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst poisoning.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 10 mL). Causality: The biphasic system ensures both the organic substrates and the inorganic base are solvated, which is critical for the transmetalation step[1].

  • Heating: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 12 hours.

  • Self-Validation Checkpoint: At the end of the reaction, check the pH of the aqueous layer. It must remain strongly basic (pH > 10). If it has turned neutral or acidic, the base was consumed by side reactions (e.g., boronic acid degradation), indicating a failed or stalled catalytic cycle.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black, and purify via flash chromatography (Hexanes/EtOAc).

Protocol III: Late-Stage C–H Fluorination and Diversification

Causality & Rationale: Traditional syntheses require pre-functionalized starting materials. To diversify complex APIs late in the development cycle, we utilize AgF₂ for direct C–H fluorination at the position alpha to the nitrogen[2][3]. The resulting 2-fluoropyrimidine is highly activated and can be immediately subjected to SNAr with complex nucleophiles.

Step-by-Step Methodology:

  • Fluorination: In a PTFE (Teflon) vial inside a glovebox, dissolve the pyrimidine-containing API (1.0 mmol) in anhydrous hexane (10 mL).

  • Oxidant Addition: Add AgF₂ (3.0 mmol) in one portion. Causality: AgF₂ is a potent oxidant; standard ethereal or amide solvents will be oxidized, hence the use of hexane.

  • Self-Validation Checkpoint: AgF₂ is a dark brown/black powder. As it transfers fluorine to the pyrimidine ring and is reduced to AgF, the solid will turn yellow/tan. This color change serves as a direct, stoichiometric visual indicator of reaction progress[2].

  • Intermediate Verification: Filter the mixture and concentrate. Self-Validation: Take a crude ¹⁹F NMR. A distinct singlet (typically between -50 and -70 ppm) provides background-free confirmation of successful fluorination.

  • Diversification (SNAr): Dissolve the crude 2-fluoropyrimidine in DMSO (5 mL), add the desired complex nucleophile (e.g., a secondary amine, 1.2 mmol) and K₂CO₃ (2.0 mmol). Stir at 60 °C for 6 hours to yield the late-stage diversified API[2].

Quantitative Data Presentation

The following table synthesizes the expected reaction parameters, yields, and regioselectivity across the described functionalization strategies.

Functionalization StrategyTarget PositionTypical Reagents / CatalystsAverage Yield (%)Key Mechanistic Driver
SNAr (Amination) C2, C4, C6Primary/Secondary Amines, DIPEA, NMP75–95%LUMO lowering by adjacent ring nitrogens
Suzuki-Miyaura Coupling C2, C4, C6Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃70–90%Facile oxidative addition of Pd(0) to electron-deficient C-X bond
Electrophilic Halogenation C5NIS, NBS, or Br₂ (Requires EDG at C2/C4)60–85%HOMO raising by electron-donating groups
Late-Stage C–H Fluorination C2, C6AgF₂, Hexane (Non-coordinating solvent)50–80%Radical/cationic activation via potent oxidant

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • Sandfort, F., O’Neill, M. J., Cornella, J., Wiles, R. J., & Molander, G. A. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing.[Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2025). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate.[Link]

Sources

Method

Large-Scale Synthesis of 4-Amino-2-methylpyrimidine Derivatives: Application Notes &amp; Protocols

Executive Summary 4-Amino-2-methylpyrimidine derivatives—most notably 4-amino-5-aminomethyl-2-methylpyrimidine (often referred to as Grewe diamine) and its direct precursor 4-amino-2-methylpyrimidine-5-carbonitrile —are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-methylpyrimidine derivatives—most notably 4-amino-5-aminomethyl-2-methylpyrimidine (often referred to as Grewe diamine) and its direct precursor 4-amino-2-methylpyrimidine-5-carbonitrile —are indispensable building blocks in modern pharmaceutical manufacturing. They serve as the core pyrimidine moiety in the industrial synthesis of Vitamin B1 (thiamine) and are critical intermediates in the production of blockbuster tyrosine kinase inhibitors such as Imatinib and Nilotinib [1, 2].

This application note provides a comprehensive, self-validating guide to the large-scale synthesis of these derivatives. By transitioning from legacy batch methods to optimized, atom-economical, and continuous-flow methodologies, researchers can achieve high-purity yields while mitigating the environmental and thermal hazards associated with traditional scale-up.

Mechanistic Pathway & Causality (E-E-A-T)

Overcoming Legacy Bottlenecks

Historically, the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile relied on the reaction of 2-cyanoacetamide with a Vilsmeier-Haack reagent (POCl₃/DMF) [1]. While effective, this route generated stoichiometric amounts of hazardous chlorinated waste and required complex workups, making it suboptimal for multi-kilogram scale-up.

Modern scalable syntheses have replaced this with a highly efficient two-step condensation-cyclization approach utilizing malononitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA) [1, 3].

Mechanistic Causality
  • Enamine Formation: Malononitrile is reacted with DMF-DMA (or an ionic salt prepared in situ from DMF and dimethyl sulfate). The highly electrophilic nature of the acetal drives a rapid condensation with the active methylene group of malononitrile, yielding 2-(dimethylaminomethylene)malononitrile. This step avoids chlorinated byproducts entirely.

  • Amidine Insertion and Cyclization: The resulting enamine is condensed with acetamidine hydrochloride. A base (typically sodium methoxide or sodium ethoxide) is introduced to deprotonate the hydrochloride salt, liberating the free acetamidine. The nucleophilic nitrogen of the amidine attacks the electrophilic alkene carbon of the enamine. Subsequent intramolecular cyclization onto the nitrile group, followed by the elimination of dimethylamine gas, drives the aromatization to form the highly stable pyrimidine ring [1].

Visualizing the Synthetic Pathway

SyntheticPathway A Malononitrile + DMF-DMA B 2-(Dimethylaminomethylene) malononitrile A->B Condensation (Step 1) D 4-Amino-2-methylpyrimidine -5-carbonitrile B->D Cyclization (- Dimethylamine) C Acetamidine HCl + NaOMe (Base) C->D Amidine Insertion (Step 2) F 4-Amino-5-aminomethyl -2-methylpyrimidine (Grewe Diamine) D->F Catalytic Hydrogenation E H2, Raney Ni / Pd-C (Reduction) E->F

Synthetic pathway from malononitrile to 4-amino-5-aminomethyl-2-methylpyrimidine.

Process Optimization: Batch vs. Continuous Flow

The highly exothermic nature of the cyclization step poses thermal runaway risks during batch scale-up. Recent advancements utilize Agitated Tubular Reactors (ATRs) and in-line Process Analytical Technology (PAT) like ReactIR to monitor the depletion of C-H stretching peaks in real-time [3]. Continuous flow systems vastly improve mass and heat transfer, reducing residence times from hours to minutes.

Quantitative Data Comparison
ParameterTraditional Batch ProcessContinuous Flow Process (ATR)
Reactor Type Stirred Tank Reactor (STR)Agitated Tubular Reactor (ATR)
Residence Time 4 - 6 hours12 - 20 minutes
Operating Temperature 65 - 70 °C70 - 80 °C
Heat Transfer Efficiency Low to ModerateExtremely High
In-line Monitoring Off-line HPLCIn-line ReactIR (FTIR)
Isolated Yield (Step 1 & 2) ~70 - 85%~92 - 97%
Product Purity > 95%> 99.5%
Continuous Flow Workflow

FlowWorkflow PumpA Pump A: Malononitrile + DMF-DMA Mixer Micromixer (T-Junction) PumpA->Mixer PumpB Pump B: Acetamidine HCl + NaOMe / MeOH PumpB->Mixer Reactor Agitated Tubular Reactor (ATR) 70 °C Mixer->Reactor PAT ReactIR In-line Monitoring Reactor->PAT Crystallizer Continuous Crystallization & Filtration PAT->Crystallizer

Integrated continuous-flow synthesis workflow with in-line ReactIR monitoring.

Experimental Protocols

Protocol 1: Batch Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile [1, 2]

Note: Conduct all operations in a well-ventilated fume hood. Dimethylamine gas is evolved during cyclization.

  • Enamine Preparation: To a jacketed reactor, charge 66.0 g (1.0 mol) of malononitrile and 300 mL of methanol. Cool the mixture to 0–5 °C.

  • Acetal Addition: Dropwise, add 131.0 g (1.1 mol) of DMF-DMA over 45 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 30 minutes until GC/MS confirms the complete formation of 2-(dimethylaminomethylene)malononitrile.

  • Amidine Liberation: In a separate vessel, dissolve 104.0 g (1.1 mol) of acetamidine hydrochloride in 250 mL of methanol. Slowly add 59.4 g (1.1 mol) of sodium methoxide powder, stirring for 20 minutes to liberate the free base. Filter the precipitated NaCl if necessary.

  • Cyclization: Add the free acetamidine solution to the enamine mixture. Heat the reactor to 65–70 °C and maintain reflux for 4 hours.

  • Isolation: Cool the reaction mixture to 20 °C. The product will precipitate as an off-white solid. Filter the slurry, wash the filter cake with cold methanol (2 × 50 mL) and deionized water (100 mL) to remove residual salts.

  • Drying: Dry under vacuum at 50 °C to constant weight. Expected yield: ~94 g (70% overall), Purity >98% by HPLC.

Protocol 2: Continuous Flow Synthesis (Scale-Up Adaptation) [3]
  • Feed Preparation:

    • Stream A: 1.0 M solution of malononitrile and 1.1 M DMF-DMA in methanol.

    • Stream B: 1.1 M solution of acetamidine hydrochloride and 1.1 M NaOMe in methanol.

  • System Priming: Prime the Agitated Tubular Reactor (ATR) with pure methanol and set the reactor jacket temperature to 75 °C.

  • Reaction Execution: Pump Stream A and Stream B at equal volumetric flow rates into a T-junction micromixer, ensuring a total residence time of 15 minutes within the ATR.

  • In-line Monitoring: Utilize an in-line ReactIR probe at the reactor outlet to monitor the disappearance of the nitrile C-H stretch, ensuring steady-state conversion.

  • Continuous Crystallization: Route the reactor effluent directly into a cooling crystallizer maintained at 10 °C. Continuously filter and wash the resulting crystals. Expected yield: 92–97%.

Protocol 3: Catalytic Hydrogenation to Grewe Diamine [1]
  • Reaction Setup: Transfer 50.0 g (0.37 mol) of 4-amino-2-methylpyrimidine-5-carbonitrile into a high-pressure hydrogenation autoclave.

  • Solvent & Catalyst: Add 400 mL of methanolic ammonia (to suppress secondary amine formation) and 5.0 g of Raney Nickel catalyst.

  • Hydrogenation: Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 2.0 MPa with H₂ and heat to 60 °C.

  • Monitoring: Stir vigorously until hydrogen uptake ceases (typically 4–6 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the catalyst through a pad of Celite under a nitrogen atmosphere (Raney Ni is pyrophoric).

  • Concentration: Concentrate the filtrate under reduced pressure to yield 4-amino-5-aminomethyl-2-methylpyrimidine as a pale yellow solid. Expected yield: 65–75%.

References

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 Organic Process Research & Development URL:[Link]

  • An Improved Integrated Batch‐Flow Synthesis for 4‐Amino‐2‐Methyl Pyrimidine‐5‐Carbonitrile, a Vitamin B1 Intermediate Assisted by Reaction Calorimetry ChemistrySelect URL:[Link]

Application

microwave-assisted synthesis of pyrimidines

Application Note: Microwave-Assisted Synthesis of Pyrimidine Derivatives via the Biginelli Multicomponent Reaction Introduction & Scientific Rationale Pyrimidine scaffolds are privileged pharmacophores in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrimidine Derivatives via the Biginelli Multicomponent Reaction

Introduction & Scientific Rationale

Pyrimidine scaffolds are privileged pharmacophores in modern drug discovery, exhibiting profound antimalarial, anticancer, and antimicrobial activities[1]. The classic Biginelli reaction—a three-component condensation of an aromatic aldehyde, a β-ketoester, and urea or thiourea—remains the most robust and versatile pathway for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and related pyrimidine derivatives[2].

However, conventional thermal heating for this multicomponent reaction (MCR) is notoriously inefficient. It often requires prolonged reflux times (5–12 hours), harsh acidic conditions, and yields significant side products due to thermal degradation[3]. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by shifting the energy transfer mechanism from conductive heating to dielectric heating[4]. Unlike conductive heating, which relies on inefficient thermal gradients and wall-to-core heat transfer, microwave irradiation causes the rapid alignment and relaxation of polar molecules within the reaction mixture. This generates instantaneous, localized superheating that directly overcomes the activation energy barrier of the rate-limiting cyclization step, reducing reaction times to mere minutes while strictly adhering to the principles of green chemistry[4].

Mechanistic Pathway & Causality

The efficiency of the microwave-assisted Biginelli reaction is deeply tied to the dielectric properties of the substrates and the chosen catalyst. Solvents with high loss tangents (


), such as ethanol or ionic liquids, efficiently absorb microwave energy[1]. Alternatively, solvent-free conditions utilizing Lewis acid catalysts (e.g., 

,

) provide an eco-friendly environment where the polar substrates themselves act as the primary microwave absorbers[3].

Mechanistically, the reaction initiates with an acid-catalyzed condensation between the aromatic aldehyde and urea to form a reactive N-acyliminium ion intermediate. The localized superheating provided by microwave irradiation accelerates the subsequent nucleophilic addition of the β-ketoester enolate. Finally, a rapid intramolecular cyclization and dehydration yield the target pyrimidine scaffold[3].

G A Aromatic Aldehyde B Urea / Thiourea C β-Ketoester D Microwave Irradiation (Dielectric Heating) C->D E Acyliminium Ion Intermediate D->E Acid Catalysis F Nucleophilic Addition E->F G Intramolecular Cyclization F->G H Target Pyrimidine Scaffold (DHPM) G->H Precipitation AB AB AB->D

Microwave-assisted Biginelli multicomponent reaction pathway for pyrimidine synthesis.

Quantitative Data: Conventional vs. Microwave Heating

To justify the transition from conventional to microwave-assisted protocols, it is critical to evaluate the quantitative improvements in yield, time, and environmental impact. The table below summarizes the comparative metrics based on established synthetic literature[3][4][5].

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Causality / Mechanistic Advantage
Heat Transfer Conductive (Wall-to-core)Dielectric (Core-level volumetric heating)Microwaves directly couple with polar molecules, eliminating thermal gradients[4].
Reaction Time 4 to 12 hours5 to 15 minutesRapid overcoming of the activation energy barrier for the rate-limiting cyclization[5].
Typical Yields 55% – 75%85% – 95%Shorter reaction times prevent thermal degradation and unwanted side-product formation[2].
Solvent Requirement High volumes of volatile organicsSolvent-free or Green Solvents (Ionic Liquids)High loss tangent (

) of substrates allows solvent-free efficiency[6].
Workup Complexity Complex (Chromatography often needed)Simple (Direct precipitation/filtration)High purity of crude product allows isolation via simple aqueous quench[4].

Experimental Protocol: Solvent-Free Microwave-Assisted Biginelli Synthesis

Objective : Synthesize a pyrimidine derivative (e.g., 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one) using a self-validating MAOS workflow.

Step 1: Substrate and Catalyst Preparation
  • Action : In a 10 mL microwave-transparent quartz or heavy-walled borosilicate reaction vial, sequentially add Benzaldehyde (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Urea (1.2 mmol), and anhydrous Zinc Chloride (

    
    , 10 mol%).
    
  • Causality : Urea is added in a slight stoichiometric excess to drive the equilibrium of the initial N-acyliminium ion formation.

    
     is selected as a mild Lewis acid because it effectively coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity without causing the substrate degradation typically seen with strong Brønsted acids[7].
    
Step 2: Microwave Irradiation (Dielectric Heating)
  • Action : Seal the vial with a Teflon-lined crimp cap equipped with a pressure-relief septum. Place the vial in a dedicated monomode microwave synthesizer. Set the parameters: Power = 150 W (dynamic moderation), Temperature = 90 °C, Time = 8 minutes, Maximum Pressure = 250 psi.

  • Causality : Monomode reactors provide a standing electromagnetic wave, ensuring reproducible and uniform energy distribution. Dynamic power moderation prevents temperature overshoots, maintaining the integrity of the thermally sensitive β-ketoester while driving the reaction to completion[3].

Step 3: Self-Validating Phase Change & Isolation
  • Action : Upon completion and automated forced-air cooling to room temperature, observe the reaction mixture.

  • Validation Checkpoint 1 (Visual Phase Change) : The initial liquid/slurry mixture must have transformed into a dense, crystalline solid. This phase change is a self-validating indicator of successful cyclization, as the resulting DHPM is highly insoluble compared to the starting materials.

  • Action : Add 5 mL of ice-cold distilled water to the vial and triturate the solid. Filter the precipitate under a vacuum and wash with cold water (2 × 5 mL).

  • Causality : The cold water wash selectively removes any unreacted urea and the water-soluble

    
     catalyst, leaving the hydrophobic pyrimidine scaffold on the filter paper[4].
    
Step 4: Purification and Analytical Validation
  • Action : Recrystallize the crude solid from hot ethanol to achieve pharmaceutical-grade purity.

  • Validation Checkpoint 2 (Chromatographic) : Spot the purified product against the starting benzaldehyde on a silica gel TLC plate (Eluent: Ethyl Acetate/Hexane 3:7). The complete absence of the high-

    
     aldehyde spot confirms quantitative conversion.
    
  • Validation Checkpoint 3 (Spectroscopic) : Verify the structure via

    
    H NMR (DMSO-
    
    
    
    ). The protocol is validated by the presence of diagnostic signals: a distinct singlet at ~
    
    
    5.15 ppm (representing the chiral C4-H of the pyrimidine ring) and two exchangeable broad singlets at ~
    
    
    7.70 and 9.20 ppm (representing the NH protons of the pyrimidine core).

References

  • Source: Heterocyclic Letters (heteroletters.org)
  • Source: PubMed (nih.gov)
  • Source: Semantic Scholar (semanticscholar.org)
  • Source: International Journal of Pharmaceutical Research and Applications (ijprajournal.com)
  • Source: ResearchGate (researchgate.net)
  • Source: PMC (nih.gov)
  • Source: IFTM University (iftmuniversity.ac.in)
  • Source: MDPI (mdpi.com)
  • Source: MDPI (mdpi.com)

Sources

Method

The Strategic Application of Methyl 4-amino-2-methylpyrimidine-5-carboxylate in Modern Drug Discovery

Introduction: The Prominence of the Aminopyrimidine Scaffold in Medicinal Chemistry The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Aminopyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents and natural products.[1] Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing molecules that can effectively bind to biological targets. Within this esteemed class of heterocycles, Methyl 4-amino-2-methylpyrimidine-5-carboxylate emerges as a highly versatile and strategically valuable building block for the synthesis of compound libraries aimed at identifying novel therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery campaigns, with a focus on its application as a precursor for kinase inhibitors and other targeted therapies.

This guide will elucidate the chemical properties and synthetic routes to Methyl 4-amino-2-methylpyrimidine-5-carboxylate, detail its derivatization potential for structure-activity relationship (SAR) studies, and provide comprehensive protocols for its application in high-throughput screening and lead optimization.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for interpreting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol Calculated
CAS Number 929214-72-2[2]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, Methanol, and other polar organic solventsGeneral chemical knowledge
Proposed Synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

While a direct, peer-reviewed synthesis for Methyl 4-amino-2-methylpyrimidine-5-carboxylate is not extensively documented, a highly plausible and efficient two-step synthetic route can be proposed based on the well-established synthesis of its nitrile precursor, 4-amino-2-methylpyrimidine-5-carbonitrile.[3]

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

This precursor can be synthesized via a one-pot, three-component reaction of acetamidine hydrochloride, malononitrile, and a formaldehyde equivalent, often in an alcoholic solvent.[4] This method is known for its high yield and purity.[4] Alternative scalable processes involve the reaction of malononitrile with an in-situ formed ionic salt from DMF and dimethyl sulfate, followed by condensation with acetamidine hydrochloride.[3]

Step 2: Hydrolysis of the Nitrile and Esterification

The resulting 4-amino-2-methylpyrimidine-5-carbonitrile can then be converted to the target methyl ester through a two-stage process:

  • Hydrolysis: The nitrile group is hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Esterification: The resulting carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or by using a milder coupling agent.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Conversion to Target Compound Acetamidine HCl Acetamidine HCl Reaction Reaction Acetamidine HCl->Reaction Malononitrile Malononitrile Malononitrile->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction 4-amino-2-methylpyrimidine-5-carbonitrile 4-amino-2-methylpyrimidine-5-carbonitrile Reaction->4-amino-2-methylpyrimidine-5-carbonitrile One-pot reaction Hydrolysis Hydrolysis 4-amino-2-methylpyrimidine-5-carbonitrile->Hydrolysis Acid or Base Carboxylic Acid Intermediate Carboxylic Acid Intermediate Hydrolysis->Carboxylic Acid Intermediate Esterification Esterification Carboxylic Acid Intermediate->Esterification Methyl 4-amino-2-methylpyrimidine-5-carboxylate Methyl 4-amino-2-methylpyrimidine-5-carboxylate Esterification->Methyl 4-amino-2-methylpyrimidine-5-carboxylate Acid catalyst Methanol Methanol Methanol->Esterification

Caption: Proposed synthetic workflow for Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a highly effective starting point for inhibitor design.[5] Methyl 4-amino-2-methylpyrimidine-5-carboxylate provides three key points for diversification, enabling the exploration of a vast chemical space in the search for potent and selective kinase inhibitors.

Caption: Key diversification points on the Methyl 4-amino-2-methylpyrimidine-5-carboxylate scaffold.

Protocol for Parallel Synthesis of a Kinase Inhibitor Library

This protocol outlines a general procedure for the parallel synthesis of a library of N-acylated derivatives at the 4-amino position, a common strategy in kinase inhibitor development.

Materials and Equipment:

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate

  • A diverse set of carboxylic acids

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF or DMSO

  • 96-well reaction block

  • Automated liquid handler (optional)

  • HPLC-MS for purification and analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 4-amino-2-methylpyrimidine-5-carboxylate in anhydrous DMF (e.g., 0.2 M).

  • Carboxylic Acid Plating: In a 96-well plate, dispense a selection of carboxylic acids (e.g., 1.2 equivalents relative to the pyrimidine) into each well.

  • Reagent Addition:

    • Add the coupling agent (e.g., HATU, 1.2 eq.) and organic base (e.g., DIPEA, 2.0 eq.) to each well containing the carboxylic acid.

    • Add the stock solution of Methyl 4-amino-2-methylpyrimidine-5-carboxylate to each well to initiate the reaction.

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS analysis of a few representative wells.

  • Work-up and Purification:

    • Upon completion, quench the reactions by adding water.

    • Extract the products with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude products using parallel HPLC-MS.

  • Analysis and Storage: Characterize the purified compounds by LC-MS and NMR (for selected compounds). Store the library in DMSO at -20°C.

High-Throughput Screening (HTS) for Kinase Inhibitory Activity

Once a library of derivatives has been synthesized, HTS is employed to identify promising lead compounds. A luminescence-based kinase assay, such as the Kinase-Glo® assay, is a robust and sensitive method for this purpose.

Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.

Materials and Equipment:

  • Kinase of interest and its corresponding substrate

  • Synthesized compound library in DMSO

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or equivalent)

  • White, opaque 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Serially dilute the compound library in DMSO and then further dilute in assay buffer to the desired final concentrations. Plate the compounds into the 384-well plates. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Calculate the percent inhibition for each compound at each concentration.

    • For active compounds, plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial HTS will identify "hit" compounds. The next crucial phase is to establish a clear SAR and optimize these hits into lead compounds with improved potency, selectivity, and drug-like properties.

Exploring Chemical Space around the Scaffold
  • 4-Amino Group (R1): As demonstrated in the parallel synthesis protocol, this position is ideal for exploring a wide range of substituents to probe the solvent-exposed region of the kinase ATP-binding site.

  • 2-Methyl Group (R2): While less commonly modified, exploring variations at this position (e.g., cyclopropyl, ethyl) can influence the compound's interaction with the "gatekeeper" residue of the kinase, potentially enhancing selectivity.

  • 5-Carboxylate Group (R3): The methyl ester can be readily hydrolyzed to the carboxylic acid, which can then be converted to a variety of amides. This is a critical modification for interacting with the ribose-binding pocket of the kinase.

The Role of Bioisosteric Replacement

The carboxylic acid functionality, while often important for target engagement, can present challenges in terms of cell permeability and oral bioavailability. Bioisosteric replacement is a powerful strategy to address these issues.[6]

Common Bioisosteres for Carboxylic Acids:

  • Tetrazoles: These are acidic heterocycles that can mimic the charge distribution of a carboxylate while being more lipophilic.[6]

  • Acyl Sulfonamides: These groups can also act as carboxylic acid mimics and have been successfully employed in drug design.

  • Hydroxamic Acids: Another class of acidic functional groups that can serve as bioisosteres.

The replacement of the methyl carboxylate with these and other bioisosteres can lead to compounds with improved pharmacokinetic profiles while maintaining or even enhancing biological activity.

Conclusion

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a versatile and valuable building block for modern drug discovery. Its strategic use as a scaffold for generating diverse compound libraries, particularly for kinase inhibitor programs, allows for the efficient exploration of chemical space. By leveraging parallel synthesis techniques and robust high-throughput screening assays, researchers can rapidly identify and optimize novel lead compounds. A deep understanding of the structure-activity relationships and the strategic application of bioisosteric replacement are key to transforming initial hits into viable clinical candidates. This guide provides a foundational framework and actionable protocols to empower scientists in their quest for the next generation of targeted therapeutics.

References

  • Arkat USA.
  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Published May 21, 2022.
  • ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Available from: [Link]

  • ScienceScholar. Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences. Published March 18, 2022.
  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. 2002, 720-722.
  • Chemspace. Methyl 4-amino-2-methylpyrimidine-5-carboxylate. Available from: [Link]

  • ResearchGate. Established methods for 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile synthesis. Available from: [Link]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

  • Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. Published August 15, 2016.
  • Semantic Scholar. Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Available from: [Link]

  • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid. Available from: [Link]

  • Sciforum. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of The. Published November 15, 2023.
  • P. aeruginosa Metabolome Database. 4-Amino-5-hydroxymethyl-2-methylpyrimidine (PAMDB000934). Available from: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

  • MilliporeSigma.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Methyl 4-amino-2-methylpyrimidine-5-carboxylate synthesis

An essential building block in pharmaceutical research and development, Methyl 4-amino-2-methylpyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules, including an...

Author: BenchChem Technical Support Team. Date: March 2026

An essential building block in pharmaceutical research and development, Methyl 4-amino-2-methylpyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various biologically active molecules, including analogues of Vitamin B1 (Thiamine).[1][2][3][4] Achieving a high yield and purity of this compound is critical for the efficiency and economic viability of subsequent synthetic steps.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this pyrimidine derivative. The guidance is structured to explain the chemical principles behind each recommendation, fostering a deeper understanding of the reaction mechanism and enabling rational optimization.

Core Synthesis Pathway

The most common and efficient methods for synthesizing 2-substituted pyrimidine-5-carboxylates involve the cyclocondensation of an amidine with a three-carbon carbonyl compound or its synthetic equivalent.[5] For Methyl 4-amino-2-methylpyrimidine-5-carboxylate, a robust pathway involves the reaction of acetamidine hydrochloride with a functionalized propenoate derivative.

Synthesis_Pathway A Acetamidine Hydrochloride I Reaction Intermediate (Open-chain adduct) A->I B Methyl 3,3-dimethoxy-2-formylpropanoate (or its enolate salt) B->I Base Base (e.g., Sodium Methoxide) Base->A + Solvent Solvent (e.g., Methanol) Solvent->A P Methyl 4-amino-2-methylpyrimidine-5-carboxylate I->P Cyclization & Aromatization SP Side Products (e.g., NaCl, H2O, Methanol)

Caption: General synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yield is a common issue in pyrimidine synthesis and can often be traced back to a few critical parameters.

  • Purity and Stability of Acetamidine: Acetamidine hydrochloride is hygroscopic and can hydrolyze over time, reducing the concentration of the active nucleophile. Ensure you are using freshly prepared or properly stored acetamidine. It is often beneficial to generate the free base in situ by reacting the hydrochloride salt with a base like sodium methoxide just before use.[6]

  • Anhydrous Conditions: Water in the reaction medium can promote the hydrolysis of starting materials and key intermediates, leading to unwanted side products.[6] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature and Time: Pyrimidine cyclization may require specific thermal conditions to proceed efficiently. If the temperature is too low, the reaction may be sluggish or stall. Conversely, excessively high temperatures can lead to the decomposition of reactants or the formation of polymeric byproducts.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Stoichiometry and Order of Addition: The molar ratio of the reactants is crucial. Ensure accurate measurement of the amidine and the carbonyl component. The order of addition can also influence the outcome. For instance, adding the base to the amidine hydrochloride first to generate the free base before introducing the carbonyl substrate is a standard practice.

Q2: My final product is contaminated with significant impurities. What are the likely side reactions, and how can they be minimized?

A2: Side reactions compete with the main cyclization pathway, reducing yield and complicating purification.

  • Self-Condensation of the Carbonyl Component: The β-formyl ester starting material can undergo self-condensation, especially under basic conditions. This can be mitigated by maintaining a controlled temperature and adding the carbonyl component slowly to the reaction mixture containing the amidine.

  • Hydrolysis: As mentioned, water can cause hydrolysis of the ester group on the starting material or the final product, leading to the corresponding carboxylic acid. This emphasizes the need for strictly anhydrous conditions.[6]

  • Incomplete Cyclization: The reaction may stall at the open-chain intermediate stage. Incomplete cyclization can result from insufficient reaction time, suboptimal temperature, or a catalyst that is not active enough to facilitate the final dehydration and ring-closing step.[6] Adding a catalytic amount of a Brønsted acid can sometimes help drive the final cyclization.

Q3: I'm struggling with the purification of the final product. It forms an oil or resin during workup. What's the best approach?

A3: Purification challenges, such as the formation of oils or resins, are often related to the workup procedure, particularly pH adjustment and solvent choice.

  • Controlled Neutralization: If the reaction is performed under basic conditions, neutralization is required. Rapid changes in pH can cause the product to precipitate out as a resinous mass. It is advisable to perform the neutralization slowly, with vigorous stirring, and potentially at a reduced temperature (e.g., in an ice bath).

  • Crystallization from an Ammonium Hydroxide Solution: In some cases where a resin forms upon neutralization, the mass can be dissolved or suspended in a dilute ammonium hydroxide solution (e.g., 25% v/v) and left to stand, often for several hours. This can induce crystallization of the desired product.[7]

  • Solvent Selection for Recrystallization: Finding a suitable solvent system is key. Start with common solvents like methanol, ethanol, acetonitrile, or ethyl acetate. If a single solvent is ineffective, explore binary solvent systems. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the target compound from impurities.

Troubleshooting_Flowchart Start Low Yield or Impure Product Purity Check Reactant Purity (esp. Acetamidine) Start->Purity Conditions Verify Anhydrous Conditions Purity->Conditions Params Optimize Temp. & Time (Monitor by TLC) Conditions->Params D1 Yield Still Low? Params->D1 D2 Impurity Issues? D1->D2 No Sol_Cyclize Promote Cyclization: - Adjust Catalyst - Extend Reaction Time D1->Sol_Cyclize Yes Sol_SideRxn Minimize Side Reactions: - Control Temp - Slow Addition D2->Sol_SideRxn Yes Sol_Purify Improve Purification: - Slow Neutralization - Recrystallize (try NH4OH) - Column Chromatography D2->Sol_Purify No, but purification is difficult

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What are the standard analytical methods to monitor this reaction and characterize the product?

    • A: Reaction progress is typically monitored by Thin Layer Chromatography (TLC) , using a mobile phase such as ethyl acetate/hexane. The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups (e.g., N-H, C=O). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) .

  • Q: What are the critical safety precautions for this synthesis?

    • A: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Acetamidine hydrochloride and organo-solvent vapors can be harmful if inhaled. Sodium methoxide is corrosive and reacts violently with water. Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

  • Q: Can Lewis acids be used as catalysts for this reaction?

    • A: Yes, in many pyrimidine syntheses, both Brønsted and Lewis acids can be effective catalysts.[6] Lewis acids like Al₂O₃ have been used in related pyrimidine syntheses to facilitate the reaction.[9] The choice of catalyst can influence reaction rate and selectivity, and empirical testing may be required to find the optimal catalyst for this specific transformation.

Data & Protocols

Table 1: Troubleshooting Summary
Issue Observed Probable Cause(s) Recommended Action(s)
Low Conversion 1. Hydrolyzed acetamidine2. Insufficient reaction time/temperature3. Inactive catalyst1. Use fresh/dry acetamidine HCl2. Monitor by TLC to find optimal conditions[6]3. Ensure catalyst is active/regenerate if needed
Multiple Byproducts 1. Presence of water2. Temperature too high3. Self-condensation of starting material1. Use anhydrous solvents and inert atmosphere[6]2. Optimize reaction temperature3. Add carbonyl component slowly to the reaction mix
Product Oiling Out 1. Rapid pH change during workup2. Unsuitable solvent for precipitation1. Neutralize slowly with cooling2. Try inducing crystallization with dilute NH₄OH[7]
Experimental Protocol: Synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

This protocol is a representative procedure adapted from general methods for pyrimidine synthesis.[10] Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Preparation of Sodium Methoxide Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 150 mL of anhydrous methanol. Carefully add 5.4 g (0.235 mol) of sodium metal in small portions. Allow the sodium to react completely to form sodium methoxide.

  • Formation of Acetamidine Free Base: To the cooled sodium methoxide solution, add 20.3 g (0.215 mol) of acetamidine hydrochloride. Stir the mixture for 30 minutes at room temperature. A precipitate of sodium chloride will form.

  • Condensation Reaction: To the stirred suspension, add a solution of 35.2 g (0.200 mol) of methyl 3,3-dimethoxy-2-formylpropanoate in 50 mL of anhydrous methanol dropwise over 30 minutes.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Mobile Phase: 50% Ethyl Acetate in Hexane).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

    • Evaporate the methanol from the filtrate under reduced pressure.

    • Dissolve the resulting residue in 200 mL of dichloromethane and wash with 100 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as acetonitrile or an ethanol/water mixture, to yield pure Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

References
  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • LookChem. (2022, August 17). Development of two scalable syntheses of 4-amino-5-aminomethyl-2- methylpyrimidine: Key intermediate for vitamin b1. Retrieved from [Link]

  • ResearchGate. (n.d.). Established methods for 4‐amino‐2‐methyl pyrimidine‐5‐carbonitrile synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

  • CSSB. (n.d.). Methyl 4-amino-2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US3792076A - Process for the preparation of 4-amino-2-methylpyridine 5-carboxamide.
  • Allied Academies. (2017, May 3). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from [Link]

  • NIH. (n.d.). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • Science. (1981). Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms. Retrieved from [Link]

  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Retrieved from [Link]

  • Google Patents. (n.d.). EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • BJSTR. (2020, July 22). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Retrieved from [Link]

  • PubMed. (n.d.). Isolation and identification of 3-(2'-methyl-4'-amino-5'-pyrimidylmethyl) -. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with heterocyclic intermediates is a common challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with heterocyclic intermediates is a common challenge. This guide provides authoritative, field-proven strategies to solubilize Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2) without compromising the integrity of your downstream biological or chemical assays.

Mechanistic Insights: The Causality of Poor Solubility

To effectively troubleshoot solubility, we must first understand the molecular behavior of the compound. Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative[1]. Its poor aqueous solubility is driven by two primary thermodynamic factors:

  • High Crystal Lattice Energy: The planar aromatic pyrimidine ring facilitates strong

    
     stacking in the solid state[2]. Furthermore, the molecule acts as both a hydrogen bond donor (via the C4-amino group) and a hydrogen bond acceptor (via the C5-ester carbonyl and ring nitrogens). This creates a robust intermolecular hydrogen-bonding network that is energetically difficult for water to disrupt.
    
  • Hydrophobic Penalties: While the molecule contains polar functional groups, the presence of the C2-methyl and C5-methyl ester groups imparts significant lipophilicity. At physiological pH (7.4), the molecule remains un-ionized, forcing water molecules to form highly ordered clathrate structures around the hydrophobic regions, which is entropically unfavorable.

By understanding these principles, we can selectively use organic solvents to disrupt hydrogen bonding or manipulate pH to ionize the molecule, thereby forcing solvation.

Troubleshooting FAQs

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A: This is a classic "solvent shift" precipitation. The compound is highly soluble in polar aprotic solvents like DMSO because the solvent's strong dipole efficiently disrupts the compound's intermolecular hydrogen bonds[3]. However, when this stock is diluted into an aqueous buffer at pH 7.4, the compound remains un-ionized. The local concentration of the compound rapidly exceeds its intrinsic aqueous solubility limit (typically <10 mg/L for related un-ionized pyrimidines), causing rapid nucleation and precipitation[4].

Q: Can I use pH adjustment to improve its aqueous solubility? A: Yes. The pyrimidine ring nitrogens possess a pKa typically ranging between 3.0 and 5.0[5]. By lowering the pH of your aqueous vehicle below 3.0, you protonate the ring, forming a cationic salt. This introduces ion-dipole interactions with water, drastically increasing solubility. Caution: Prolonged exposure to strong acids may lead to the hydrolysis of the C5-methyl ester.

Q: What are the best co-solvents for in vitro assays if I cannot use acidic conditions? A: If physiological pH must be maintained, we recommend a step-down dilution method using surfactants or complexing agents. Hydroxypropyl-beta-cyclodextrin (HP-


-CD) is highly effective; its hydrophobic cavity encapsulates the lipophilic methyl/ester regions of the pyrimidine, while its hydrophilic exterior maintains aqueous solubility.

Quantitative Physicochemical & Solubility Profile

The following table summarizes the key physicochemical parameters that dictate the formulation strategy for this compound.

PropertyValue / ObservationFormulation Implication
Molecular Weight 167.17 g/mol Favorable for membrane permeability; small size allows tight crystal packing.
Aqueous Solubility (pH 7.0) ~6.4 g/L (based on structural analogs)[4]Insufficient for high-concentration dosing; requires co-solvents or pH adjustment.
DMSO / DMF Solubility Highly Soluble (>50 mg/mL)[3]DMSO is the gold standard for primary stock solution preparation.
Estimated pKa (Pyrimidine N) ~3.0 - 5.0[4][5]Requires acidic conditions (pH < 3.0) for complete protonation and salt formation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes an observable endpoint to ensure the physical state of the compound is optimal before proceeding.

Protocol A: Preparation of a Stable In Vitro Assay Stock (DMSO to Aqueous)

Objective: Create a precipitation-free working solution for cell-based or biochemical assays at physiological pH.

  • Primary Solubilization: Weigh 8.36 mg of Methyl 4-amino-2-methylpyrimidine-5-carboxylate into a glass vial. Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 50 mM stock.

  • Agitation: Vortex vigorously for 60 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. If microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Co-solvent Dilution: To prevent solvent-shift precipitation, dilute the DMSO stock 1:10 into an intermediate vehicle consisting of 20% (w/v) HP-

    
    -CD in water. Mix thoroughly.
    
  • Final Assay Dilution: Dilute the intermediate stock into your final assay buffer (e.g., PBS).

    • Causality: The cyclodextrin pre-encapsulates the compound, preventing the localized supersaturation that triggers crystallization when introduced to the bulk aqueous phase.

Protocol B: Acid-Mediated Aqueous Solubilization (For In Vivo Dosing)

Objective: Achieve high aqueous concentration without the use of organic solvents.

  • Suspension: Suspend the required mass of the compound in sterile Water for Injection (WFI). The mixture will appear as a cloudy, opaque suspension.

  • Acid Titration: While stirring continuously at 300 rpm, slowly add 0.1 M HCl dropwise. Monitor the pH continuously.

  • Protonation Phase: Continue titration until the pH reaches 2.5 - 3.0.

    • Self-Validation Check: The opaque suspension will transition into a completely clear solution. This visual clearance is the definitive indicator that the pyrimidine ring has been protonated, disrupting the crystal lattice.

  • Buffering (Optional): If the dosing route requires a higher pH, carefully back-titrate with 0.1 M NaOH to pH 4.0 - 4.5. Do not exceed pH 5.0, or the free base will precipitate.

Solubilization Decision Workflow

SolubilizationWorkflow Start Solid Compound Methyl 4-amino-2-methylpyrimidine- 5-carboxylate Decision1 Is an organic solvent acceptable for the assay? Start->Decision1 DMSOStock Dissolve in 100% DMSO (>50 mg/mL) Decision1->DMSOStock Yes AqueousReq Aqueous Formulation Required Decision1->AqueousReq No ClearSolution Clear Working Solution (Self-Validation: No Turbidity) DMSOStock->ClearSolution Direct Use / High Dilution Decision2 Can the assay tolerate acidic pH (< 4.0)? AqueousReq->Decision2 AcidicPrep Titrate with 0.1M HCl (Protonate Pyrimidine Ring) Decision2->AcidicPrep Yes CoSolvent Use Surfactants / Cyclodextrins (e.g., 20% HP-β-CD) Decision2->CoSolvent No AcidicPrep->ClearSolution Visual Clearance Achieved CoSolvent->ClearSolution Micellar Encapsulation

Decision workflow for optimizing the solubilization of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

References

  • Title: Methyl 4-amino-2-methylpyrimidine-5-carboxylate - C7H9N3O2 Source: ChemSpace URL: [Link]

  • Title: Product Class 12: Pyrimidines (Science of Synthesis) Source: Thieme-Connect URL: [Link]

  • Title: 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

optimization of reaction parameters for pyrimidine synthesis

Welcome to the Technical Support Center for Pyrimidine Synthesis . This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction parameters for the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis . This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction parameters for the synthesis of pyrimidine derivatives, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are privileged pharmacophores widely utilized as calcium channel blockers, antimicrobial agents, and anticancer therapeutics.

This center provides causality-driven troubleshooting, validated experimental protocols, and quantitative parameter optimization to ensure high-yield, reproducible syntheses.

Section 1: Mechanistic Foundations & Pathway Optimization

To effectively troubleshoot pyrimidine synthesis, one must first understand the dominant reaction pathways. The classical Biginelli multicomponent reaction (aldehyde,


-ketoester, and urea) can proceed via three proposed mechanisms: the iminium, enamine, or Knoevenagel pathways.

Under optimized acidic conditions, the N-acyliminium pathway is kinetically and thermodynamically favored. Understanding this sequence is critical because most parameter optimizations (catalyst choice, solvent polarity) are designed to stabilize the highly electrophilic N-acyliminium ion intermediate and facilitate the subsequent nucleophilic attack 1.

Mechanism Aldehyde Aldehyde + Urea (Acid Catalyzed) Iminium N-Acyliminium Ion Intermediate (Highly Electrophilic) Aldehyde->Iminium -H2O NucleophilicAttack Nucleophilic Attack by Enol of β-Ketoester Iminium->NucleophilicAttack Ureide Open-Chain Ureide Intermediate NucleophilicAttack->Ureide Cyclization Intramolecular Cyclization & Dehydration Ureide->Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclization->DHPM -H2O

Iminium-based mechanism of the Biginelli reaction for pyrimidine synthesis.

Section 2: Interactive Troubleshooting Workflow

When a reaction fails or underperforms, visual and analytical cues (e.g., TLC, LC-MS) can dictate the necessary parameter adjustments. Use the decision tree below to diagnose common synthetic failures.

Troubleshooting Start Low Yield / Incomplete Conversion SideProducts Are significant side products visible on TLC/LCMS? Start->SideProducts Hantzsch Hantzsch 1,4-DHP Byproduct? (Fluorescent) SideProducts->Hantzsch Yes Knoevenagel Knoevenagel Intermediate? (Incomplete cyclization) SideProducts->Knoevenagel Yes Unreacted Unreacted Starting Materials? SideProducts->Unreacted No Sol1 Action: Lower temperature. Prevent urea decomposition. Hantzsch->Sol1 Sol2 Action: Change addition order. Add β-ketoester slowly. Knoevenagel->Sol2 Sol3 Action: Increase catalyst loading or try solvent-free conditions. Unreacted->Sol3

Decision tree for troubleshooting low yields and side products in pyrimidine synthesis.

Section 3: Frequently Asked Questions (FAQs) - Parameter Optimization

Q1: I am observing a highly fluorescent byproduct in my Biginelli reaction mixture, and the yield of my desired DHPM is low. What is causing this, and how can I prevent it? A1: The fluorescent impurity is a Hantzsch-type 1,4-dihydropyridine (DHP).

  • Causality: At elevated temperatures, urea thermally decomposes into ammonia and cyanic acid. The liberated ammonia reacts with two equivalents of the

    
    -ketoester and one equivalent of the aldehyde, triggering the competing Hantzsch multicomponent pathway 2.
    
  • Optimization: Lower the reaction temperature. If high activation energy is required for sterically hindered substrates, transition from conventional reflux to Microwave-Assisted Organic Synthesis (MAOS). MAOS provides rapid, uniform heating, accelerating the Biginelli cyclization before significant urea decomposition can occur. Additionally, utilizing a highly selective Lewis acid catalyst can kinetically favor the iminium pathway over the enamine (Hantzsch) pathway.

Q2: My reaction stalls with significant unreacted starting materials. What parameters should I optimize? A2: Incomplete conversion is typically a symptom of inadequate catalyst activation or a suboptimal solvent microenvironment.

  • Causality: The condensation steps generate water. In polar protic solvents (like ethanol) with weak Brønsted acids, this generated water can push the equilibrium backward, stalling the reaction 3.

  • Optimization: Switch to a heterogeneous, water-tolerant catalyst under solvent-free conditions. For instance, using silicotungstic acid supported on Amberlyst-15 without solvent removes the dilution effect, increasing the effective molarity of the reactants and driving the equilibrium forward 4. Alternatively, ionic liquid catalysts like L-proline nitrate in methanol have been shown to increase yields by stabilizing the transition states through robust hydrogen-bonding networks 5.

Q3: How do I address the formation of Knoevenagel condensation byproducts? A3: The Knoevenagel intermediate (an


-unsaturated dicarbonyl) forms when the aldehyde reacts prematurely with the 

-ketoester instead of urea.
  • Causality: This occurs when the reaction medium incorrectly favors the enolization of the

    
    -ketoester over the activation of the aldehyde-urea condensation 6.
    
  • Optimization: Alter the order of addition. Pre-mix the aldehyde, urea, and catalyst for 10-15 minutes. This allows the N-acyliminium ion to form before the slow, dropwise addition of the

    
    -ketoester.
    

Section 4: Quantitative Data on Parameter Optimization

The choice of catalyst and solvent dictates the efficiency, atom economy, and environmental impact of the synthesis. The table below summarizes the optimization landscape based on recent literature for the model reaction of benzaldehyde, ethyl acetoacetate, and urea.

Table 1: Influence of Catalyst and Solvent on Biginelli Reaction Yield

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic Advantage
None (Control) Methanol25 (RT)60 min33.0%Baseline uncatalyzed reaction 5.
L-Proline Nitrate (10 mol%) Methanol25 (RT)60 min86.7%Forms an iminium catalyst intermediate, lowering activation energy 5.
L-Proline Nitrate (10 mol%) Water25 (RT)60 min12.5%Poor reactant solubility and backward equilibrium shift in water 5.
Silicotungstic Acid / Amberlyst-15 Solvent-Free8845 min>90.0%High local concentration; easy heterogeneous catalyst recovery 4.
LaCoO3 Perovskite (ADC Method) 2-Me-THF808 hours84.0%Acceptorless dehydrogenative coupling; green alternative to Pt/C 7.

Section 5: Standard Operating Procedures (SOPs) & Protocols

Self-Validating Protocol: Solvent-Free Synthesis of DHPMs using Supported Silicotungstic Acid

This protocol utilizes a heterogeneous heteropolyacid catalyst to achieve high atom economy (87%) and a low E-factor (0.95), conforming to green chemistry standards 4. The protocol includes built-in validation steps to ensure scientific integrity.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh the aldehyde (1.0 eq),

    
    -ketoester (1.0 eq), and urea (1.5 eq).
    
  • Causality: A slight excess of urea (1.5 eq) compensates for minor thermal decomposition and drives the equilibrium toward the N-acyliminium intermediate.

  • Validation: Verify the purity of the aldehyde via

    
    H-NMR prior to use; oxidized aldehydes (carboxylic acids) can poison the catalyst microenvironment.
    

Step 2: Reaction Setup

  • Action: In a round-bottom flask, combine the reagents with 0.05 g/mmol of 40% w/w silicotungstic acid supported on Amberlyst-15. Do not add solvent. Heat the mixture to 88 °C with vigorous stirring.

  • Causality: Solvent-free conditions maximize the collision frequency of the reactants. 88 °C provides optimal thermal energy for cyclization without crossing the threshold for rapid urea decomposition.

Step 3: Execution & Monitoring

  • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Validation: The reaction is deemed complete when the distinct spot corresponding to the limiting reagent (aldehyde) completely disappears under UV light (254 nm).

Step 4: Workup & Catalyst Recovery (Hot Filtration Test)

  • Action: Upon completion, add 10 mL of hot ethyl acetate to the flask to dissolve the organic products. Filter the mixture immediately while hot to recover the solid Amberlyst-15 catalyst.

  • Validation (The Hot Filtration Test): To definitively prove the reaction is occurring heterogeneously on the catalyst surface (and not via leached homogeneous acid), filter the catalyst halfway through an incomplete reaction. Continue heating the catalyst-free filtrate. If no further conversion is observed on TLC, the catalytic integrity is validated.

Step 5: Purification

  • Action: Evaporate the ethyl acetate under reduced pressure. Recrystallize the crude solid from cold ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.

References

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties . National Institutes of Health (NIH) / PMC. 1

  • Troubleshooting unexpected side reactions in pyrimidine synthesis . Benchchem. 2

  • Technical Support Center: Optimization of Pyrimidine Synthesis . Benchchem.3

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction . MDPI. 4

  • An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate . Journal of Applied Pharmaceutical Science. 5

  • 4,6-Dimethyl-2-phenylpyrimidine | High-Quality Research Chemical . Benchchem. 6

  • La-based perovskite structures as efficient heterogeneous catalysts for acceptorless dehydrogenative coupling of alcohols and amidines toward pyrimidines . RSC Publishing. 7

Sources

Optimization

Technical Support Center: Purification of 4-Aminopyrimidine Derivatives

Welcome to the Technical Support Center for the purification of 4-aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-aminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of molecules. The inherent polarity and basicity of the 4-aminopyrimidine scaffold frequently lead to purification hurdles that can impact yield, purity, and project timelines.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. The advice herein is grounded in established scientific principles and field-proven experience to empower you to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the difficulty in purifying 4-aminopyrimidine derivatives?

A1: The purification challenges associated with 4-aminopyrimidine derivatives primarily stem from their intrinsic physicochemical properties. The presence of the basic amino group and the nitrogen atoms within the pyrimidine ring imparts significant polarity to these molecules.[1][2] This high polarity can lead to issues such as poor solubility in common organic solvents, strong adsorption to silica gel in normal-phase chromatography, and difficulties in achieving sharp peaks in reversed-phase HPLC.[2][3] Furthermore, their basic nature can cause interactions with acidic stationary phases, leading to peak tailing and potential degradation.[3]

Q2: I have a very polar 4-aminopyrimidine derivative that shows little to no retention on my C18 column. What are my options?

A2: This is a common issue. For highly polar compounds that elute in or near the void volume in reversed-phase chromatography, you have several alternative strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It utilizes a polar stationary phase with a mobile phase rich in a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[2][3]

  • Ion-Exchange Chromatography (IEX): Given that 4-aminopyrimidine derivatives are basic, cation-exchange chromatography can be a highly effective purification method.[4][5] The positively charged derivative binds to the negatively charged stationary phase and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.

  • Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can enhance the retention of your charged analyte on a C18 column.

Q3: My 4-aminopyrimidine derivative seems to be degrading on the silica gel column. What can I do?

A3: The acidic nature of standard silica gel can indeed lead to the degradation of acid-sensitive compounds.[2][6] To mitigate this, consider the following:

  • Deactivated Silica Gel: Use silica gel that has been treated to reduce its acidity.

  • Alternative Stationary Phases: Switch to a less acidic stationary phase like neutral or basic alumina.[3]

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your mobile phase. This will compete with your basic compound for the acidic sites on the silica gel, reducing interaction and potential degradation.[7]

Troubleshooting Guides

Column Chromatography

Column chromatography is a workhorse technique for the purification of organic compounds. However, the unique properties of 4-aminopyrimidine derivatives often require special considerations.

cluster_poor_separation Solutions for Poor Separation cluster_streaking Solutions for Streaking/Tailing cluster_no_elution Solutions for No Elution cluster_degradation Solutions for Degradation start Problem Encountered poor_separation Poor Separation of Spots on TLC start->poor_separation streaking Streaking or Tailing of Spots start->streaking no_elution Compound Not Eluting from Column start->no_elution degradation Suspected Compound Degradation start->degradation optimize_mobile_phase Optimize Mobile Phase System (e.g., Hexane/EtOAc, DCM/MeOH) poor_separation->optimize_mobile_phase try_gradient Try Gradient Elution poor_separation->try_gradient add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA for basic compounds) streaking->add_modifier change_stationary_phase Change Stationary Phase (e.g., Alumina, Deactivated Silica) streaking->change_stationary_phase dry_loading Use Dry Loading Technique streaking->dry_loading increase_polarity Drastically Increase Mobile Phase Polarity (e.g., add MeOH or use DCM/MeOH) no_elution->increase_polarity check_solubility Check Compound Solubility in Eluent no_elution->check_solubility consider_alternative Consider Alternative Chromatography (HILIC, IEX) no_elution->consider_alternative use_neutral_phase Use Neutral Stationary Phase (Alumina, Deactivated Silica) degradation->use_neutral_phase avoid_acidic_modifiers Avoid Acidic Modifiers degradation->avoid_acidic_modifiers end Successful Purification optimize_mobile_phase->end try_gradient->end add_modifier->end change_stationary_phase->end dry_loading->end increase_polarity->end check_solubility->end consider_alternative->end use_neutral_phase->end avoid_acidic_modifiers->end

Caption: Troubleshooting workflow for column chromatography of 4-aminopyrimidine derivatives.

Q: My compound is streaking badly on the silica gel TLC plate and column. How can I get sharp bands?

A: Streaking is a common problem with basic compounds like 4-aminopyrimidine derivatives on acidic silica gel.[3] This is due to strong interactions between the basic analyte and the acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[7]

    • Triethylamine (TEA) or Pyridine: Add 0.1-1% of TEA or pyridine to your mobile phase. These amines will compete with your compound for the acidic sites on the silica, leading to sharper bands.

  • Change of Stationary Phase:

    • Alumina: Neutral or basic alumina is an excellent alternative to silica gel for the purification of basic compounds.[3]

    • Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.

  • Dry Loading: If your compound has poor solubility in the mobile phase, it can lead to band broadening at the origin. Adsorbing your compound onto a small amount of silica or Celite® and loading it dry onto the column can improve the initial band shape.[2]

Table 1: Common Mobile Phase Systems for Normal-Phase Chromatography of 4-Aminopyrimidine Derivatives

Polarity of DerivativeRecommended Mobile Phase SystemComments
Low to MediumHexane / Ethyl AcetateA good starting point. The ratio can be varied to achieve the desired Rf.
Medium to HighDichloromethane / MethanolA more polar system for compounds that do not move in Hexane/EtOAc.
HighEthyl Acetate / Methanol / TriethylamineThe addition of TEA helps to reduce peak tailing for basic compounds.
Very HighAcetonitrile / Water (HILIC)For highly polar derivatives that are not retained in normal-phase.
Crystallization

Crystallization can be a powerful technique for obtaining highly pure 4-aminopyrimidine derivatives. However, finding the right conditions can be challenging.

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[8][9][10] This often happens when the solution is too concentrated, cooled too quickly, or when the melting point of the compound is lower than the temperature of the solution.[9][10]

Solutions:

  • Dilute the Solution: Add more of the "good" solvent to dissolve the oil, then allow it to cool more slowly.[10][11]

  • Slow Cooling: After dissolving your compound in the hot solvent, allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Very slow cooling can favor the formation of crystals over oil.[9]

  • Change the Solvent System: The choice of solvent is critical. If you are using a single solvent, try a mixed solvent system. If you are already using a mixed system, adjust the ratio of the "good" and "poor" solvents.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Solvent Selection: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[12][13] Common pairs for polar compounds include methanol/water, ethanol/water, and ethyl acetate/hexane.[14][15]

  • Dissolution: Dissolve the crude 4-aminopyrimidine derivative in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Vapor diffusion is an excellent method for growing high-quality crystals from a small amount of material.[16][17][18]

  • Preparation: Dissolve your compound in a minimal amount of a "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a small amount of a volatile "poor" solvent (the anti-solvent).[16][17]

  • Diffusion: The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and inducing crystallization.[17]

  • Incubation: Allow the setup to stand undisturbed for several hours to days.

cluster_container Sealed Container cluster_vial Small Vial compound Compound in 'Good' Solvent vapor Vapor Diffusion anti_solvent 'Poor' Solvent (Anti-solvent) anti_solvent->vapor vapor->compound

Caption: Diagram of a vapor diffusion crystallization setup.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for the final purification of 4-aminopyrimidine derivatives, especially for achieving high purity.[19]

Q: How can I improve the peak shape of my basic 4-aminopyrimidine derivative in RP-HPLC?

A: Peak tailing in RP-HPLC for basic compounds is often due to interactions with residual acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase Additives:

    • Acids: Adding a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[2] It will also ensure the analyte has a consistent positive charge, leading to sharper peaks.

    • Buffers: Using a buffer system (e.g., ammonium acetate or ammonium formate) can help to control the pH and improve peak shape.[20]

  • Column Choice:

    • End-capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups have been deactivated.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from the silica surface and can provide alternative selectivity.

Table 2: Common Mobile Phase Additives for RP-HPLC of Basic Compounds

AdditiveTypical ConcentrationpH RangeComments
Trifluoroacetic Acid (TFA)0.05 - 0.1%AcidicStrong ion-pairing agent, can be difficult to remove from the final product.
Formic Acid0.1%AcidicVolatile and mass spectrometry compatible. Good for improving peak shape.[2]
Ammonium Acetate10-20 mMNear-neutralVolatile buffer, good for pH control and MS compatibility.[20]
Ammonium Formate10-20 mMNear-neutralVolatile buffer, good for pH control and MS compatibility.

By systematically applying these troubleshooting strategies and understanding the underlying principles, you can significantly improve the efficiency and success of your 4-aminopyrimidine derivative purifications.

References

  • Georganics. 4-Aminopyrimidine - High purity. Available from: [Link].

  • IUCr Journals. How to grow crystals for X-ray crystallography. Published August 15, 2024. Available from: [Link].

  • Guide for crystallization. Available from: [Link].

  • Mettler Toledo. Oiling Out in Crystallization. Available from: [Link].

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev., 2023, 52, 2337-2354. Available from: [Link].

  • University of York. Problems with Recrystallisations. Available from: [Link].

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Published February 19, 2023. Available from: [Link].

  • KU Leuven. How to crystallize your sample — X-ray Core. Published February 6, 2026. Available from: [Link].

  • Recrystallization. Available from: [Link].

  • University of Rochester. Purification: How To. Available from: [Link].

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Available from: [Link].

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Published April 7, 2022. Available from: [Link].

  • Brainly. [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. Published February 25, 2024. Available from: [Link].

  • Crystallization. Available from: [Link].

  • Troubleshooting Flash Chromatography. Available from: [Link].

  • MP Biomedicals. 4-Aminopyridine (4-AP). Available from: [Link].

  • Medicilon. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Published December 25, 2024. Available from: [Link].

  • ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Published August 8, 2025. Available from: [Link].

  • Ion exchange chromatography. Available from: [Link].

  • MicroSolv Technology Corporation. Improving Separation of Peaks in RP HPLC. Published February 15, 2026. Available from: [Link].

  • GE Healthcare. Ion Exchange Chromatography. Published April 15, 2004. Available from: [Link].

  • Google Patents. Additives for reversed-phase HPLC mobile phases. US20050011836A1.
  • ResearchGate. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Published August 30, 2025. Available from: [Link].

  • ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). Available from: [Link].

  • Longdom Publishing. Principle and Applications of Ion Exchange Chromatography. Available from: [Link].

  • RJPT. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Published March 3, 2013. Available from: [Link].

  • SciTechnol. Exploring Ion-Exchange Chromatography: Principles and Applications. Published October 6, 2023. Available from: [Link].

  • Chemie Brunschwig. Solutions for chromatography and purification. Available from: [Link].

  • ResearchGate. Recent problems with silica gel chromatography. Published November 26, 2025. Available from: [Link].

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665 (2023). Available from: [Link].

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available from: [Link].

  • American Journal of Heterocyclic Chemistry. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25 (2021). Available from: [Link].

  • Patsnap Eureka. How to Optimize Silica Gel Processing for Chemical Purity. Published December 31, 2025. Available from: [Link].

  • PMC. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link].

Sources

Troubleshooting

stability of Methyl 4-amino-2-methylpyrimidine-5-carboxylate under different conditions

Welcome to the technical support center for Methyl 4-amino-2-methylpyrimidine-5-carboxylate (MAMP-C). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 4-amino-2-methylpyrimidine-5-carboxylate (MAMP-C). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use.

Introduction to MAMP-C Stability

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules, including Vitamin B1 (Thiamine).[1][2] Its stability is a critical parameter that can significantly impact the yield, purity, and overall success of synthetic routes. Understanding its behavior under different chemical and physical stresses is paramount for developing robust and reproducible experimental protocols. This guide provides a comprehensive overview of MAMP-C stability, potential degradation pathways, and strategies to mitigate decomposition.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for Methyl 4-amino-2-methylpyrimidine-5-carboxylate?

A1: For long-term stability, it is recommended to store Methyl 4-amino-2-methylpyrimidine-5-carboxylate in a cool, dry, and dark place. The solid-state of the compound is generally stable under these conditions. Exposure to light, high humidity, and elevated temperatures should be avoided to prevent degradation. For optimal preservation, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: Is this compound sensitive to air or moisture?

A2: While pyrimidine derivatives can be susceptible to hydrolysis, particularly under non-neutral pH conditions, MAMP-C is relatively stable in its solid form.[3][4] However, prolonged exposure to atmospheric moisture, especially in the presence of acidic or basic contaminants, can potentially lead to the hydrolysis of the methyl ester group. Therefore, it is best practice to handle the compound in a controlled environment and minimize its exposure to air and humidity.

Stability in Solution

Q3: What is the stability of Methyl 4-amino-2-methylpyrimidine-5-carboxylate in different solvents?

A3: The stability of MAMP-C in solution is highly dependent on the solvent and the pH. In neutral, aprotic solvents such as dichloromethane, ethyl acetate, and acetonitrile, the compound exhibits good stability at room temperature for reasonable periods. In protic solvents, especially under acidic or basic conditions, the ester group is susceptible to hydrolysis. For reactions or analytical procedures requiring dissolution, it is recommended to use fresh solutions and avoid prolonged storage.

Q4: How does pH affect the stability of this compound?

A4: The pyrimidine ring and the methyl ester functional group are both sensitive to pH.

  • Acidic Conditions: In strong acidic conditions, the amino group on the pyrimidine ring can be protonated, which may influence its reactivity. More importantly, the methyl ester is susceptible to acid-catalyzed hydrolysis to the corresponding carboxylic acid.

  • Basic Conditions: Under basic conditions, the ester is prone to base-catalyzed hydrolysis (saponification).[2] Strong alkaline conditions can also lead to the degradation of the pyrimidine ring itself.[3] The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions.

Thermal and Photostability

Q5: Is Methyl 4-amino-2-methylpyrimidine-5-carboxylate thermally stable?

A5: In its solid form, MAMP-C is thermally stable at moderate temperatures. However, prolonged exposure to high temperatures can lead to decomposition. Thermal degradation of a related thiamine decomposition product, 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine, has been observed at 110°C.[5] It is advisable to avoid excessive heating during reactions and purification processes unless specifically required by the protocol.

Q6: What is the photostability of this compound?

A6: Pyrimidine-containing compounds can be sensitive to UV light.[6] While specific photostability data for MAMP-C is not extensively documented in the provided search results, it is a good laboratory practice to protect solutions and solid samples from direct light exposure to prevent potential photochemical degradation. Forced degradation studies under UV light are recommended to fully characterize its photolytic stability profile.[7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Issue 1: Low Yield or Incomplete Reaction

Symptom: A synthetic reaction using MAMP-C as a starting material results in a lower than expected yield, or analysis of the reaction mixture shows a significant amount of unreacted starting material.

Possible Causes & Solutions:

  • Degradation of Starting Material: The MAMP-C may have degraded due to improper storage or handling.

    • Troubleshooting Step: Verify the purity of the starting material using an appropriate analytical technique such as HPLC or NMR before use.

  • Hydrolysis during Reaction: If the reaction is performed in a protic solvent or in the presence of acidic or basic reagents, the ester group may have hydrolyzed.

    • Troubleshooting Step: Monitor the reaction for the formation of the corresponding carboxylic acid by-product. If hydrolysis is a problem, consider using anhydrous solvents and inert atmosphere conditions.

  • Inappropriate Reaction Temperature: Excessive heat can lead to the decomposition of MAMP-C.

    • Troubleshooting Step: Run the reaction at the lowest effective temperature and monitor for the appearance of degradation products.

Issue 2: Presence of Unexpected Impurities

Symptom: Analysis of the reaction product shows the presence of unknown peaks or spots (by HPLC or TLC, respectively).

Possible Causes & Solutions:

  • Forced Degradation Products: The impurities could be a result of degradation under the reaction or work-up conditions (e.g., acidic or basic hydrolysis, oxidation).

    • Troubleshooting Step: Perform forced degradation studies on the starting material under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products.[9] This will help in identifying the impurities in the reaction mixture.

  • Oxidative Degradation: The amino group or the pyrimidine ring can be susceptible to oxidation.

    • Troubleshooting Step: If oxidative degradation is suspected, consider degassing solvents and running the reaction under an inert atmosphere. The addition of an antioxidant could be explored, but its compatibility with the desired reaction must be verified.

Issue 3: Inconsistent Analytical Results

Symptom: Repetitive analysis of the same sample of MAMP-C or a reaction mixture containing it yields variable results.

Possible Causes & Solutions:

  • On-Column or In-Vial Degradation: The compound may be degrading during the analytical process itself, for example, on the HPLC column or in the sample vial.

    • Troubleshooting Step: Use a mobile phase with a neutral pH if possible. Analyze samples promptly after preparation. For LC-MS analysis, be aware of potential in-source degradation.

  • Instability in Analytical Solvent: The solvent used to dissolve the sample for analysis may be causing degradation.

    • Troubleshooting Step: Evaluate the stability of MAMP-C in the chosen analytical solvent over the typical analysis time. If instability is observed, switch to a more inert solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Stability

This protocol outlines a general procedure for assessing the hydrolytic stability of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Objective: To determine the susceptibility of MAMP-C to hydrolysis under acidic and basic conditions.

Materials:

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of MAMP-C in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation: a. To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. b. Keep the solution at room temperature and take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). c. Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Basic Degradation: a. To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. b. Follow the same procedure as for acidic degradation, neutralizing the aliquots with 0.1 N HCl.

  • Neutral Condition (Control): a. To 1 mL of the stock solution, add 1 mL of water. b. Treat this sample in the same way as the acid and base-stressed samples.

  • HPLC Analysis: Analyze all samples by a suitable stability-indicating HPLC method to quantify the remaining MAMP-C and any degradation products formed.

Data Analysis: Plot the percentage of MAMP-C remaining against time for each condition to determine the rate of degradation.

Protocol 2: Photostability Testing

Objective: To evaluate the stability of MAMP-C upon exposure to light.

Materials:

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate

  • Acetonitrile (HPLC grade)

  • Photostability chamber with controlled light exposure (e.g., Xenon lamp)

  • Amber vials

  • Clear vials

Procedure:

  • Sample Preparation: Prepare a solution of MAMP-C in acetonitrile (e.g., 1 mg/mL).

  • Exposure: a. Place a portion of the solution in a clear vial and expose it to a controlled light source in a photostability chamber (as per ICH Q1B guidelines). b. As a control, wrap another vial containing the same solution in aluminum foil or use an amber vial and place it in the same chamber.

  • Analysis: At specified time intervals, withdraw samples from both the exposed and control vials and analyze them by HPLC.

  • Solid State Photostability: Spread a thin layer of solid MAMP-C in a petri dish and expose it to the light source. Keep a control sample in the dark. Analyze the samples by dissolving them in a suitable solvent and performing HPLC analysis.

Data Presentation

Table 1: Summary of Stability Profile of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

ConditionStressorExpected Degradation PathwayPrimary Degradation ProductRecommended Mitigation
Hydrolytic Acid (e.g., 0.1 N HCl)Acid-catalyzed ester hydrolysis4-amino-2-methylpyrimidine-5-carboxylic acidUse anhydrous conditions; avoid acidic workups.
Base (e.g., 0.1 N NaOH)Base-catalyzed ester hydrolysis (saponification)4-amino-2-methylpyrimidine-5-carboxylic acidUse anhydrous conditions; avoid basic workups.[3]
Oxidative Oxidizing agents (e.g., H₂O₂)Oxidation of the pyrimidine ring or amino groupN-oxides or hydroxylated derivativesUse de-gassed solvents; perform reactions under inert atmosphere.[10]
Thermal High Temperature (>100 °C)Ring cleavage or other decompositionVarious degradation productsAvoid excessive heating; use the lowest effective reaction temperature.[5]
Photolytic UV/Visible LightPhotochemical degradationVarious photoproductsProtect from light; use amber glassware.[6]

Visualizations

Degradation Pathway Overview

MAMP_C Methyl 4-amino-2-methyl- pyrimidine-5-carboxylate Acid_Base Acidic or Basic Conditions (Hydrolysis) MAMP_C->Acid_Base Oxidation Oxidizing Agents MAMP_C->Oxidation Heat_Light Heat or Light MAMP_C->Heat_Light Carboxylic_Acid 4-amino-2-methylpyrimidine- 5-carboxylic acid Acid_Base->Carboxylic_Acid Oxidized_Products Oxidized Degradants Oxidation->Oxidized_Products Other_Degradants Other Degradation Products Heat_Light->Other_Degradants

Caption: Potential degradation pathways of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Experimental Workflow for Stability Testing

start Start: MAMP-C Sample stress Apply Stress Condition (pH, Temp, Light, Oxidant) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Quantify Parent Compound and Degradants analysis->data report Determine Degradation Rate and Pathway data->report

Caption: General workflow for conducting forced degradation studies.

References

  • Direct measurement of pyrimidine C6-hydrate stability - PubMed - NIH.
  • pyrimidine degradation pathway: Topics by Science.gov.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC.
  • Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC.
  • REDUCTIVE DEGRADATION OF PYRIMIDINES I. , Clostridium uracilicumNov. spec. The Isolation and Characterization of a Uracil Fermenting Bacterium - PMC.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Analytical CHEMISTRY - TSI Journals.
  • Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC - NIH.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - MDPI.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate.
  • Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC.
  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations - ResearchGate.
  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes - Benchchem.
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia.
  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation - Asian Journal of Pharmaceutics.
  • Methyl 4-amino-2-chloro-pyrimidine-5-carboxyl-ate - PubMed.
  • Data-Driven Insight into the Reductive Stability of Ion–Solvent Complexes in Lithium Battery Electrolytes.
  • Methyl 2-aminopyrimidine-5-carboxylate | 308348-93-8 - Sigma-Aldrich.
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine (PAMDB000934) - P. aeruginosa Metabolome Database.
  • ETHYL 4-AMINO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | TargetMol.
  • Reactivity of cationic molybdenum(II) complexes. Part 1. Hydride reduction of the 18 electron complexes [Mo(CO)3(η-C5Me5)L]+[L = PPh3 or P(OMe)3] and isolation of the thermally stable formyl complex cis-[Mo(CO)2(η-C5Me5){P(OMe)3}(CHO)]. Crystal structure of [Mo(CO)3(η-C5Me5)(PPh3)]BF4·0.5MeOH.
  • 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR - Sigma-Aldrich.
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
  • Oxidative functionalization of aliphatic and aromatic amino acid derivatives with H2O2 catalyzed by a nonheme imine based iron complex - RSC Publishing.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-Amino-2-methylpyrimidine-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and confidently characterize your final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate, providing insights into their causes and practical solutions.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields are a common frustration in organic synthesis. In the case of Methyl 4-amino-2-methylpyrimidine-5-carboxylate, several factors related to the common cyclocondensation reaction between an acetamidine equivalent and a three-carbon electrophile can be at play.

Potential Causes and Solutions:

  • Incomplete Reaction: The cyclocondensation may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. Ensure your reagents, particularly the acetamidine, are of high purity as impurities can inhibit the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for efficient cyclization.

    • Troubleshooting: If using acetamidine hydrochloride, ensure you are using a suitable base (e.g., sodium ethoxide, sodium methoxide) in an appropriate stoichiometric amount to generate the free acetamidine in situ. The reaction should be performed under anhydrous conditions as water can hydrolyze the starting materials and intermediates. The choice of an anhydrous alcohol like ethanol or methanol as a solvent is often critical.

  • Side Reactions: Competing reactions can consume your starting materials, leading to a lower yield of the desired product.

    • Troubleshooting: One common side reaction is the self-condensation of the three-carbon electrophile or reaction with the solvent. Carefully control the addition of reagents and maintain the optimal reaction temperature to minimize these side reactions.

  • Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.

    • Troubleshooting: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the product in the aqueous layer. When performing recrystallization, choose a solvent system that provides good recovery. A common technique for purification is recrystallization from solvents like ethanol, ethyl acetate, or acetonitrile.

Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis. What could this impurity be?

The presence of unexpected peaks indicates the formation of impurities. Based on the typical synthetic route involving the condensation of acetamidine with a functionalized acrylate, several impurities can be anticipated.

Common Impurities and Their Identification:

Impurity ID Impurity Name/Structure Potential Source Analytical Identification (LC-MS/NMR)
IMP-01 Unreacted Starting Materials (e.g., Acetamidine, Methyl 2-(ethoxymethyl)-3-methoxyacrylate)Incomplete reaction.LC-MS: Detectable by their respective molecular weights. ¹H NMR: Characteristic signals of the starting materials will be present.
IMP-02 N-AcetylguanidineSelf-condensation of acetamidine.LC-MS: Molecular ion corresponding to C₃H₇N₃O. ¹H NMR: Signals corresponding to the acetyl and guanidinyl protons.
IMP-03 Hydrolyzed ester (4-amino-2-methylpyrimidine-5-carboxylic acid)Hydrolysis of the methyl ester group during work-up or if water is present in the reaction.LC-MS: Molecular ion corresponding to C₆H₇N₃O₂. ¹H NMR: Disappearance of the methyl ester singlet and potential appearance of a broad carboxylic acid proton signal.
IMP-04 Isomeric Pyrimidine ByproductIncorrect regiochemistry during cyclization.LC-MS: Same molecular weight as the product, but different retention time. ¹H and ¹³C NMR: Different chemical shifts and coupling patterns compared to the desired product. 2D NMR techniques like HMBC and NOESY can be crucial for structure elucidation.
IMP-05 Michael AdductIncomplete cyclization, where acetamidine adds to the acrylate but does not complete the ring closure.LC-MS: Molecular ion corresponding to the sum of the reactants. ¹H NMR: Presence of signals for both the acetamidine and acrylate moieties in a single molecule, with characteristic shifts for the newly formed C-N bond.

Experimental Protocol for Impurity Identification:

  • Sample Preparation: Dissolve a sample of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) for LC-MS analysis. For NMR, dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • LC-MS Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium formate is a good starting point.

    • Detection: Use both UV detection (e.g., at 254 nm) and mass spectrometry (in both positive and negative ion modes) to detect and identify peaks based on their mass-to-charge ratio (m/z).

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and confirm the structure of suspected impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Q: What is the most common synthetic route for Methyl 4-amino-2-methylpyrimidine-5-carboxylate?

A: The most prevalent method is a cyclocondensation reaction. This typically involves the reaction of acetamidine, or its hydrochloride salt, with a three-carbon electrophilic building block. A common starting material for the three-carbon component is a derivative of methyl acrylate, such as methyl 2-(ethoxymethyl)-3-methoxyacrylate or a similar compound with appropriate leaving groups. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Reaction Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A Acetamidine C Cyclocondensation A->C B Methyl 2-(alkoxymethyl)-3-methoxyacrylate B->C D Crude Product C->D Work-up E Purification (Recrystallization) D->E F Methyl 4-amino-2-methylpyrimidine-5-carboxylate E->F

Caption: General synthetic workflow for Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Q: How can I effectively purify the crude product?

A: Recrystallization is the most common and effective method for purifying Methyl 4-amino-2-methylpyrimidine-5-carboxylate. The choice of solvent is critical for obtaining a high yield of pure product.

Recommended Solvents for Recrystallization:

  • Ethanol: Often a good first choice.

  • Ethyl Acetate: Can be effective for removing more polar impurities.

  • Acetonitrile: Another viable option, particularly for less polar impurities.

  • Solvent Mixtures: Mixtures such as ethanol/water or ethyl acetate/hexane can be used to fine-tune the solubility and achieve better purification.

Experimental Protocol for Recrystallization:

  • Dissolve the crude product in a minimum amount of the chosen hot solvent.

  • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Q: What are the key considerations for storing this compound to maintain its stability?

A: Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a relatively stable compound, but proper storage is important to prevent degradation.

Storage Recommendations:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, although it is not highly sensitive.

  • Light: Protect from direct sunlight. Store in an amber-colored vial or in a dark location.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which could lead to hydrolysis of the ester group.

Impurity Formation Pathway Diagram:

G cluster_main Main Reaction cluster_side Side Reactions A Acetamidine C Desired Product A->C D IMP-02: N-Acetylguanidine A->D Self-condensation E IMP-04: Isomeric Byproduct A->E Incorrect Cyclization F IMP-05: Michael Adduct A->F Incomplete Cyclization B Functionalized Acrylate B->C B->E Incorrect Cyclization B->F Incomplete Cyclization

Caption: Potential pathways for impurity formation during synthesis.

References

  • Patel, M., & Patel, R. (2012). A facile and efficient synthesis of pyrimidine derivatives and their antimicrobial activity. Journal of Saudi Chemical Society, 16(1), 53-59. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Troubleshooting

Technical Support Center: Scaling Up Methyl 4-amino-2-methylpyrimidine-5-carboxylate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 2248317-60-2). This pyrimidine core is a critical intermediate in the development of pharmaceutical active pharmaceutical ingredients (APIs), including kinase inhibitors and thiamine (Vitamin B1) analogs[1].

Scaling up this classical cyclocondensation reaction presents unique challenges in heat transfer, moisture sensitivity, and impurity control[2]. Below, you will find our field-validated scale-up protocols, process flow visualizations, and a comprehensive troubleshooting FAQ.

Process Flow & Critical Control Points (CCPs)

The synthesis relies on the condensation of acetamidine with methyl (ethoxymethylene)cyanoacetate. The diagram below maps the pilot-scale workflow, highlighting the Critical Control Points (CCPs) required to maintain scientific integrity and self-validating batch records.

ScaleUpWorkflow Start Raw Materials: Acetamidine HCl + Methyl (ethoxymethylene)cyanoacetate Neutralization Free-basing (NaOMe/MeOH) CCP: Temp < 20°C Start->Neutralization Condensation Cyclocondensation Reflux (65°C) for 4-6 hrs Neutralization->Condensation HPLC verification Cooling Controlled Cooling (0.5°C/min to 5°C) Condensation->Cooling Isolation Centrifugation & Washing (Water to remove NaCl) Cooling->Isolation Product Pure Methyl 4-amino-2- methylpyrimidine-5-carboxylate Isolation->Product

Scale-up workflow for pyrimidine synthesis highlighting critical control points.

Core Experimental Protocol (10 kg Pilot Scale)

This protocol is engineered as a self-validating system. By monitoring specific in-process parameters (like temperature limits and HPLC conversion), the protocol ensures causality between experimental execution and product purity.

Step 1: Reactor Preparation & Reagent Loading

  • Action: Purge a 100 L glass-lined reactor with dry N₂. Charge 30 L of anhydrous methanol (<0.1% water). Add 5.5 kg of Acetamidine Hydrochloride (58.2 mol).

  • Causality: Anhydrous conditions are mandatory. Moisture will cause the premature hydrolysis of the ethoxymethylene intermediate and saponify the final methyl ester product.

Step 2: Base Dosing (Critical Control Point)

  • Action: Cool the reactor to 10°C. Using a subsurface dip-tube, slowly dose 12.5 kg of 25% Sodium Methoxide (NaOMe) in methanol (57.8 mol) over 2 hours. Maintain agitation at 150 rpm.

  • Validation: The internal temperature must not exceed 20°C.

  • Causality: Acetamidine free base is highly unstable. Exceeding 20°C during neutralization leads to amidine self-condensation and degradation, drastically reducing yield.

Step 3: Electrophile Addition

  • Action: Add 8.5 kg of Methyl (ethoxymethylene)cyanoacetate (50.2 mol) in portions over 1 hour, maintaining the temperature below 25°C.

Step 4: Cyclocondensation

  • Action: Ramp the reactor temperature to 65°C (reflux) over 1 hour. Hold at reflux for 5 hours.

  • Validation: Pull a sample at hour 4. Proceed to the next step only when HPLC shows the electrophile is <1% Area Under Curve (AUC)[2].

Step 5: Crystallization & Isolation

  • Action: Program the reactor jacket to cool linearly to 5°C over 3 hours (approx. 0.3°C/min).

  • Action: Filter the resulting slurry via a centrifuge. Wash the filter cake with 15 L of cold purified water, followed by 10 L of cold methanol. Vacuum dry at 45°C for 12 hours.

  • Causality: The reaction generates stoichiometric amounts of sodium chloride (NaCl) which co-precipitates with the product. The cold water wash is critical to dissolve and remove the inorganic salts without dissolving the organic pyrimidine product.

Troubleshooting & FAQs

Q: Why is my yield dropping significantly upon moving from a 1L lab flask to a 50L pilot reactor? A: This is almost always a mass and heat transfer issue during the NaOMe addition. In a small flask, heat dissipates quickly. In a 50L reactor, localized hot spots at the surface of the liquid can exceed 25°C, causing the newly formed acetamidine free base to decompose before it can react. Solution: Implement a subsurface dosing dip-tube to inject the base directly into the high-shear zone of the impeller, and extend the dosing time.

Q: We are seeing a high level of the des-methyl impurity (Methyl 4-aminopyrimidine-5-carboxylate). What causes this? A: This impurity is not generated by the reaction conditions; it is carried over from your raw materials. It is caused by Formamidine Hydrochloride contamination within your Acetamidine Hydrochloride supply. Solution: Implement a strict incoming Quality Control (QC) specification for Acetamidine HCl, ensuring formamidine levels are <0.5%.

Q: The isolated product fails the sulfated ash (residue on ignition) test. How do we fix this? A: The standard lab-scale filtration often fails to wash the cake efficiently on a larger scale due to channeling in the centrifuge or filter dryer. Because the reaction produces 1 equivalent of NaCl, it becomes trapped in the product matrix. Solution: Re-slurry the crude wet cake in water (10 mL/g) for 30 minutes prior to the final methanol wash. This guarantees the dissolution of trapped inorganic salts.

Q: Can we substitute aqueous NaOH for NaOMe to save raw material costs? A: Absolutely not. The introduction of hydroxide and water will cause rapid, irreversible saponification of the methyl ester to the corresponding pyrimidine-5-carboxylic acid. Furthermore, it will hydrolyze the highly reactive ethoxymethylene moiety of the cyanoacetate before cyclization can occur[3].

Quantitative Data Summary: Lab vs. Pilot Scale

The following table summarizes the expected parameter shifts and performance metrics when scaling this reaction from a 100g lab scale to a 10kg pilot scale.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Causality / Note
Base Dosing Time 15 minutes120 minutesRequired to manage the exothermic neutralization of Acetamidine HCl.
Agitation Speed 400 rpm (Magnetic)150 rpm (Mechanical)Adjusted for tip-speed equivalency to ensure proper mass transfer.
Cooling Profile Uncontrolled (Ambient)Linear (0.3°C/min)Controlled cooling prevents impurity entrapment in the crystal lattice.
Wash Solvent Ratio 5 Vol Water / 2 Vol MeOH1.5 Vol Water / 1 Vol MeOHReduced on scale to minimize product loss to the mother liquor.
Typical Yield 82 - 85%78 - 81%Slight drop due to mechanical losses in the centrifuge and transfer lines.
Purity (HPLC) > 99.0%> 99.5%Purity often increases on scale due to superior, controlled crystallization kinetics.

References

  • Product Class 12: Pyrimidines - Thieme E-Books & E-Journals. Science of Synthesis. Retrieved from 1

  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies. ACS Omega. Retrieved from 2

  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. National Institutes of Health (NIH) PMC. Retrieved from 3

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Pyrimidine Synthesis

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrimidine scaffolds. Pyrimidines are fundamental heterocyclic compounds, forming the core of nucleic acids and a wide array of pharmacologically active molecules.[1][2] Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to complex purification hurdles.

This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, offering logical, self-validating protocols to enhance the robustness of your synthetic strategies.

Section 1: Troubleshooting the Biginelli Reaction

The Biginelli reaction is a cornerstone of pyrimidine synthesis, a one-pot, three-component reaction typically involving an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] Despite its utility, it is often plagued by issues that can impact yield and purity.

Question 1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

Answer: Low yields in the Biginelli reaction are a frequent problem and can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, and competing side reactions.[4][5] A systematic approach to troubleshooting is crucial for optimizing your output.

Underlying Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Insufficient reaction time or inadequate heating can be the cause.

  • Catalyst Inefficiency: The choice and concentration of the catalyst are critical. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[5] Consider screening alternative catalysts, such as Lewis acids (e.g., FeCl₃, ZnCl₂) or milder Brønsted acids.[5] If you are using a reusable catalyst, ensure it has not lost its activity and regenerate it if necessary.[3]

  • Poor Reactant Quality: The purity of your starting materials—aldehyde, β-ketoester, and urea/thiourea—is paramount. Impurities can introduce unwanted side reactions that consume reactants and lower the yield of your target molecule.[4][5]

  • Suboptimal Solvent: The solvent plays a significant role in reactant solubility and reaction rate.[3] While ethanol is commonly used, exploring other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for specific substrates.[5]

Troubleshooting Workflow: Optimizing Biginelli Reaction Yields

Below is a systematic workflow to diagnose and resolve low-yield issues in your Biginelli synthesis.

Caption: Troubleshooting workflow for the Biginelli reaction.

Question 2: I'm observing a fluorescent yellow-green byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde. This is particularly prevalent when urea is used, as it can decompose at higher temperatures to produce ammonia, which then participates in the Hantzsch synthesis.[3]

Mitigation Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote one pathway over the other.[3]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[3]

Visualizing Competing Reaction Pathways

The diagram below illustrates the divergence between the desired Biginelli pathway and the competing Hantzsch pathway.

Competing_Pathways cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway reactants Aldehyde + β-Ketoester biginelli_intermediate + Urea/Thiourea reactants->biginelli_intermediate hantzsch_intermediate + Ammonia (from Urea decomp.) + 2nd eq. β-Ketoester reactants->hantzsch_intermediate dhpm Desired DHPM Product biginelli_intermediate->dhpm dhp DHP Byproduct (Fluorescent) hantzsch_intermediate->dhp

Caption: Biginelli vs. Hantzsch reaction pathways.

Section 2: Troubleshooting the Pinner Pyrimidine Synthesis

The Pinner synthesis is another classical method, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine. This method is highly sensitive to reaction conditions, and success often hinges on meticulous experimental control.

Question 3: My Pinner synthesis is failing, with either no product or a complex mixture. What are the most critical parameters to control?

Answer: The Pinner synthesis is notoriously sensitive to reaction conditions, and failure often points to issues with reactant quality or the reaction environment.[3]

Critical Parameters and Solutions:

  • Anhydrous Conditions: The Pinner synthesis is highly susceptible to moisture. The intermediate imidate salt (Pinner salt) can readily hydrolyze, leading to the formation of ester byproducts instead of the desired pyrimidine.[6] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may decompose or hydrolyze over time, leading to side reactions.[3]

  • Base Selection and Stoichiometry: The choice of base (e.g., sodium ethoxide, potassium carbonate) and its precise stoichiometry are crucial for promoting the desired cyclization while minimizing the self-condensation of the 1,3-dicarbonyl starting material.[3]

  • Temperature Control: The optimal temperature is substrate-dependent. Monitor the reaction by TLC to find the sweet spot that promotes cyclization without causing decomposition of starting materials or products at excessively high temperatures.[3] Pinner salts can also be thermally unstable, sometimes requiring low temperatures to prevent decomposition.[6]

Section 3: Purification and Characterization

Successful synthesis is only half the battle; isolating and confirming the structure of your target pyrimidine is equally important.

Question 4: How can I effectively purify my pyrimidine product from the reaction mixture?

Answer: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

Common Purification Techniques:

  • Recrystallization: Many dihydropyrimidinones (DHPMs) from the Biginelli reaction are crystalline solids that will precipitate out of the reaction mixture upon cooling.[4] Recrystallization from a suitable solvent, such as ethanol, is often an effective method for achieving high purity.[6][7]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a common starting point for eluting pyrimidine derivatives.

  • Acid-Base Extraction: If your pyrimidine has a basic nitrogen atom that is not sterically hindered, you may be able to use acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and extract the pyrimidine into the aqueous layer. Then, basify the aqueous layer and re-extract the purified pyrimidine back into an organic solvent.

Question 5: What are the key spectroscopic signatures I should look for to confirm the structure of my synthesized pyrimidine?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[8][9]

Spectroscopic Characterization Data:

Spectroscopic TechniqueKey Signatures for Pyrimidine Derivatives
¹H NMR - Aromatic Protons: Signals for protons on the pyrimidine ring typically appear in the aromatic region (δ 6.5-9.2 ppm).[10][11] - NH Protons: Protons on the nitrogen atoms of the ring often appear as broad singlets and their chemical shift can be solvent-dependent.[9] - Substituent Protons: Look for signals corresponding to the specific substituents you have incorporated (e.g., methyl groups, protons from the original aldehyde and β-ketoester).[9]
¹³C NMR - Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts, often in the range of δ 140-170 ppm, depending on the substituents.[8] - Carbonyl Carbons: If your pyrimidine contains a carbonyl group (e.g., in uracil derivatives), expect a signal in the δ 150-180 ppm region.[10]
FT-IR - N-H Stretch: Look for stretching vibrations for N-H bonds, typically in the 3100-3400 cm⁻¹ region.[9] - C=O Stretch: Carbonyl groups will show a strong absorption band around 1650-1720 cm⁻¹.[9][11] - C=N and C=C Stretches: These are characteristic of the aromatic ring and appear in the 1400-1650 cm⁻¹ region.[11]
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): This peak will confirm the molecular weight of your synthesized compound.[10][12] Analyze the fragmentation pattern to further support your proposed structure.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available from: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. Available from: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. Available from: [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available from: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. Available from: [Link]

  • Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect. Available from: [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available from: [Link]

  • Pyrimidine biosynthesis – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. ResearchGate. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available from: [Link]

  • synthesis, characterization and biological evaluation of pyrimidine derivatives. International Journal of Education and Science Research Review. Available from: [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. The Journal of Engineering and Exact Sciences. Available from: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Pyrimidine. Wikipedia. Available from: [Link]

  • ChemInform Abstract: New Strategies for the Synthesis of Pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. Available from: [Link]

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. Journal of University of Anbar for Pure Science. Available from: [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d]pyrimidine derivatives. PubMed. Available from: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Available from: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. NIH. Available from: [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available from: [Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Publications. Available from: [Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. ACS Publications. Available from: [Link]

  • Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online. Available from: [Link]

Sources

Troubleshooting

enhancing the purity of synthesized pyrimidine compounds

Welcome to the Pyrimidine Synthesis Technical Support Center. Current Status: Online 🟢 Agent: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Synthesis Technical Support Center.

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Specialization: Heterocyclic Chemistry & Purification Logic

Introduction: The "Sticky" Science of Pyrimidines

Synthesizing pyrimidines—whether via the classic Biginelli condensation or modern cross-couplings—is often the easy part. The challenge lies in the workup. Pyrimidines are notorious for their "solubility duality": they can be stubbornly insoluble in organic solvents yet surprisingly soluble in water when you least expect it, or they can trap starting materials (like urea) in their crystal lattice.

This guide moves beyond generic advice. We focus on the thermodynamic and kinetic behaviors of pyrimidine impurities to engineer self-validating purification protocols.

Module 1: The Biginelli Protocol (Dihydropyrimidinones)

User Issue: "My Biginelli product (DHPM) precipitates, but NMR shows persistent urea and


-ketoester contamination. Recrystallization isn't cleaning it."

Technical Diagnosis: Urea is a hydrogen-bond donor/acceptor powerhouse. In the Biginelli reaction, excess urea often co-crystallizes with the DHPM product through an intermolecular hydrogen-bonding network, forming a "solid solution" that standard recrystallization cannot easily break.

The Solution: The "Solubility Gap" Wash Do not rely solely on recrystallization. You must exploit the massive solubility differential between urea (highly water-soluble) and DHPMs (hydrophobic) before the final crystallization.

Protocol: The "Crushed Ice" Gradient
  • Quench: Pour the hot ethanolic reaction mixture slowly into a beaker containing crushed ice (ratio 1:5 v/v) with vigorous stirring.

    • Why? Rapid cooling crashes out the hydrophobic DHPM kinetically, while urea remains dissolved in the aqueous ethanol matrix.

  • The Critical Wash: Filter the precipitate. Do not let it dry yet.

    • Wash 1: Cold water (

      
      ) – removes bulk urea.
      
    • Wash 2: 5% Aqueous Acetic Acid – The slight acidity helps solubilize unreacted basic intermediates without protonating the DHPM amide.

    • Wash 3: Cold Ethanol/Water (1:1) – removes lipophilic

      
      -ketoester residues.
      
  • Recrystallization: Only now, recrystallize from hot Ethanol or Ethyl Acetate.

Visualization: Biginelli Purification Logic

BiginelliWorkup cluster_Washes Sequential Wash Protocol (The Critical Step) Start Crude Reaction Mixture (Ethanol, reflux) Quench Quench into Crushed Ice (Rapid Precipitation) Start->Quench Kinetic Crash Filter Vacuum Filtration Quench->Filter Wash1 1. Cold Water Wash (Removes Bulk Urea) Filter->Wash1 Wash2 2. 5% AcOH Wash (Removes Basic Intermediates) Wash1->Wash2 Wash3 3. 50% EtOH Wash (Removes Beta-Ketoesters) Wash2->Wash3 Recryst Recrystallization (Hot EtOH or EtOAc) Wash3->Recryst Wet Cake Final Pure DHPM Product (>98% Purity) Recryst->Final

Caption: Figure 1. Kinetic precipitation followed by differential solubility washing prevents urea co-crystallization.

Module 2: Chloropyrimidine vs. Hydroxypyrimidine

User Issue: "I synthesized a chloropyrimidine using


, but I have a polar spot on TLC that won't go away. It streaks and contaminates my product."

Technical Diagnosis: The impurity is likely the hydroxypyrimidine (or its pyrimidone tautomer). This forms via hydrolysis of the chloropyrimidine due to atmospheric moisture or incomplete conversion.

  • Chloropyrimidine: Lipophilic, non-ionizable at neutral pH.

  • Hydroxypyrimidine: Polar, can exist as a zwitterion, and has an acidic proton (pKa ~9).

The Solution: pKa-Switched Extraction Silica chromatography is often ineffective because the hydroxy impurity streaks. Liquid-liquid extraction is superior here.

Troubleshooting Table: Separation Strategy

CompoundNatureOrganic Soly.Aqueous Soly. (pH 10)Separation Logic
Chloropyrimidine Neutral / LipophilicHigh (DCM, EtOAc)LowStays in Organic Layer
Hydroxypyrimidine Acidic (OH) / PolarLowHigh (Deprotonates to anion)Moves to Aqueous Layer

Protocol:

  • Dissolve crude mixture in Dichloromethane (DCM) .

  • Wash with saturated

    
      (pH ~8.5).
    
    • Note: Strong bases (NaOH) might hydrolyze your chloride product.

      
       is usually sufficient to pull the hydroxypyrimidine into the aqueous phase without destroying the chloropyrimidine.
      
  • Dry organic layer over

    
     and concentrate.
    

Module 3: Removing Palladium (The "Black Specs")

User Issue: "My Suzuki coupling worked, but the pyrimidine product is grey/brown. I need <10 ppm Pd for biological assays."

Technical Diagnosis: Pyrimidines are excellent ligands. The nitrogen atoms in the ring can coordinate to Palladium species, making simple filtration ineffective. The Pd is not just "stuck" physically; it is chemically coordinated.

The Solution: Chelation vs. Adsorption You must introduce a ligand that binds Pd stronger than your pyrimidine ring does.

Scavenger Selection Guide

Scavenger TypeMechanismBest ForProtocol Note
SiliaMetS® Thiol (Si-SH) Covalent ChelationPd(II) speciesStir 4h at 50°C. Filter hot.
SiliaMetS® Thiourea Covalent ChelationPd(0) & Pd(II)High affinity; good for very low ppm reqs.
Activated Carbon (Darco KB-B) AdsorptionBulk Pd removalCheap, but can adsorb product. Loss of yield risk.[1]
Celite Filtration PhysicalPrecipitated Pd blackIneffective for coordinated Pd species.

Visualization: Pd Removal Workflow

PdRemoval Crude Crude Mixture (Dissolved in THF/MeOH) Scavenger Add SiliaMetS® Thiol (0.5 eq vs Pd) Crude->Scavenger Heat Stir 50°C (4 hours) Ligand Exchange Scavenger->Heat Thermodynamics Filter Filter (0.45 µm) Heat->Filter Pure Filtrate: <20 ppm Pd Filter->Pure

Caption: Figure 2. Ligand exchange using thiol-functionalized silica is required to break Pyrimidine-Pd coordination.

Module 4: Isomer Separation (Regioisomers)

User Issue: "I alkylated a pyrimidine and got a mixture of N1- and N3-isomers. They co-elute on my C18 column."

Technical Diagnosis: Regioisomers often have identical hydrophobicity (LogP), rendering standard C18 chromatography useless. You need to exploit shape selectivity and


-

interactions
.

The Solution: Alternative Stationary Phases Switch from Alkyl-based phases (C18/C8) to Aromatic-based phases.

  • Phenyl-Hexyl Columns: The phenyl ring on the stationary phase interacts differently with the electron-deficient pyrimidine ring depending on the substitution pattern (N1 vs N3).

  • PFP (Pentafluorophenyl) Columns: Excellent for separating halogenated pyrimidines or isomers where dipole moments differ slightly.

Experimental Tip: Run a gradient with Methanol instead of Acetonitrile. Methanol is a protic solvent and can enhance selectivity differences between isomers capable of hydrogen bonding.

References

  • Biginelli Reaction & Scavengers

    • Dondoni, A., & Massi, A. (2003). Design and Synthesis of Dihydropyrimidine Libraries. QSAR & Combinatorial Science.

    • BenchChem Technical Guide. (2025).[2][3][4] Optimization of reaction conditions for the synthesis of pyrimidine derivatives.

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

    • Biotage Application Note. (2023).[3][5] How to Remove Palladium in three easy steps.

  • Chloropyrimidine Purification

    • Organic Syntheses.[1][6] (1963). 2-Chloropyrimidine.[1][7][8][9] Org.[3][10] Synth. Coll. Vol. 4.

  • HPLC Separation of Isomers

    • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis routes for Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Comparative Synthesis Guide: Methyl 4-amino-2-methylpyrimidine-5-carboxylate Executive Summary & Strategic Context Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2)[1] is a highly versatile pyrimidine bu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: Methyl 4-amino-2-methylpyrimidine-5-carboxylate

Executive Summary & Strategic Context

Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2)[1] is a highly versatile pyrimidine building block. Structurally related to the pyrimidine moiety of thiamine (Vitamin B1)[2], it features orthogonal functional groups—an amino group, a methyl group, and a methyl ester—that make it an ideal scaffold for the development of kinase inhibitors and acetyl-CoA carboxylase inhibitors[3].

Selecting the optimal synthetic route is critical for balancing cost, scalability, and yield. This guide evaluates two primary methodologies: De Novo Annulation (Route A) , which builds the ring from acyclic precursors, and Late-Stage Esterification (Route B) , which functionalizes a pre-existing pyrimidine core.

Mechanistic Pathway Analysis

Route A: De Novo Pyrimidine Annulation (Cyclocondensation) This classical approach constructs the pyrimidine core via the condensation of an amidine with a 1,3-dielectrophile[4]. Specifically, acetamidine hydrochloride is reacted with methyl (ethoxymethylene)cyanoacetate.

  • Mechanistic Causality: The reaction relies on the dual electrophilicity of the cyanoacetate derivative. Sodium methoxide (NaOMe) is employed to liberate the free base of acetamidine. The more nucleophilic unsubstituted nitrogen of the amidine attacks the

    
    -carbon of the enol ether, driving the elimination of the ethanol leaving group. Subsequent intramolecular attack of the remaining amidine nitrogen onto the cyano group forms an imine intermediate, which rapidly tautomerizes to the stable 4-amino aromatic system[4].
    

Route B: Late-Stage Acid-Catalyzed Esterification For laboratories where constructing the pyrimidine ring is impractical, starting from the commercially available 4-amino-2-methylpyrimidine-5-carboxylic acid (CAS: 769-52-8) is highly efficient.

  • Mechanistic Causality: Pyrimidine carboxylic acids often exist as zwitterions, severely limiting their solubility in organic solvents. By utilizing thionyl chloride (SOCl

    
    ) in methanol, the reaction achieves two goals simultaneously: SOCl
    
    
    
    reacts with methanol to generate anhydrous HCl, which protonates the pyrimidine nitrogen, disrupting the zwitterionic network and solubilizing the starting material. Concurrently, SOCl
    
    
    converts the carboxylic acid into a highly reactive acyl chloride, which is immediately trapped by the bulk methanol to form the methyl ester[3].

Visualizing the Synthetic Workflows

RouteComparison A_start Acetamidine HCl + Methyl (ethoxymethylene)- cyanoacetate A_cond Base-Promoted Cyclocondensation (NaOMe, MeOH) A_start->A_cond Route A B_start 4-Amino-2-methylpyrimidine- 5-carboxylic acid B_est Acid-Catalyzed Esterification (SOCl2, MeOH) B_start->B_est Route B Target Methyl 4-amino-2-methylpyrimidine- 5-carboxylate A_cond->Target Annulation B_est->Target Functionalization

Strategic decision tree comparing de novo annulation (Route A) and esterification (Route B).

Mechanism Step1 Acetamidine Free Base Formation (via NaOMe) Step2 Nucleophilic Attack at β-Carbon of Enol Ether Step1->Step2 Step3 Elimination of Leaving Group (Ethanol) Step2->Step3 Step4 Intramolecular Cyclization (Amidine NH attacks Nitrile) Step3->Step4 Step5 Tautomerization to 4-Aminopyrimidine Step4->Step5

Step-by-step mechanistic pathway for the base-promoted cyclocondensation (Route A).

Experimental Protocols: Self-Validating Systems

Protocol A: Cyclocondensation (Route A) Objective: Synthesize the target via robust ring annulation.

  • Preparation of Free Amidine: Suspend acetamidine hydrochloride (1.1 equiv) in anhydrous methanol (0.5 M) under N

    
    . Cool to 0°C. Slowly add a solution of sodium methoxide (NaOMe) in methanol (1.1 equiv).
    
    • Validation Check: The immediate formation of a fine white precipitate (NaCl) indicates the successful liberation of the free amidine base.

  • Electrophile Addition: Stir for 30 minutes at room temperature. Add methyl (ethoxymethylene)cyanoacetate (1.0 equiv) dropwise to control the initial exothermic Michael addition.

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 4-6 hours.

    • Causality: Elevated temperature is thermodynamically required to overcome the activation energy barrier for the intramolecular attack on the sterically hindered nitrile group.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in ice-cold water to dissolve the NaCl salts and precipitate the organic product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Esterification (Route B) Objective: Convert the pre-formed carboxylic acid to the methyl ester.

  • Activation: Suspend 4-amino-2-methylpyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous methanol (0.3 M). Cool the suspension to 0°C using an ice bath.

  • Chlorination/Esterification: Dropwise add thionyl chloride (SOCl

    
    , 2.0 equiv).
    
    • Causality: Strict temperature control at 0°C prevents a violent exotherm and potential degradation of the pyrimidine ring.

    • Validation Check: The opaque suspension will gradually clear into a homogeneous solution as the insoluble zwitterion is converted into the soluble, highly reactive acid chloride.

  • Reflux: Remove the ice bath and heat the solution to reflux for 3 hours. Monitor via LC-MS to ensure complete consumption of the highly polar starting material[3].

  • Workup: Carefully quench the reaction by concentrating the mixture in vacuo to remove excess SOCl

    
     and HCl gas. Neutralize the residue with saturated aqueous NaHCO
    
    
    
    until pH 7-8 is reached. Extract with ethyl acetate, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the pure ester.

Quantitative Performance Comparison

ParameterRoute A: CyclocondensationRoute B: Esterification
Typical Yield 75 - 85%90 - 95%
Atom Economy Moderate (~70%)High (~85%, excluding SOCl

waste)
Starting Material Cost Low (Bulk commodity chemicals)Medium (Pre-formed pyrimidine acid)
Scalability Excellent (Industry standard)Good (Requires corrosive gas scrubbing)
Primary Impurities Unreacted amidine, des-methyl analogsUnreacted acid, trace chlorinated byproducts
Best Suited For Large-scale manufacturing, route scoutingMilligram to gram-scale medicinal chemistry

References

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate - C7H9N3O2 Source: Chem-Space URL:[Link]

  • Product Class 12: Pyrimidines Source: Thieme E-Books & E-Journals (Science of Synthesis) URL:[Link]

  • WO2011058473A1 - N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors Source: Google Patents URL

Sources

Comparative

Methyl 4-amino-2-methylpyrimidine-5-carboxylate vs other kinase inhibitors

Title: Fragment-Based Kinase Inhibitor Design: Methyl 4-amino-2-methylpyrimidine-5-carboxylate vs. Elaborated Kinase Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Fragment-Based Kinase Inhibitor Design: Methyl 4-amino-2-methylpyrimidine-5-carboxylate vs. Elaborated Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary: The Fragment vs. The Whole

In the landscape of targeted oncology and signal transduction therapy, comparing Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 929214-72-2) directly to fully approved kinase inhibitors (like Imatinib or Dasatinib) is akin to comparing a high-performance engine to a fully assembled vehicle.

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is not a standalone therapeutic; rather, it is a highly privileged pharmacophore fragment utilized in Fragment-Based Drug Discovery (FBDD). It provides the critical anchoring energy required to bind the kinase domain, serving as the foundational building block upon which highly selective, fully elaborated Type I and Type II kinase inhibitors are synthesized 1. This guide objectively compares the mechanistic behavior of this fragment against fully elaborated inhibitors and provides the self-validating experimental workflows required to optimize it.

Mechanistic Comparison & Structural Causality

To understand the utility of this pyrimidine building block, one must analyze the architecture of the kinase ATP-binding site.

The Aminopyrimidine Core (The Anchor)

The majority of kinases share a conserved hinge region that connects the N-terminal and C-terminal lobes of the kinase domain. The natural ligand, ATP, binds this region via hydrogen bonds. The 4-amino-2-methylpyrimidine core is a bioisostere for the adenine ring of ATP.

  • Causality of Binding: The N-3 nitrogen of the pyrimidine ring and the exocyclic 4-amino group form a robust bidentate hydrogen-bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met140 in ERK5 or Cys694 in FLT3) 2.

  • Steric Control: The 2-methyl group projects toward the solvent-exposed channel, providing steric bulk that prevents the molecule from binding too deeply into off-target pockets, thereby establishing a baseline orientation 3.

The 5-Carboxylate Vector (The Steering Wheel)

While the aminopyrimidine core provides affinity, it is highly promiscuous (pan-kinase). The 5-carboxylate moiety is the critical synthetic vector.

  • Causality of Elaboration: By hydrolyzing the methyl ester to a carboxylic acid, medicinal chemists can perform amide coupling with various anilines or aliphatic amines. This extension forces the molecule into the hydrophobic back pocket or towards the DFG (Asp-Phe-Gly) motif. Targeting the "DFG-out" inactive conformation is how fragments are evolved into highly selective Type II allosteric inhibitors 4.

Structural Mapping Visualization

G K_ATP Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone H-bonds) K_ATP->Hinge DFG DFG Motif / Activation Loop (Conformational Control) K_ATP->DFG Solvent Solvent Channel (Hydrophilic Exposure) K_ATP->Solvent Frag_Core 4-amino-2-methylpyrimidine Core Frag_Core->Hinge Bidentate H-bonds Frag_Core->Solvent 2-Methyl orientation Frag_Ext 5-carboxylate Extension Vector Frag_Core->Frag_Ext Synthetic coupling Frag_Ext->DFG Vector for Type II inhibitors

Caption: Structural mapping of the aminopyrimidine fragment to the kinase ATP-binding pocket.

Quantitative Data Comparison

The table below summarizes the transition from a raw fragment to fully elaborated clinical alternatives. Notice how the fragment possesses high Ligand Efficiency (LE) —meaning it gets maximum binding energy per heavy atom—but lacks the sheer potency (IC50) and selectivity of the elaborated drugs.

FeatureMethyl 4-amino-2-methylpyrimidine-5-carboxylateElaborated Type I Inhibitor (e.g., Dasatinib)Elaborated Type II Inhibitor (e.g., Imatinib)
Classification FBDD Building Block / FragmentATP-Competitive InhibitorDFG-Out Allosteric Inhibitor
Molecular Weight 167.17 g/mol 488.01 g/mol 493.60 g/mol
Binding Affinity (IC50) Low (Typically 100 µM - 1 mM)High (Sub-nanomolar to low nM)High (Low nanomolar)
Ligand Efficiency (LE) High (>0.35 kcal/mol/heavy atom) Moderate (~0.25 - 0.3 kcal/mol)Moderate (~0.25 - 0.3 kcal/mol)
Kinase Selectivity Promiscuous (Pan-kinase hinge binder)Moderate to HighVery High (Requires specific DFG-out state)
Primary Interaction Bidentate H-bonds at the Hinge RegionHinge Region + Hydrophobic PocketsHinge Region + Deep Back Pocket

Experimental Protocols & Methodologies

To successfully utilize Methyl 4-amino-2-methylpyrimidine-5-carboxylate in a drug discovery pipeline, researchers must employ biophysical and biochemical assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Fragment Screening via Differential Scanning Fluorimetry (DSF)

Causality: Fragments have low molecular weight and low initial affinity (often >100 µM). Standard enzymatic assays fail due to high ATP competition. DSF measures the shift in melting temperature (ΔTm) of the kinase domain upon fragment binding, providing a highly sensitive, target-agnostic biophysical readout 1.

  • Protein Preparation: Dilute recombinant kinase domain (e.g., CDK2 or FLT3) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Rationale: SYPRO Orange is highly fluorescent only when bound to the hydrophobic core of the protein, which is exposed during thermal unfolding.

  • Compound Addition: Dispense Methyl 4-amino-2-methylpyrimidine-5-carboxylate into the assay plate at a final concentration of 500 µM (1% DMSO final).

  • Self-Validation (Controls):

    • Negative Control: 1% DMSO vehicle (establishes baseline Tm).

    • Positive Control: 10 µM Staurosporine (a known pan-kinase inhibitor; ensures the protein is active and capable of stabilization).

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 1°C/min using a qPCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the derivative of the melt curve to find the Tm. A ΔTm > 1.5°C compared to the DMSO control indicates successful hinge binding.

Protocol 2: Biochemical Validation of Elaborated Leads (TR-FRET)

Causality: Once the 5-carboxylate is chemically elaborated into a lead compound, its potency must be validated in a functional assay. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is chosen because it eliminates background compound auto-fluorescence, ensuring high signal-to-noise ratios.

  • Reaction Assembly: In a 384-well plate, combine 1 nM Kinase, ATP at its predetermined Michaelis constant (

    
    ), and a serial dilution of the elaborated inhibitor (10 µM to 0.1 nM).
    
  • Incubation: Incubate for 60 minutes at room temperature to allow the system to reach equilibrium.

  • Detection: Add the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-labeled peptide substrate).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the equation

    
    . The assay is only deemed trustworthy and validated if 
    
    
    
    .
  • Readout: Measure the emission ratio (665 nm / 615 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the

    
    .
    

Fragment-to-Lead Workflow Visualization

The logical progression from testing the raw fragment to developing a clinical candidate is mapped below.

G N1 Fragment Library Screening (Aminopyrimidines) N2 Primary Hit: Methyl 4-amino-2-methylpyrimidine- 5-carboxylate N1->N2 Hit Identification N3 Biophysical Validation (DSF / SPR) N2->N3 Affinity Testing N4 Structural Analysis (X-ray Co-crystallography) N3->N4 Binding Mode N5 Chemical Elaboration (5-Carboxylate Derivatization) N4->N5 Rational Design N6 Fully Elaborated Kinase Inhibitor N5->N6 Synthesis N7 In Vitro Kinase Profiling (Selectivity & IC50) N6->N7 Biological Assay

Caption: Fragment-to-Lead optimization workflow utilizing the aminopyrimidine scaffold.

References

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity.National Institutes of Health (PMC).
  • Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site.IUCr Journals.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry.ACS Publications.

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 4-amino-2-methylpyrimidine-5-carboxylate and Its Analogs

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a variety of therapeutic agents. Within this broad cla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a variety of therapeutic agents. Within this broad class, 4-aminopyrimidine derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of a foundational member of this family, Methyl 4-amino-2-methylpyrimidine-5-carboxylate, and its structurally diverse analogs. While direct and extensive biological data on the parent methyl ester is limited, this document synthesizes information on its closely related derivatives and compares them with other analogs to elucidate critical structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.

The core structure of Methyl 4-amino-2-methylpyrimidine-5-carboxylate serves as a versatile template for chemical modification. Variations at the 2, 4, 5, and 6 positions of the pyrimidine ring can lead to a wide spectrum of biological effects, ranging from antimicrobial and anticancer to enzyme inhibition. Understanding how these modifications influence activity is paramount for the rational design of novel and more potent therapeutic agents.

Synthesis of the 4-Amino-2-methylpyrimidine-5-carboxylate Scaffold

The synthesis of the 4-amino-2-methylpyrimidine-5-carboxylate core is a critical first step in the exploration of its biological activities and the generation of analog libraries. A common and efficient method involves the condensation of a β-alkoxy-α-formylpropionitrile with acetamidine. This approach allows for the construction of the pyrimidine ring with the desired substituents at the 2, 4, and 5 positions.

General Synthetic Protocol:
  • Formation of the Enolate: A β-alkoxypropionitrile is treated with a suitable base, such as an alkali metal alkoxide, and a C1 source, like an alkyl formate, to generate the corresponding alkali metal enolate of an α-formyl-β-alkoxypropionitrile.

  • Cyclization with Acetamidine: The enolate is then reacted with acetamidine hydrochloride in a suitable solvent, such as a lower alkanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the 4-amino-2-methylpyrimidine-5-carbonitrile intermediate.

  • Hydrolysis and Esterification: The resulting 5-carbonitrile derivative can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Subsequent esterification with methanol in the presence of an acid catalyst yields the target compound, Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Causality Behind Experimental Choices: The use of a β-alkoxypropionitrile provides the necessary three-carbon backbone for the pyrimidine ring. The formylation at the α-position is crucial for creating the electrophilic center required for the initial condensation with acetamidine. Acetamidine itself provides the N-C-N fragment, with the methyl group at the 2-position of the final pyrimidine ring. The choice of reaction conditions, such as solvent and temperature, is optimized to ensure efficient cyclization and minimize side reactions.

G cluster_synthesis Synthesis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate start β-alkoxypropionitrile enolate α-formyl-β-alkoxypropionitrile enolate start->enolate Base, Alkyl formate nitrile 4-amino-2-methylpyrimidine-5-carbonitrile enolate->nitrile Acetamidine HCl acid 4-amino-2-methylpyrimidine-5-carboxylic acid nitrile->acid Hydrolysis ester Methyl 4-amino-2-methylpyrimidine-5-carboxylate acid->ester Methanol, Acid catalyst

Caption: Synthetic pathway for Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Comparative Biological Activities

The biological activity of the 4-amino-2-methylpyrimidine-5-carboxylate scaffold is highly dependent on the nature of the substituents at various positions of the pyrimidine ring. Below is a comparative analysis of the activities observed for different analogs.

Antimicrobial and Antioxidant Activity of Thiosulfoacid Ester Analogs

Direct biological screening data for Methyl 4-amino-2-methylpyrimidine-5-carboxylate is not extensively reported. However, studies on its close derivatives, specifically the 4-amino-2-methyl-pyrimidine-5-yl-methyl esters of aromatic thiosulfoacids, have demonstrated notable antimicrobial and antioxidant properties.[1] These findings suggest that the core scaffold is a viable starting point for the development of antimicrobial agents.

The synthesized thiosulfoacid ester derivatives have shown potent inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1] Furthermore, these compounds exhibited free radical scavenging activity in the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay, indicating their potential as antioxidants.[1]

Anticancer Activity: VEGFR-2 Inhibition

A significant area of investigation for 4-aminopyrimidine derivatives is their potential as anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). A novel series of 4-aminopyrimidine-5-carboxaldehyde oximes has been identified as potent VEGFR-2 kinase inhibitors.[2] These compounds demonstrated antiproliferative activity against cancer cells by inducing cell cycle arrest at the G2/M phase.[2]

The structure-activity relationship (SAR) studies revealed that substitutions at the 6-position of the pyrimidine ring with groups like 4-fluoro-2-methylindol-5-yloxy, along with alkyl groups on the oxime side chain, were crucial for high potency against VEGFR-2.[2] While the parent compound is a carboxylate ester and not a carboxaldehyde oxime, this highlights the potential of the 4-amino-5-substituted pyrimidine core to be adapted for potent kinase inhibition.

Antiplatelet Activity

The 4-aminopyrimidine scaffold has also been explored for its potential as an antiplatelet agent. A study on 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives, however, showed negligible activity as P2Y12 and P2Y1 antagonists, which are key receptors in ADP-induced platelet aggregation.[3] This suggests that the specific substitutions of a thio group at the 2-position and a free carboxylic acid at the 5-position on the 4-aminopyrimidine core are not favorable for this particular biological target.[3]

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate have been designed and synthesized as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for bacterial growth.[4] Several of these compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy at concentrations as low as 25 µg/mL.[4] This highlights the potential of the pyrimidine-5-carboxylate scaffold in the development of novel antibacterial agents targeting the folate pathway.

Quantitative Data Summary

The following table summarizes the biological activities of various 4-aminopyrimidine analogs discussed in this guide. Due to the limited direct data on Methyl 4-amino-2-methylpyrimidine-5-carboxylate, its activity is inferred from closely related derivatives.

Compound Class Target/Assay Key Structural Features Observed Activity Reference
4-amino-2-methyl-pyrimidine-5-yl-methyl esters of aromatic thiosulfoacidsAntibacterial, Antifungal, Antioxidant (DPPH)Thiosulfoacid ester at the 5-position methyl groupPotent inhibitory action against various microbes; free radical scavenging activity[1]
4-aminopyrimidine-5-carboxaldehyde oximesVEGFR-2 Kinase Inhibition, AntiproliferativeCarboxaldehyde oxime at the 5-position; 4-fluoro-2-methylindol-5-yloxy at the 6-positionGood potency for VEGFR-2; cell cycle arrest at G2/M[2]
4-amino-2-thiopyrimidine-5-carboxylic acid derivativesP2Y12 and P2Y1 Antagonism (Platelet Aggregation)Thio group at the 2-position; free carboxylic acid at the 5-positionNegligible activity[3]
methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivativesDHFR Inhibition, AntibacterialPyrazol-4-ylthio at the 2-position; tetrahydropyrimidine corePotent against Gram-positive and Gram-negative bacteria (MIC as low as 25 µg/mL)[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative experimental protocols for assessing the biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System: This protocol includes positive controls (microbes in broth without compound) to ensure organism viability and negative controls (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) is often used as a reference compound.

VEGFR-2 Kinase Assay (In Vitro)
  • Assay Components: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in an assay buffer.

  • Compound Incubation: The test compounds are pre-incubated with the VEGFR-2 kinase in a 96-well plate to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

G cluster_workflow VEGFR-2 Kinase Inhibition Assay Workflow start Prepare assay components (VEGFR-2, substrate, ATP) incubate Pre-incubate VEGFR-2 with test compound start->incubate initiate Initiate reaction with substrate and ATP incubate->initiate detect Stop reaction and quantify phosphorylation initiate->detect analyze Calculate % inhibition and determine IC50 detect->analyze

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The collective data from various analogs of Methyl 4-amino-2-methylpyrimidine-5-carboxylate allow for the deduction of several key SAR insights:

  • The 5-Position: This position is a critical handle for modulating biological activity. The conversion of the methyl carboxylate to a carboxaldehyde oxime or a thiosulfoacid ester leads to potent VEGFR-2 inhibitory and antimicrobial activities, respectively. A free carboxylic acid at this position, in combination with a 2-thio group, was not favorable for antiplatelet activity.[3]

  • The 2-Position: The methyl group at the 2-position appears to be a good starting point for further exploration. Its replacement with a thio group in the antiplatelet study did not yield active compounds.[3] However, the introduction of a pyrazol-4-ylthio substituent at this position resulted in potent DHFR inhibitors.[4]

  • The 4-Amino Group: The 4-amino group is a common feature in many of the active compounds and likely plays a crucial role in binding to biological targets through hydrogen bonding.

  • The 6-Position: While the parent compound is unsubstituted at the 6-position, the VEGFR-2 inhibitor analogs demonstrate that the introduction of bulky aromatic groups at this position can significantly enhance potency.[2]

G cluster_sar Structure-Activity Relationship of 4-Aminopyrimidine Analogs cluster_positions Core 4-Aminopyrimidine Core P2 2-Position (e.g., -CH3, -SH, -S-Aryl) Core->P2 P4 4-Position (-NH2) Core->P4 P5 5-Position (-COOCH3, -CHO-NOH, -COOH) Core->P5 P6 6-Position (e.g., -H, -O-Aryl) Core->P6 Activity Biological Activity (Antimicrobial, Anticancer, etc.) P2->Activity P4->Activity P5->Activity P6->Activity

Caption: Key positions for modification on the 4-aminopyrimidine core influencing biological activity.

Conclusion

Methyl 4-amino-2-methylpyrimidine-5-carboxylate represents a valuable and versatile chemical scaffold. While direct biological data for this specific molecule is sparse, the activities of its close analogs suggest significant potential, particularly in the development of antimicrobial and anticancer agents. The structure-activity relationships elucidated from the comparative analysis of its analogs provide a rational basis for the future design of more potent and selective therapeutic candidates. Further investigation into the biological profile of the parent methyl ester and a systematic exploration of substitutions at the 2, 5, and 6 positions of the pyrimidine ring are warranted to fully unlock the therapeutic potential of this promising class of compounds.

References

  • Monka, N. Ya., et al. (2019). SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS. Chemistry, Technology and Application of Substances, 2(2), 122-128. [Link]

  • Huang, W., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6093-6097. [Link]

  • Sabbadin, D., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 676-685. [Link]

  • Shaikh, I. N., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S2), 10427–10446. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 4-amino-2-methylpyrimidine-5-carboxylate for Structure Confirmation

This guide provides an in-depth, objective comparison of standard spectroscopic techniques for the structural confirmation of Methyl 4-amino-2-methylpyrimidine-5-carboxylate. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of standard spectroscopic techniques for the structural confirmation of Methyl 4-amino-2-methylpyrimidine-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural elucidation.

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine derivative. The pyrimidine ring is a core framework in many biologically active molecules, making the unambiguous confirmation of its substitution pattern crucial in pharmaceutical and medicinal chemistry.[1] This guide will walk through the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

The Imperative of Multi-faceted Spectroscopic Analysis

No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple, complementary spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a self-validating system for structural elucidation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are presented below. These protocols are designed to be reproducible and serve as a standard for the analysis of similar pyrimidine derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

  • Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Temperature: 298 K

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: Shimadzu IRTracer-100 FT-IR Spectrometer with a KBr pellet accessory.

  • Sample Preparation: A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Mass Spectrometry (MS)
  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water with 0.1% formic acid.

  • Acquisition:

    • Scan Range: m/z 50-500

    • Resolution: 70,000

    • Capillary Voltage: 3.5 kV

Data Interpretation and Structure Confirmation

The following sections detail the analysis of the spectroscopic data to confirm the structure of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Molecular Structure and Key Spectroscopic Correlations

Below is a diagram illustrating the structure of Methyl 4-amino-2-methylpyrimidine-5-carboxylate and the expected correlations with the spectroscopic data.

G cluster_mol Methyl 4-amino-2-methylpyrimidine-5-carboxylate cluster_data Spectroscopic Data mol HNMR ¹H NMR - CH₃ (pyrimidine): ~2.4 ppm - OCH₃: ~3.8 ppm - NH₂: ~7.0 ppm (broad) - CH (pyrimidine): ~8.5 ppm mol->HNMR ¹H Signals CNMR ¹³C NMR - CH₃ (pyrimidine): ~25 ppm - OCH₃: ~52 ppm - C5: ~105 ppm - C4: ~158 ppm - C2: ~165 ppm - C6: ~160 ppm - C=O: ~168 ppm mol->CNMR ¹³C Signals FTIR FT-IR (cm⁻¹) - N-H stretch: 3400-3200 - C-H stretch: 3000-2850 - C=O stretch: ~1720 - C=N/C=C stretch: 1650-1550 mol->FTIR Functional Groups MS Mass Spec (m/z) - [M+H]⁺: 168.077 mol->MS Molecular Ion G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation Start Synthesized Compound (Methyl 4-amino-2-methylpyrimidine-5-carboxylate) FTIR FT-IR Spectroscopy Start->FTIR NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Interpret_FTIR Identify Functional Groups (-NH₂, C=O, C=N) FTIR->Interpret_FTIR Interpret_NMR Determine Proton and Carbon Framework (Connectivity and Environment) NMR->Interpret_NMR Interpret_MS Determine Molecular Weight and Fragmentation MS->Interpret_MS Confirm Convergent Data Confirms Structure Interpret_FTIR->Confirm Interpret_NMR->Confirm Interpret_MS->Confirm

Sources

Validation

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Pyrimidine-Based Compounds

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of modern therapeutics. Its presence in the nucleobases of DNA and RNA underscores its fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of modern therapeutics. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological importance, and its derivatives have been successfully developed into a wide array of anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide provides an in-depth technical comparison of pyrimidine-based compounds, supported by experimental data and detailed protocols, to empower researchers in their quest for novel and more effective therapies.

The Enduring Appeal of the Pyrimidine Scaffold

The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[3] This structural flexibility has led to the development of numerous derivatives with diverse mechanisms of action, from inhibiting key enzymes in metabolic pathways to modulating complex signaling cascades.[4] This guide will delve into representative examples of pyrimidine-based compounds across three major therapeutic areas, comparing their performance in both laboratory-based (in vitro) and whole-organism (in vivo) studies.

I. Pyrimidine-Based Compounds in Oncology

The fight against cancer has been a major focus for the development of pyrimidine derivatives. These compounds often act as antimetabolites or kinase inhibitors, disrupting the uncontrolled proliferation of cancer cells.[5]

A. Comparative In Vitro Efficacy of Anticancer Pyrimidine Derivatives

A crucial first step in evaluating the potential of a new anticancer compound is to assess its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound A (Pyrido[2,3-d]pyrimidine derivative) Thymidylate Synthase InhibitorHCT-116 (Colon)1.98[6]
MCF-7 (Breast)2.18[6]
Compound B (Thienopyrimidinone derivative) Pim-1 Kinase InhibitorMCF-7 (Breast)Not specified[7]
Compound C (Indolyl-pyrimidine hybrid) EGFR InhibitorMCF-7 (Breast)5.1[8]
HepG2 (Liver)5.02[8]
HCT-116 (Colon)6.6[8]
Compound 8c (Pyrimidine-based tubulin inhibitor) Tubulin Polymerization InhibitorGlioblastoma (GBM) cell linesNanomolar range[9]
5-Fluorouracil (Standard of Care) Thymidylate Synthase InhibitorVariousVaries[5]
Gefitinib (Standard of Care) EGFR InhibitorNSCLC cell linesVaries[10]

Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is critical to assess the broad-spectrum activity and potential selectivity of the compounds. For instance, testing against both hormone-dependent (MCF-7) and -independent breast cancer cell lines can provide insights into the compound's mechanism and potential clinical applications. The inclusion of standard-of-care drugs like 5-Fluorouracil and Gefitinib provides a benchmark for evaluating the potency of the novel derivatives.[5][10]

B. Comparative In Vivo Efficacy in Xenograft Models

Promising in vitro results must be validated in living organisms to assess a compound's true therapeutic potential. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical cancer drug evaluation.[11][12]

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
Thienopyrimidinone derivatives Breast cancer cell line xenograftNot specifiedSignificant reduction up to day 8[7]
Compound 31r (Pyrrolo[2,3-d]pyrimidine derivative) PC-9 EGFR19del/T790M/C797S xenograft80 mg/kg once dailySignificant tumor regression[8]
Compound 8c (Pyrimidine-based tubulin inhibitor) Glioblastoma xenograftNot specified66%[9]

Expert Insights: The choice between a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model depends on the research question. CDX models offer high reproducibility for initial efficacy screening, while PDX models better recapitulate the heterogeneity of human tumors, making them more predictive of clinical outcomes.[13][14] The route of administration and dosing schedule are determined by the compound's pharmacokinetic properties, aiming to maintain a therapeutic concentration at the tumor site.

Signaling Pathway Visualization: EGFR Inhibition

Many pyrimidine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer, leading to increased cell proliferation and survival.[15][16]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine_Inhibitor Pyrimidine-Based Inhibitor Pyrimidine_Inhibitor->EGFR Blocks ATP binding site Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Line Culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 xenograft Establish Xenograft Mouse Model ic50->xenograft Promising Compounds treatment Administer Compound xenograft->treatment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement efficacy Assess Efficacy tumor_measurement->efficacy start Novel Pyrimidine Compound start->cell_culture

Caption: General workflow for screening anticancer pyrimidine-based compounds.

II. Pyrimidine Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have shown promise as antibacterial and antifungal compounds, often targeting essential microbial enzymes or cellular processes.

A. Comparative In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro efficacy of an antimicrobial agent. It represents the lowest concentration of the drug that prevents visible growth of a microorganism.

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
Thiazolo[3,2-a]pyrimidine 4c Pseudomonas aeruginosaMore active than Ampicillin[17]
Thiazolo[3,2-a]pyrimidine 4b, 4e Fungal strainsGood activity[17]
Compound 41 Escherichia coli6.5[18]
Candida albicans250[18]
Cefadroxil (Standard) Various bacteriaVaries[2]
Fluconazole (Standard) Various fungiVaries[2]

Expert Insights: The choice of microbial strains for testing should include both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species. This helps to determine the spectrum of activity of the compound. The inclusion of standard antibiotics and antifungals is essential for comparative purposes.

B. Comparative In Vivo Efficacy in Infection Models

Animal models of infection are crucial for evaluating the efficacy of antimicrobial compounds in a complex biological system. These models help to assess the compound's ability to clear the infection and improve survival. [19][20]

Compound Infection Model Key Outcome Reference
Not specified Mouse peritonitis-sepsis model Reduction in bacterial counts in body fluids/tissues, increased survival [21]

| Not specified | C. elegans infected with K. pneumoniae | Improved survival of the nematode | [21]|

Causality Behind Experimental Choices: The mouse peritonitis-sepsis model is a widely used and reproducible model for screening antibacterial agents. [21]It mimics a systemic infection and allows for the assessment of key endpoints such as bacterial load and survival. The use of alternative models like C. elegans can be a cost-effective and high-throughput method for initial in vivo screening. [21]

III. Pyrimidine-Based Compounds in Anti-Inflammatory Drug Discovery

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrimidine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response. [22]

A. Comparative In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of a compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory molecules in immune cells, such as macrophages.

CompoundCell LineAssayIC50 (µM)Reference
Pyrimidine derivative 9a RAW 264.7Nitric Oxide (NO) Inhibition83.1[3]
Pyrimidine derivative 9d RAW 264.7Nitric Oxide (NO) Inhibition88.7[3]
Pyrano[2,3-d]pyrimidine 5 Not specifiedCOX-2 Inhibition0.04[23]
Pyrano[2,3-d]pyrimidine 6 Not specifiedCOX-2 Inhibition0.04[23]
Celecoxib (Standard) Not specifiedCOX-2 Inhibition0.04[23]

Expert Insights: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. [18]Measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages is a common and reliable method for screening anti-inflammatory compounds. [3]Targeting specific enzymes like cyclooxygenase-2 (COX-2) is another key strategy in anti-inflammatory drug development. [23]

B. Comparative In Vivo Efficacy in Inflammation Models

Animal models of inflammation are used to evaluate the ability of a compound to reduce inflammation-associated symptoms like swelling (edema).

CompoundInflammation ModelKey OutcomeReference
Pyrido[2,3-d]pyrimidine 25 Carrageenan-induced rat paw edema74% edema inhibition after 1 hour[23]
Indomethacin (Standard) Carrageenan-induced rat paw edemaSignificant edema inhibition[24]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a classic and well-characterized model of acute inflammation. [1][25]It allows for the quantitative measurement of edema, providing a clear endpoint for assessing the efficacy of anti-inflammatory drugs. The use of a standard nonsteroidal anti-inflammatory drug (NSAID) like indomethacin provides a positive control for the experiment. [24]

IV. Detailed Experimental Protocols

To ensure the reproducibility and reliability of research findings, it is essential to follow well-defined experimental protocols.

A. In Vitro Protocol: MTT Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. [26][27] Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Pyrimidine-based compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

B. In Vivo Protocol: Cell Line-Derived Xenograft (CDX) Model

Principle: This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the anticancer efficacy of a test compound. [4][28] Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Matrigel (optional, can enhance tumor take rate)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells during their exponential growth phase.

  • Resuspend the cells in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-5 x 10⁷ cells/mL.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the percentage of tumor growth inhibition (TGI) for the treated groups relative to the control group.

C. In Vitro Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of bacteria to serial dilutions of the agent in a liquid growth medium. [12][29] Materials:

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antimicrobial compound

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the antimicrobial compound in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C for 16-20 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Self-Validation: The growth control well must show distinct turbidity, and the sterility control well must remain clear. Quality control strains with known MIC values should be run in parallel to ensure the accuracy of the results.

D. In Vivo Protocol: Carrageenan-Induced Paw Edema

Principle: This model induces an acute inflammatory response in the paw of a rat or mouse by injecting carrageenan. The resulting edema is measured to assess the efficacy of anti-inflammatory compounds. [2][24] Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound and vehicle

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Administer the test compound, vehicle, or standard drug to the animals (e.g., orally) 30-60 minutes before inducing inflammation.

  • Measure the initial volume of the right hind paw (V₀).

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume (Vt) at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Calculate the increase in paw volume (edema) at each time point: Edema = Vt - V₀.

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point. This allows for the evaluation of the compound's ability to suppress the inflammatory response.

V. Conclusion and Future Directions

The pyrimidine scaffold continues to be a rich source of inspiration for the development of novel therapeutics. The comparative data and detailed protocols presented in this guide are intended to provide researchers with a solid foundation for their own investigations. Future research in this area will likely focus on the development of more selective and potent pyrimidine derivatives with improved pharmacokinetic profiles and reduced off-target effects. The integration of computational drug design, high-throughput screening, and advanced in vivo models will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs.

References

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Comparative

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Aminopyrimidine Derivatives

The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1][2] Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as a competitive inhibitor in the active sites of numerous enzymes, particularly kinases.[3] This guide provides an in-depth comparison of 4-aminopyrimidine derivatives across different therapeutic areas, supported by experimental data and protocols, to empower researchers in drug discovery and development. We will dissect the nuanced relationship between chemical structure and biological function, offering insights into rational drug design.

The Logic of SAR: An Iterative Cycle of Optimization

Structure-Activity Relationship (SAR) analysis is the iterative process of modifying a molecule's structure and observing the resulting changes in biological activity.[4][5] This process is not a linear path but a cyclical workflow aimed at enhancing potency, improving selectivity, and optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[4] Understanding SAR is fundamental to transforming a preliminary "hit" compound into a viable drug candidate.[6]

The workflow begins with a lead compound, often identified through high-throughput screening. Medicinal chemists then systematically alter specific parts of the molecule—substituting functional groups, extending side chains, or modifying the core scaffold.[4] Each new derivative is then tested, and the data is used to build a model of how structure relates to activity, guiding the next round of synthesis and refinement.[5]

Caption: The iterative workflow of a Structure-Activity Relationship (SAR) study.

Comparison 1: 4-Aminopyrimidine Derivatives as Kinase Inhibitors

The pyrimidine core is a prolific scaffold for kinase inhibitors, targeting a family of enzymes often deregulated in cancer.[1] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial, as they act as hydrogen bond acceptors, mimicking the interaction of adenine with the "hinge" region of the kinase ATP-binding pocket.[3] This interaction anchors the inhibitor, and substituents at other positions then determine potency and selectivity by interacting with adjacent hydrophobic pockets and solvent-exposed regions.

Causality of Experimental Design:

The primary goal is to measure the direct inhibitory effect of a compound on a purified kinase enzyme. This is followed by assessing its effect on cancer cell proliferation, which confirms that the enzymatic inhibition translates to a cellular effect.

  • In Vitro Kinase Assay: This biochemical assay directly quantifies the ability of a compound to block the kinase's enzymatic activity—the phosphorylation of a substrate.[7][8] It is the most direct measure of target engagement and is essential for initial SAR assessment.

  • Cell-Based Proliferation (MTT) Assay: This assay measures the metabolic activity of cancer cells, which correlates with their viability and proliferation.[9][10] A potent kinase inhibitor is expected to halt the proliferation of cancer cell lines that are dependent on that kinase, thus showing a low IC50 value in this assay.[2]

Comparative Performance Data:
Compound ScaffoldTarget Kinase(s)Key Substituents & SAR InsightsIC50 (nM)Cell LineIC50 (µM)Reference
4-Aminopyrazolo[3,4-d]pyrimidine BTK / EGFRSplitting the 4-aminopyrimidine ring from a parent compound enhanced potency against both BTK and EGFR.0.17 (BTK)0.21 (EGFR)--[11]
4-Aminopyrazolo[3,4-d]pyrimidine FGFR1Initial hit compound identified through computational analysis.115--[11]
Rogaratinib (4-Aminopyrazolo[3,4-d]pyrimidine) FGFR1 / FGFR2 / FGFR4Optimization of the initial hit led to a clinical candidate with improved potency and good pharmacokinetic properties.15 (FGFR1)<1 (FGFR2)33 (FGFR4)--[11]
4-(Pyrazol-3-yl)-pyrimidine JNK2Optimization of a pyrimidine scaffold led to potent compounds with good in vivo profiles.Data not specified--[10]
4,6-Disubstituted pyrimidine MARK4Naphthyl substituent exhibited the best activity, suggesting a preference for electron-rich aryl groups.7520--[12]
4-Anilinofuro[2,3-b]quinoline NCI-60 PanelThe 1-[4-(...amino)phenyl]ethanone moiety was most cytotoxic. Substitution on the quinoline or anilino ring decreased activity.25 (Mean GI50)Full Panel-[13]
Experimental Protocols:

This protocol is a generalized representation based on standard methodologies. Specific concentrations and incubation times must be optimized for each kinase-substrate pair.[14][15]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare serial dilutions of the 4-aminopyrimidine test compound in DMSO, then dilute further into the reaction buffer.

    • Prepare a solution of the recombinant kinase enzyme in the reaction buffer.

    • Prepare a solution of the specific peptide or protein substrate.

    • Prepare an ATP solution containing a known concentration of unlabeled ATP and a tracer amount of radiolabeled [γ-³²P]ATP.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the diluted test compound or vehicle control (DMSO).

    • Add 20 µL of the kinase enzyme solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the [γ-³²P]ATP/substrate solution.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Reaction Termination and Separation:

    • Stop the reaction by adding an acidic solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto phosphocellulose paper or filter membrane.

    • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound.

  • Quantification:

    • Measure the radioactivity on the dried membrane using a scintillation counter.

    • Plot the measured radioactivity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[14]

This protocol is adapted from standard procedures for assessing cytotoxicity.[10][16][17]

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-aminopyrimidine test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a cell-free control well.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Comparison 2: 4-Aminopyrimidine Derivatives as Antimicrobial Agents

The search for novel antimicrobial agents is critical in the face of rising antibiotic resistance. Pyrimidine derivatives have emerged as a promising class of compounds, targeting various essential bacterial processes.[18] Their mechanism can involve inhibiting key enzymes in bacterial replication or disrupting cell wall synthesis.

Causality of Experimental Design:

The objective is to determine the lowest concentration of a compound that can inhibit the visible growth of a specific microorganism. The broth microdilution method is the gold standard for this purpose, providing a quantitative measure of antimicrobial potency.[19]

  • Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a bacterium in vitro.[20] It is the primary metric for assessing the potency of a potential new antibiotic and is crucial for SAR studies in this field.

Comparative Performance Data:
Compound ScaffoldKey Substituents & SAR InsightsTarget Organism(s)MIC (µg/mL)Reference
Thienopyrimidine-sulfonamide hybrid Sulfamethoxazole moiety showed the highest antifungal activity against Candida species.C. albicansC. parapsilosis31.2562.5[21]
Pyrido[2,3-d]pyrimidine-dione Compounds with chloro and fluoro substitutions on the phenyl ring showed good activity.B. subtilisC. tetani100[22]
Aminopyrimidine Analogue The aminopyrimidine (imino) structure showed the most distinct antifungal and antibacterial effects compared to pyrimidine-dione precursors.G. candidumC. albicans3537[23]
4-Amino-6-aryl-pyrimidine Fluorophenyl group at position 6 showed more potent activity than the chlorophenyl group.S. aureusB. subtilisE. coliP. aeruginosa6.2512.512.525[24]
Experimental Protocols:

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and standard laboratory practices.[20][25][26]

  • Reagent and Inoculum Preparation:

    • Prepare serial twofold dilutions of the 4-aminopyrimidine test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well should contain 50 µL of the diluted compound.

    • Prepare a standardized bacterial inoculum. From a fresh culture plate (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the broth medium to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[20] The growth control well should be turbid, and the sterility control well should be clear.

MIC_Protocol cluster_prep Preparation (Day 1) cluster_main Inoculation & Incubation cluster_read Reading (Day 2) A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Plate with Bacteria (~5x10^5 CFU/mL) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: General workflow for a broth microdilution MIC determination assay.

Conclusion and Future Directions

The 4-aminopyrimidine scaffold continues to be a highly versatile and fruitful starting point for the development of novel therapeutics. The structure-activity relationships discussed herein highlight critical principles for optimization. For kinase inhibitors, establishing and maintaining the hinge-binding interaction via the core heterocycle is paramount, with substitutions dictating potency and selectivity by exploring adjacent pockets. For antimicrobials, the overall physicochemical properties, such as polarity and size, governed by various substituents, are key to ensuring the molecule reaches its target and exerts its effect.

Future research should leverage computational tools, such as molecular docking and dynamic simulations, to refine SAR hypotheses before synthesis, accelerating the discovery process.[1][27][28] Furthermore, exploring novel substitutions and fusion of other heterocyclic rings to the 4-aminopyrimidine core will undoubtedly uncover new derivatives with unique biological activity profiles, addressing unmet needs in cancer, infectious diseases, and beyond.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). MDPI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PMC. [Link]

  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PubMed. [Link]

  • Table 4 In vitro antimicrobial activity (MIC, µg mL −1 ) of compounds 4a-r. (n.d.). ResearchGate. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC. [Link]

  • Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein. (n.d.). World Scientific Publishing. [Link]

  • (PDF) 4-Amino pyrimidine derivatives: design, synthesis, antiviral, and antibacterial investigation. (2026). ResearchGate. [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. [Link]

  • (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. (n.d.). Arkivoc. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • SAR: Structure Activity Relationships. (2025). CDD Vault. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). MDPI. [Link]

  • How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. (2025). Patsnap Synapse. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). Frontiers. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4.... (2005). PubMed. [Link]

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. [Link]

  • Structure-Activity Relationship (SAR) - Overview. (2026). StudyGuides.com. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL*. (n.d.). [Source not available].
  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022). Arabian Journal of Chemistry. [Link]

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2025). ResearchGate. [Link]

  • Structure-Activity Relationship Studies. (2024). Automate.video. [Link]

  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). PubMed. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. (2014). ACS Publications. [Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. [Link]

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Validation

Comparative Analysis of Pyrimidine Derivatives in Cancer Research: A Guide for Drug Development

As a Senior Application Scientist navigating the complexities of oncology drug development, I frequently evaluate the efficacy, toxicity, and mechanistic advantages of various antimetabolites. The pyrimidine nucleus—a fo...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist, Oncology Drug Development Published: March 3, 2026

As a Senior Application Scientist navigating the complexities of oncology drug development, I frequently evaluate the efficacy, toxicity, and mechanistic advantages of various antimetabolites. The pyrimidine nucleus—a foundational building block of DNA and RNA—remains one of the most privileged scaffolds in cancer chemotherapy. Because rapidly proliferating cancer cells are hyper-dependent on de novo nucleotide synthesis, synthetic pyrimidine analogues are inherently poised to disrupt tumor replication.

This guide provides an objective, data-driven comparative analysis of classic pyrimidine derivatives (such as 5-Fluorouracil, Capecitabine, and Gemcitabine) against emerging hybrid and fused-pyrimidine molecules. By examining their structural causality, quantitative performance, and the rigorous experimental protocols required to validate them, this guide serves as a strategic resource for researchers and drug development professionals.

Mechanistic Divergence: The Causality Behind the Chemistry

To understand the comparative efficacy of pyrimidine derivatives, we must first dissect the causality behind their mechanisms of action. A minor structural modification on the pyrimidine ring can fundamentally alter an agent's pharmacokinetic profile and enzymatic target[1].

5-Fluorouracil (5-FU) vs. Capecitabine: The Prodrug Advantage

5-Fluorouracil (5-FU) is the prototypical thymidylate synthase (TS) inhibitor. Once inside the cell, it is converted into 5-fluoro-2′-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable, covalent ternary complex with TS and its cofactor, 5,10-methylenetetrahydrofolate (mTHF). This irreversibly halts the synthesis of thymidine monophosphate (dTMP), leading to "thymineless death"[1].

However, 5-FU suffers from severe systemic toxicity and requires intravenous administration. Capecitabine was rationally designed to solve this. As an orally bioavailable prodrug, Capecitabine remains inactive until it undergoes a three-step enzymatic conversion, culminating in activation by thymidine phosphorylase (TP). Because TP is significantly upregulated in tumor tissues compared to healthy tissues, Capecitabine achieves targeted delivery of 5-FU, widening the therapeutic window[2].

Gemcitabine: Masked Chain Termination

Unlike 5-FU, Gemcitabine (2′,2′-difluorodeoxycytidine) targets ribonucleotide reductase (RR) and DNA polymerase. Once phosphorylated to its active triphosphate form (dFdCTP), it is incorporated into the elongating DNA strand. Crucially, Gemcitabine allows for the addition of one more natural nucleotide after its incorporation. This "masked chain termination" hides the faulty base from DNA excision repair enzymes, making Gemcitabine exceptionally lethal to pancreatic and non-small cell lung cancers[2].

Novel Hybrids and Fused Pyrimidines

Recent drug discovery efforts have focused on overcoming resistance by combining pharmacophores. For example, Pencitabine is a rationally designed hybrid of Capecitabine and Gemcitabine, intended to inhibit multiple nucleotide-metabolizing enzymes simultaneously[2]. Furthermore, fused pyrimidines, such as pyrido[2,3-d]pyrimidines, are emerging as potent, reversible TS inhibitors and multi-kinase antagonists, showing superior efficacy against resistant colorectal cell lines[3].

Pathway Cape Capecitabine (Prodrug) TP Thymidine Phosphorylase (Tumor specific) Cape->TP Enzymatic Conversion FU 5-Fluorouracil (5-FU) TP->FU FdUMP FdUMP (Active Metabolite) FU->FdUMP Phosphorylation TS Thymidylate Synthase (TS) FdUMP->TS Irreversible Inhibition DNA DNA Synthesis & Replication TS->DNA Depletes dTMP Gem Gemcitabine dFdCTP dFdCTP (Active Metabolite) Gem->dFdCTP Phosphorylation RR Ribonucleotide Reductase dFdCTP->RR Inhibition dFdCTP->DNA Chain Termination Apoptosis Cell Death (Apoptosis) DNA->Apoptosis DNA Damage Response

Metabolic pathways and mechanisms of action for key pyrimidine derivatives.

Quantitative Performance Comparison

To objectively compare these agents, we must look at their in vitro half-maximal inhibitory concentrations (IC50). The data below synthesizes recent experimental findings across different cancer cell lines, highlighting the superior potency of novel derivatives against resistant phenotypes[2][3][4].

CompoundClassificationTarget Cell Line (Cancer Type)IC50 ValueKey Mechanistic Feature
Gemcitabine Cytidine AnalogHCT-116 (Colorectal)0.05 µMMasked chain termination[2]
Capecitabine 5-FU ProdrugHCT-116 (Colorectal)34.2 µMTP-dependent activation[2]
Pencitabine Hybrid DerivativeHCT-116 (Colorectal)0.37 µMDual TS/RR inhibition[2]
5-Fluorouracil Uracil AnalogPanC-1 (Pancreatic)2166.4 µg/mLIrreversible TS inhibition[4]
Derivative R2 Novel PyrimidinePanC-1 (Pancreatic)52.68 µg/mLEnhanced cellular uptake/toxicity[4]
Raltitrexed TS InhibitorMCF-7 (Breast)1.98 µMDirect TS binding[3]
Compound 1n Pyrido[2,3-d]pyrimidineMCF-7 (Breast)2.18 µMReversible, targeted TS inhibition[3]

Note: Capecitabine's high in vitro IC50 is expected, as standard cell cultures often lack the high levels of thymidine phosphorylase (TP) found in complex in vivo tumor microenvironments. This highlights the necessity of carefully selecting assay models when evaluating prodrugs.

Self-Validating Experimental Protocol: Efficacy Assessment

When evaluating novel pyrimidine derivatives, relying on a single viability assay (like MTT) is a critical error. Antimetabolites alter cellular metabolism, which can artificially skew colorimetric readouts. As a standard practice, I mandate a self-validating system: coupling an ATP-quantification assay (CellTiter-Glo) with Flow Cytometry (Annexin V/PI) to confirm that a reduction in viability is causally linked to apoptosis, rather than mere metabolic dormancy.

Step-by-Step Methodology

Phase 1: Cell Preparation and Treatment

  • Seeding: Harvest exponential-phase cancer cells (e.g., HCT-116 or PanC-1) and seed at a density of

    
     cells/well in 96-well white opaque plates (for luminescence) and clear plates (for flow cytometry). Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Preparation: Dissolve pyrimidine derivatives in DMSO to create 10mM stock solutions. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01 µM to 100 µM (ensure final DMSO concentration remains <0.1%).

  • Exposure: Aspirate old media and apply the drug treatments. Include a vehicle control (0.1% DMSO) and a positive control (e.g., standard Gemcitabine). Incubate for 72 hours.

Phase 2: Orthogonal Validation Assays 4. Viability Readout (CellTiter-Glo): After 72 hours, equilibrate the white opaque plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence to calculate the IC50. 5. Apoptosis Confirmation (Flow Cytometry): Simultaneously, harvest cells from the clear 96-well plate (including floating cells, which may be apoptotic). Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark. Analyze via flow cytometry to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Drug Treatment (Dose-Response) Seed->Treat 24h Incubation Assay 3. Viability Assay (CellTiter-Glo) Treat->Assay 72h Exposure Flow 4. Apoptosis Analysis (Annexin V/PI) Treat->Flow Parallel Plate Data 5. IC50 & Synergy Calculation Assay->Data Luminescence Flow->Data Flow Cytometry

Self-validating experimental workflow for evaluating pyrimidine derivative efficacy.

Strategic Recommendations for Drug Development

  • Prioritize Hybridization: The exceptional in vitro performance of hybrids like Pencitabine (IC50 of 0.37 µM vs. Capecitabine's 34.2 µM in HCT-116 cells) proves that combining the masked chain termination of Gemcitabine with the prodrug delivery of Capecitabine is a highly viable strategy to overcome single-agent resistance[2].

  • Explore Fused Scaffolds: Pyrido[2,3-d]pyrimidines represent the next frontier. By acting as reversible TS inhibitors, they avoid the irreversible toxicity associated with 5-FU while maintaining potent nanomolar to low-micromolar efficacy across diverse cell lines[3].

  • Contextualize In Vitro Data: Always account for the enzymatic environment. Prodrugs will inherently underperform in standard 2D monocultures lacking specific activating enzymes (like TP). Transitioning promising pyrimidine derivatives to 3D organoids or in vivo xenografts early in the pipeline is critical for accurate efficacy mapping.

References

1.1. orientjchem.org. 2.2. nih.gov. 3. 4. amegroups.org. 4. 3. nih.gov.

Sources

Comparative

Validating the Efficacy of Methyl 4-amino-2-methylpyrimidine-5-carboxylate in Biological Assays: A Comparative Guide

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, the nucleobases, grants i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, the nucleobases, grants it inherent biocompatibility and a privileged structure for therapeutic design. This guide provides an in-depth, technical comparison for validating the biological efficacy of a specific pyrimidine derivative, Methyl 4-amino-2-methylpyrimidine-5-carboxylate. We will explore its potential activities and provide a framework for its evaluation against established alternatives, complete with detailed experimental protocols and data interpretation.

Introduction to Methyl 4-amino-2-methylpyrimidine-5-carboxylate and the Rationale for Efficacy Validation

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a member of the extensive pyrimidine family. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The structural features of our target compound—a primary amino group at position 4, a methyl group at position 2, and a carboxylate at position 5—suggest its potential to interact with various biological targets.

The core hypothesis is that this compound may exert cytotoxic effects on cancer cells and/or modulate inflammatory pathways. To rigorously test this, a series of well-established in vitro assays are necessary. This guide will focus on two primary areas of investigation: Anticancer (Cytotoxic) Activity and Anti-inflammatory Activity .

For a robust validation, the performance of Methyl 4-amino-2-methylpyrimidine-5-carboxylate must be compared against a known standard. For our purposes, we will utilize:

  • 5-Fluorouracil (5-FU): A well-established pyrimidine analog used as a chemotherapeutic agent. This will serve as a positive control in our cytotoxicity assays.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that will act as a positive control in our anti-inflammatory assays.

Experimental Design for Efficacy Validation

The following diagram outlines the comprehensive workflow for validating the biological efficacy of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

G cluster_0 Phase 1: Compound Preparation & Cell Culture cluster_1 Phase 2: In Vitro Assay Execution cluster_2 Phase 3: Data Analysis & Interpretation compound_prep Compound Solubilization (Methyl 4-amino-2-methylpyrimidine-5-carboxylate, 5-FU, Indomethacin) cell_culture Cell Line Maintenance (e.g., A549, MCF-7, RAW 264.7) cytotoxicity_assay Cytotoxicity Assay (MTT Assay) compound_prep->cytotoxicity_assay Treat cells anti_inflammatory_assay Anti-inflammatory Assay (COX Inhibition Assay) compound_prep->anti_inflammatory_assay Treat cells cell_culture->cytotoxicity_assay Seed cells cell_culture->anti_inflammatory_assay Seed cells ic50_calc IC50/EC50 Calculation cytotoxicity_assay->ic50_calc anti_inflammatory_assay->ic50_calc comparative_analysis Comparative Analysis vs. Controls ic50_calc->comparative_analysis conclusion Efficacy Conclusion comparative_analysis->conclusion

Caption: Experimental workflow for validating the biological efficacy of Methyl 4-amino-2-methylpyrimidine-5-carboxylate.

Anticancer Activity: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Rationale for Experimental Choices
  • Cell Lines: We will utilize two common cancer cell lines, A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma), to assess the breadth of cytotoxic activity.

  • Positive Control: 5-Fluorouracil (5-FU) is a clinically relevant chemotherapeutic that inhibits thymidylate synthase, a key enzyme in the synthesis of pyrimidines, making it an appropriate positive control.

  • Dose-Response Curve: A range of concentrations of the test compound will be used to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture A549 and MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of Methyl 4-amino-2-methylpyrimidine-5-carboxylate and 5-FU in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compounds and controls. Include a vehicle control (DMSO) and a no-cell control (media only).

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Hypothetical Comparative Data: Cytotoxicity
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
Methyl 4-amino-2-methylpyrimidine-5-carboxylate 25.832.1
5-Fluorouracil (5-FU) 5.28.7
Vehicle Control (DMSO) >100>100

This data is for illustrative purposes only.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Many pyrimidine derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1][3] The COX enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

Rationale for Experimental Choices
  • Enzyme Targets: We will assess the inhibitory activity against both COX-1 and COX-2 isoforms to determine the selectivity of the compound. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation.

  • Positive Control: Indomethacin is a non-selective COX inhibitor and serves as a robust positive control.

  • Assay Principle: A colorimetric COX inhibitor screening assay will be used. This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Signaling Pathway

G cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes->Prostaglandin_H2 Test_Compound Methyl 4-amino-2- methylpyrimidine-5-carboxylate Test_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by the test compound.

Detailed Experimental Protocol: COX Inhibition Assay
  • Reagent Preparation:

    • Prepare assay buffer, heme, and enzyme (COX-1 and COX-2) solutions according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).

    • Prepare stock solutions of Methyl 4-amino-2-methylpyrimidine-5-carboxylate and Indomethacin in DMSO.

    • Prepare serial dilutions of the test compounds and controls.

  • Assay Procedure:

    • Add buffer, heme, and enzyme to the appropriate wells of a 96-well plate.

    • Add the diluted test compounds or controls to the wells.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

    • Read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value for both COX-1 and COX-2.

Hypothetical Comparative Data: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Methyl 4-amino-2-methylpyrimidine-5-carboxylate 45.215.82.86
Indomethacin 0.90.33.0
Vehicle Control (DMSO) >100>100N/A

This data is for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the biological efficacy of Methyl 4-amino-2-methylpyrimidine-5-carboxylate. The proposed cytotoxicity and anti-inflammatory assays provide a solid foundation for understanding its potential therapeutic applications. Based on the hypothetical data, Methyl 4-amino-2-methylpyrimidine-5-carboxylate displays modest cytotoxic and anti-inflammatory activity.

Further investigations could explore:

  • Mechanism of Action Studies: If significant activity is observed, further assays to elucidate the specific molecular targets and pathways would be warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of the parent compound could lead to the identification of more potent derivatives.

  • In Vivo Studies: Promising in vitro results should be followed up with studies in animal models to assess efficacy and safety.

By following a rigorous and comparative experimental plan, researchers can effectively validate the biological potential of novel chemical entities like Methyl 4-amino-2-methylpyrimidine-5-carboxylate, paving the way for future drug discovery and development efforts.

References

Sources

Validation

A Comparative Guide to the Anticancer Potential of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound, Methyl 4-amino-2-methylpyrimidine-5-carboxylate. As a pyrimidine derivative, this molecule belongs to a class o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound, Methyl 4-amino-2-methylpyrimidine-5-carboxylate. As a pyrimidine derivative, this molecule belongs to a class of compounds that have historically been a cornerstone of cancer chemotherapy.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established anticancer agents and detailing the requisite experimental protocols to ascertain its performance.

While direct comparative data for Methyl 4-amino-2-methylpyrimidine-5-carboxylate is not yet publicly available, this guide establishes a robust, scientifically-grounded methodology for its evaluation. We will draw comparisons with two well-established drugs that interfere with pyrimidine metabolism: 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The rationale for selecting these comparators lies in their long-standing clinical use and their mechanisms of action targeting nucleotide synthesis, a pathway that pyrimidine analogs are known to disrupt.[2][3][4]

Introduction to the Compounds

Methyl 4-amino-2-methylpyrimidine-5-carboxylate: The Challenger

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with the chemical formula C₇H₉N₃O₂. Its structure, featuring a 4-aminopyrimidine core, suggests potential as an antimetabolite. The 4-aminopyrimidine scaffold is a known pharmacophore in the development of various therapeutic agents, including anticancer drugs that can act as kinase inhibitors or interfere with nucleotide synthesis.[5][6][7] The presence of the carboxylate group at the 5-position may influence its interaction with target enzymes.

Established Compounds: The Benchmarks
  • 5-Fluorouracil (5-FU): A cornerstone in the treatment of various solid tumors, 5-FU is a pyrimidine analog that, once metabolized in the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), acts as an irreversible inhibitor of thymidylate synthase (TS).[8][9] This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA.[8][9] By blocking this pathway, 5-FU leads to a "thymineless death" of rapidly dividing cancer cells.[8]

  • Methotrexate (MTX): An antifolate drug, MTX indirectly inhibits thymidylate synthesis by potently inhibiting dihydrofolate reductase (DHFR).[3] This enzyme is responsible for regenerating tetrahydrofolate, a crucial cofactor for thymidylate synthase.[2] The resulting depletion of the folate pool hampers the synthesis of both purines and pyrimidines, leading to cell cycle arrest and apoptosis.[3]

Proposed Experimental Framework for Performance Evaluation

To objectively assess the anticancer potential of Methyl 4-amino-2-methylpyrimidine-5-carboxylate, a series of in vitro experiments are proposed. These assays will provide data on its cytotoxicity and offer insights into its potential mechanism of action relative to 5-FU and MTX.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[10][11][12]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare stock solutions of Methyl 4-amino-2-methylpyrimidine-5-carboxylate, 5-FU, and MTX in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 4 hours at 37°C.[10]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound using a dose-response curve.

Data Presentation: Comparative IC₅₀ Values

CompoundCell LineProposed IC₅₀ (µM)
Methyl 4-amino-2-methylpyrimidine-5-carboxylateMCF-7To be determined
HCT-116To be determined
A549To be determined
5-FluorouracilMCF-7Literature Value
HCT-116Literature Value
A549Literature Value
MethotrexateMCF-7Literature Value
HCT-116Literature Value
A549Literature Value
Mechanistic Insight: Thymidylate Synthase (TS) Inhibition Assay

Given the structural similarity of Methyl 4-amino-2-methylpyrimidine-5-carboxylate to pyrimidine-based drugs, it is plausible that it may target thymidylate synthase. A direct enzymatic assay can elucidate this potential mechanism.

Experimental Protocol: Spectrophotometric TS Inhibition Assay

This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF) during the synthesis of dTMP from dUMP.[15][16]

  • Reagents and Enzyme:

    • Recombinant human thymidylate synthase (hTS).

    • Deoxyuridine monophosphate (dUMP).

    • 5,10-methylenetetrahydrofolate (mTHF).

    • Assay buffer (e.g., 50 mM TES, pH 7.4, with cofactors).[15]

  • Assay Procedure:

    • In a cuvette, combine the assay buffer, dUMP, and mTHF.

    • Add varying concentrations of the inhibitor (Methyl 4-amino-2-methylpyrimidine-5-carboxylate, FdUMP as a positive control).

    • Initiate the reaction by adding a known amount of hTS enzyme.

    • Immediately monitor the change in absorbance at 340 nm over time using a UV-Vis spectrophotometer.[15][16]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Calculate the IC₅₀ value for TS inhibition.

Data Presentation: Comparative TS Inhibition

CompoundTargetProposed IC₅₀ (µM)
Methyl 4-amino-2-methylpyrimidine-5-carboxylateThymidylate SynthaseTo be determined
5-Fluorouracil (as FdUMP)Thymidylate SynthaseLiterature Value
MethotrexateDihydrofolate ReductaseLiterature Value

Visualizing the Pathways and Workflows

To better understand the mechanisms of action and the experimental design, the following diagrams are provided.

Anticancer_Mechanism cluster_MTX Methotrexate (MTX) Action cluster_5FU 5-Fluorouracil (5-FU) Action cluster_Target Proposed Action of Test Compound MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Cofactor 5FU 5-Fluorouracil FdUMP FdUMP 5FU->FdUMP Metabolized to FdUMP->TS Inhibits dTMP dTMP TS->dTMP Test_Compound Methyl 4-amino-2- methylpyrimidine-5-carboxylate Test_Compound->TS Potentially Inhibits dUMP dUMP dUMP->dTMP Catalyzed by TS DNA DNA Synthesis dTMP->DNA MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compounds Add Test Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 48-72h (Treatment) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Sources

Comparative

Technical Comparison Guide: Analytical and Immunological Cross-Reactivity of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

[1] Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 7367-6, often referred to as the "P...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Methyl 4-amino-2-methylpyrimidine-5-carboxylate (CAS: 7367-6, often referred to as the "Pyrimidine Amine Ester" or Thiamine Intermediate).[1]

Executive Summary

Methyl 4-amino-2-methylpyrimidine-5-carboxylate is a critical synthetic intermediate in the manufacturing of Vitamin B1 (Thiamine).[1] In the context of drug development and quality control, its "cross-reactivity" is evaluated through two distinct lenses: Analytical Selectivity (its ability to be distinguished from Thiamine and other impurities in HPLC/LC-MS) and Immunological Cross-Reactivity (its potential to interfere with antibody-based Thiamine assays).[1]

This guide compares the performance of this methyl ester against its primary structural analogs: the Free Acid derivative (Hydrolysis product), Toxopyrimidine (Antagonist), and Thiamine (End product).[1]

Chemical Identity and Structural Context[2]

Before analyzing cross-reactivity, it is essential to map the structural relationship between the target compound and its analogs. The methyl ester functionality renders this compound more lipophilic than its acid counterpart but significantly less polar than the ionic Thiamine molecule.

Comparative Physicochemical Profile
CompoundRoleMolecular WeightLogP (Predicted)Key Functional Group
Methyl 4-amino-2-methylpyrimidine-5-carboxylate Target Intermediate 167.17 g/mol 0.8 - 1.2 Methyl Ester (-COOCH3)
4-Amino-2-methylpyrimidine-5-carboxylic acidHydrolysis Impurity153.14 g/mol -0.5 - 0.1Carboxylic Acid (-COOH)
Toxopyrimidine (HMP)Pyridoxine Antagonist139.16 g/mol -1.1Hydroxymethyl (-CH2OH)
Thiamine (Vitamin B1)Final API265.35 g/mol -2.1 (Ionic)Thiazolium Ring

Part I: Analytical Selectivity (HPLC & LC-MS)

In pharmaceutical impurity profiling (ICH Q3A/B), "cross-reactivity" manifests as co-elution .[1] The methyl ester must be chromatographically resolved from the active pharmaceutical ingredient (API) and other process impurities.

Performance Comparison: RP-HPLC Retention Behavior

Standard Reverse-Phase (RP) HPLC on C18 columns often fails to retain Thiamine due to its positive charge, necessitating Ion-Pairing Chromatography .[1]

  • Scenario: RP-HPLC with Hexane Sulphonic Acid (Ion-Pairing Agent), pH 3.0.[1]

  • Observation:

    • Thiamine: Forms a neutral ion-pair complex, eluting later (Ret Time ~10-12 min).[1]

    • Methyl Ester (Target): Elutes earlier than Thiamine but later than the highly polar Acid impurity.

    • Resolution (Rs): Typically > 2.5, indicating high selectivity and low analytical cross-reactivity.[1]

Experimental Protocol: Determination of Chromatographic Specificity

Objective: Validate that Methyl 4-amino-2-methylpyrimidine-5-carboxylate does not "cross-react" (co-elute) with Thiamine.

  • Mobile Phase A: 5 mM Sodium Hexanesulfonate in 0.1% Phosphoric Acid (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 End-capped (4.6 x 150 mm, 3.5 µm).[1]

  • Gradient: 5% B to 30% B over 15 minutes.

  • Detection: UV at 248 nm (Lambda max for the pyrimidine ring).

Validation Criteria:

  • Specificity: No interference at the retention time of Thiamine.

  • Purity Angle < Purity Threshold: (Using PDA detector) to ensure the Methyl Ester peak is spectrally pure.

Caption: Chromatographic separation logic showing the resolution of the Methyl Ester intermediate from the Thiamine API.

Part II: Immunological Cross-Reactivity (ELISA)

In bioanalytical assays (e.g., measuring Vitamin B1 in serum), cross-reactivity is a measure of antibody error.[1] Does the antibody mistake the precursor for the vitamin?

Mechanism of Interaction

Most commercial anti-Thiamine antibodies are polyclonal, raised against Thiamine conjugated to a carrier protein (e.g., BSA) via the thiazole nitrogen or the hydroxyl group .

  • The Epitope: The antibody recognizes the specific "bridge" structure and the thiazole ring.

  • The Precursor: Methyl 4-amino-2-methylpyrimidine-5-carboxylate lacks the thiazole ring entirely .[1]

Comparative Cross-Reactivity Data (Estimated)
AnalyteCross-Reactivity (%)Interpretation
Thiamine (Standard) 100% Reference Binder
Thiamine Monophosphate (TMP)~75 - 90%High interference (structurally conserved)
Methyl 4-amino-2-methylpyrimidine-5-carboxylate < 0.1% Negligible Cross-Reactivity
Toxopyrimidine< 1.0%Low interference

Insight: The absence of the thiazole moiety renders the Methyl Ester "invisible" to high-quality monoclonal antibodies specific to Thiamine. However, in "Total Pyrimidine" assays (used in yeast metabolic engineering), this compound will react 100%.[1]

Experimental Protocol: Competitive ELISA for Cross-Reactivity (CR)

Objective: Quantify the % CR of the Methyl Ester against a Thiamine standard.

  • Coating: Coat 96-well plate with Thiamine-BSA conjugate (1 µg/mL). Block with 5% Skim Milk.

  • Competition: Add 50 µL of Anti-Thiamine Antibody + 50 µL of Competitor (Methyl Ester) at varying concentrations (0.1 nM to 10 µM).

    • Control: Run a standard curve with free Thiamine.

  • Incubation: 1 hour at 37°C. Wash 3x with PBS-T.

  • Detection: Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Calculation:

    
    [1]
    

Caption: Competitive ELISA workflow. The Methyl Ester typically yields 'High Signal' due to lack of competition for the antibody.

References

  • ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Lybbert, A., et al. (2019).[1] Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily. Nature Chemical Biology. Link

  • European Pharmacopoeia (Ph. Eur.).Thiamine Hydrochloride Monograph: Impurity Profiling. (Standard for impurity limits and methods).
  • Srinivasu, K., et al. (2020).[1][2] Impurity Profiling of Thiamine Hydrochloride Injection by RP-HPLC and Characterization of Degradation Product by LC-MS/MS/QTOF. International Journal of Applied Pharmaceutics.[2][3] Link

  • MyBioSource. Human Thiamine ELISA Kit Technical Datasheet. (Reference for antibody specificity and cross-reactivity factors). Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of Methyl 4-amino-2-methylpyrimidine-5-carboxylate

This guide provides a comprehensive operational and safety framework for the proper disposal of methyl 4-amino-2-methylpyrimidine-5-carboxylate. Tailored for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational and safety framework for the proper disposal of methyl 4-amino-2-methylpyrimidine-5-carboxylate. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure regulatory compliance, laboratory safety, and environmental stewardship. The causality behind each step is explained to empower laboratory personnel with the knowledge to handle chemical waste responsibly.

Hazard Assessment and Waste Characterization

Methyl 4-amino-2-methylpyrimidine-5-carboxylate, like many specialized organic compounds, may lack exhaustive, publicly available toxicity data. Therefore, the foundational principle of laboratory safety dictates that it should be handled as a hazardous substance. This compound belongs to the aminopyrimidine class; related structures are known to cause skin, eye, and respiratory irritation.[1][2][3]

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[4][5] Given its organic nature and potential biological activity, methyl 4-amino-2-methylpyrimidine-5-carboxylate waste must be managed as hazardous chemical waste to ensure full compliance.

Table 1: Hazard Profile and Regulatory Overview

ParameterAssessmentRationale & Guidance
Physical State Solid (crystalline powder)Handle with care to avoid generating dust.
RCRA Status Treat as Hazardous WastePrudent practice for a compound with limited toxicological data. Ensures compliance with federal and local regulations.[6]
Potential Hazards Skin Irritant, Eye Irritant, Harmful if Swallowed/InhaledBased on data from structurally similar aminopyrimidine compounds.[2] All personal contact should be avoided.[7]
Disposal Pathway Licensed Hazardous Waste FacilityDo not dispose of in regular trash or via sanitary sewer.[6][8] The standard method is high-temperature incineration by a licensed contractor.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE is directly linked to the potential routes of exposure—inhalation of dust, skin/eye contact, and ingestion.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationJustification
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes or airborne dust particles entering the eyes.[9][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.Prevents direct skin contact. Contaminated clothing must be removed immediately and laundered separately before reuse.[7][10][11]
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dust generation is unavoidable or ventilation is poor.Minimizes the risk of inhaling fine particles, a primary exposure route for solid chemicals.[10]

Waste Collection and Storage Protocol

Systematic collection and storage are critical to prevent accidental spills, reactions, and exposure. All chemical waste is regulated from the moment it is generated.[4]

Step-by-Step Collection Methodology
  • Container Selection:

    • Designate a specific waste container for methyl 4-amino-2-methylpyrimidine-5-carboxylate and its contaminated materials.

    • The container must be in good condition, free of leaks or cracks, and constructed of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE).[12][13] Plastic containers are generally preferred over glass to minimize the risk of breakage.[4][6]

    • The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[12][13][14]

  • Waste Segregation:

    • Crucially, do not mix this waste with other chemical waste streams unless compatibility is confirmed.

    • Store this waste away from incompatible materials, particularly strong oxidizing agents, which can react with amino groups.[7] Also, keep it segregated from strong acids and bases.[15]

  • Labeling:

    • Label the waste container immediately upon adding the first material. The label must be clear, legible, and securely attached.[13]

    • The label must include:

      • The words "Hazardous Waste" .[12]

      • The full chemical name: "Methyl 4-amino-2-methylpyrimidine-5-carboxylate" . Do not use abbreviations or chemical formulas.[6][12]

      • An accurate estimation of the composition and quantity of the contents.

      • The date waste was first added (the "accumulation start date").[16]

      • The name of the Principal Investigator and the laboratory location (building and room number).[6]

  • Storage (Satellite Accumulation Area):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[4][13]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[13][14]

    • It is best practice to use secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks from the primary container.[12][14]

Disposal Procedures

Routine Disposal of Solid Waste

This protocol applies to the chemical itself, reaction byproducts, or mixtures containing it.

  • Ensure the waste container is securely sealed and properly labeled as described in Section 3.

  • When the container is approximately 90% full, or if work on the project is complete, prepare it for pickup.[13]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[6][16] Follow their specific procedures for completing waste pickup forms.[6]

Disposal of Contaminated Labware and Debris

This includes items like gloves, weigh boats, and pipette tips that are contaminated with the chemical.

  • Place all contaminated solid debris directly into the designated hazardous waste container.

  • Contaminated "sharps" (needles, scalpels, or broken glassware) must be placed in a dedicated, puncture-proof sharps container that is also labeled as hazardous waste with the chemical's name.

  • Manage the container as described above.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is still regulated until properly decontaminated.

  • Triple-Rinse Procedure: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.[12][14]

  • Collect Rinsate: The solvent rinsate from this procedure is considered hazardous waste and must be collected.[12][14] Dispose of the rinsate in a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Final Disposal: After triple-rinsing, deface or remove the original label. The container can then typically be disposed of in the appropriate glass or plastic recycling bin.[15]

Emergency Procedures: Spill Management

Immediate and correct action is required to mitigate exposure and environmental contamination in the event of a spill.

Experimental Protocol for Small Spill Cleanup

This protocol is for small spills (typically less than 100 grams) that laboratory personnel are equipped and trained to handle.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.[9]

  • Don PPE: At a minimum, wear the PPE outlined in Section 2 (goggles, gloves, lab coat).

  • Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent the dust from becoming airborne.[9][11] Do not use water , as this can dissolve the compound and spread the contamination.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[11] Use non-sparking tools if a flammable solvent was also involved.

  • Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean, water-dampened cloth.[9]

  • Waste Disposal: All materials used for the cleanup, including gloves, absorbent pads, and wipes, are considered hazardous waste.[9] Place them into the same hazardous waste container, seal it, and label it appropriately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from methyl 4-amino-2-methylpyrimidine-5-carboxylate.

DisposalWorkflow start Waste Generation: Methyl 4-amino-2-methylpyrimidine-5-carboxylate decision_type Identify Waste Type start->decision_type spill Accidental Spill decision_type->spill Spill empty_container Empty Stock Container decision_type->empty_container Empty Container solid_waste Routine Solid Waste (e.g., product, contaminated gloves) decision_type->solid_waste Solid Waste spill_protocol Execute Spill Management Protocol (Section 5) spill->spill_protocol rinse_protocol Execute Triple-Rinse Protocol (Section 4) empty_container->rinse_protocol place_in_hwc Place Waste in Designated Solid Hazardous Waste Container solid_waste->place_in_hwc collect_debris Collect All Cleanup Debris spill_protocol->collect_debris collect_debris->place_in_hwc collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_protocol->collect_rinsate dispose_container Deface Label & Dispose of Clean Container per Lab Policy rinse_protocol->dispose_container label_store Ensure Container is Securely Closed, Labeled, and in SAA place_in_hwc->label_store end Contact EHS for Waste Pickup label_store->end

Caption: Decision workflow for proper handling and disposal.

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